molecular formula C6H6Br2N2O B126056 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide CAS No. 126353-32-0

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Cat. No.: B126056
CAS No.: 126353-32-0
M. Wt: 281.93 g/mol
InChI Key: NBCBXZRKUNIAMQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C6H6Br2N2O and its molecular weight is 281.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-pyrazin-2-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCBXZRKUNIAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626255
Record name 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126353-32-0
Record name 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(pyrazin-2-yl)ethan-1-one hydrobromide
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Foundational & Exploratory

Introduction: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide: Synthesis, Reactivity, and Applications

This compound is a heterocyclic α-bromoketone that has emerged as a critical intermediate in the synthesis of complex nitrogen-containing scaffolds for drug discovery. Its structure combines a pyrazine ring, a common motif in bioactive molecules, with a highly reactive α-bromoketone functional group. This combination makes it an exceptionally versatile electrophilic partner for constructing larger, more complex molecules, particularly those targeting kinases and other key cellular enzymes. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its core reactivity, and its application in the development of pharmacologically relevant compounds, with a focus on imidazo[1,2-a]pyrazine derivatives.

The primary subject of this guide is the hydrobromide salt, identified by CAS Number 126353-32-0 [1]. It is important to distinguish this from its free base form, 2-Bromo-1-(pyrazin-2-yl)ethanone, which has the CAS Number 132426-19-8[2]. The hydrobromide salt is often preferred for its improved stability and handling characteristics as a solid.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key data for the free base and general safety precautions for the hydrobromide salt are summarized below.

Table 1: Physicochemical Properties of 2-Bromo-1-(pyrazin-2-yl)ethanone (Free Base)
PropertyValueSource
Molecular Formula C₆H₅BrN₂OPubChem[2]
Molecular Weight 201.02 g/mol PubChem[2]
Appearance Dark Brown to Light Yellow SolidChemicalBook[3]
Boiling Point 305.3°C at 760 mmHgLookChem[4]
Flash Point 138.4°CLookChem[4]
Storage 2-8°C, under inert gas (Nitrogen or Argon)ChemicalBook[3]
Solubility Sparingly soluble in DMSOChemicalBook, LookChem[3][4]
Table 2: Hazard and Safety Information
Hazard CategoryPrecautionary StatementReference
Acute Toxicity / Irritation Causes skin and serious eye irritation. May cause respiratory irritation.Fisher Scientific[5]
Handling Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.Cole-Parmer, Thermo Fisher[6][7]
Storage Keep container tightly closed. Store in a cool, dry, well-ventilated place. Keep refrigerated.Cole-Parmer[6]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing and get medical attention.Fisher Scientific[5]
First Aid (Skin) Take off contaminated clothing. Rinse skin with water/shower. If irritation occurs, get medical advice.Fisher Scientific[5]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.Fisher Scientific[5]

Core Reactivity: The Power of the α-Bromoketone

The synthetic utility of this compound stems from the high reactivity of the α-bromoketone moiety. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic substitution[8][9]. This enhanced reactivity is the cornerstone of its function as a synthetic building block.

Nucleophiles, particularly those containing nitrogen, oxygen, or sulfur, readily attack this electrophilic carbon, displacing the bromide leaving group. This SN2-type reaction is a fundamental transformation in organic synthesis, enabling the formation of new carbon-heteroatom bonds with high efficiency[8]. This predictable reactivity allows chemists to couple the pyrazine core to a wide variety of other molecular fragments.

G cluster_0 Reactivity Profile Reagent 2-Bromo-1-(pyrazin-2-yl)ethanone (Electrophile) Product Substituted Product (New C-Nu Bond) Reagent->Product Bond Formation LeavingGroup Br⁻ (Leaving Group) Reagent->LeavingGroup Bond Cleavage Nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) Nucleophile->Reagent Sₙ2 Attack

Caption: General SN2 reactivity of the α-bromoketone with nucleophiles.

Synthesis Protocol: α-Bromination of Acetylpyrazine

A common and reliable method for synthesizing this compound involves the acid-catalyzed α-bromination of a suitable ketone precursor, acetylpyrazine. The reaction proceeds via an enol intermediate, which acts as the nucleophile that attacks an electrophilic bromine source.

Mechanism Insight
  • Enolization: In an acidic medium (e.g., acetic acid or HBr), the carbonyl oxygen of acetylpyrazine is protonated, which activates the molecule and facilitates tautomerization to its enol form[10][11]. This step is typically the rate-determining step of the reaction[11].

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine species (e.g., Br₂ or pyridinium hydrobromide perbromide).

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product.

Experimental Workflow

Reagents:

  • Acetylpyrazine

  • Pyridinium hydrobromide perbromide or Bromine (Br₂)

  • Acetic Acid (glacial) or another suitable solvent like water[4]

  • Diethyl ether (for precipitation/washing)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetylpyrazine in glacial acetic acid. The reaction should be performed in a well-ventilated fume hood.

  • Bromination: Slowly add a solution of bromine in acetic acid (or solid pyridinium hydrobromide perbromide portion-wise) to the stirred solution at room temperature (or slightly below, e.g., 10-20°C, to control exothermicity)[12].

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is often rapid.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, will often precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual acetic acid and any unreacted bromine.

  • Drying: Dry the resulting solid under vacuum to yield the final product. Store the product at 2-8°C under an inert atmosphere[3].

Caption: Step-by-step workflow for the synthesis of the target compound.

Application in Drug Discovery: Synthesis of Imidazo[1,2-a]pyrazines

A primary application of this compound is in the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyrazines. This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds investigated as kinase inhibitors for oncology and antiviral agents[13][14][15].

The synthesis is a classic example of a condensation-cyclization reaction (a variation of the Hantzsch synthesis). The α-bromoketone reacts with an aminopyrazine. The amino group acts as the nucleophile, first displacing the bromide. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system. This reaction is highly efficient and provides a direct route to this valuable molecular core.

G cluster_reaction Synthesis of Imidazo[1,2-a]pyrazine Core Bromoketone 2-Bromo-1-(pyrazin-2-yl)ethanone Intermediate Acyclic Intermediate Bromoketone->Intermediate + 2-Aminopyrazine Aminopyrazine 2-Aminopyrazine (or derivative) Aminopyrazine->Intermediate Product Imidazo[1,2-a]pyrazine Scaffold Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of the imidazo[1,2-a]pyrazine scaffold.

Derivatives of this scaffold have been developed as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) for anticancer applications and have shown activity against human coronavirus[13]. The pyrazine moiety of the starting material becomes an integral part of the final fused bicyclic system, which is crucial for binding to the kinase active site.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists and drug discovery professionals. Its well-defined reactivity, rooted in the electrophilic nature of the α-carbon, provides a reliable and efficient handle for constructing complex, pharmacologically relevant molecules. The straightforward synthesis of the imidazo[1,2-a]pyrazine core highlights its value as a strategic building block. Proper understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5287–5378.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide, 97%.
  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.
  • LookChem. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15823112, 2-Bromo-1-pyrazin-2-yl-ethanone.
  • Chemsrc. (n.d.). 2-Bromo-1-(2-pyrazinyl)ethanone.
  • Pharmaffiliates. (n.d.). 2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (BSC).
  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry.
  • Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2884–2888.
  • Molbase. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone.
  • LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Al-Hujaily, E. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4353.
  • Das, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36589–36597.
  • ResearchGate. (n.d.). Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5- d]pyridazin-4-one and 3-alkyl-2-bromo-3,5-dihydro-imidazo[4,5- d]pyridazin-4-one and their selective elaboration.
  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • LookChem. (n.d.). Cas 141095-78-5, Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-4-yl)-.
  • Al-Hujaily, E. M., & Alanazi, A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 57–76.

Sources

An In-Depth Technical Guide to 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique molecular architecture, featuring a pyrazine ring, a bromo-substituted ketone, and a hydrobromide salt, makes it a versatile reagent for introducing the pyrazinoylmethyl moiety into various molecular scaffolds. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and critical applications, with a focus on its role in the development of novel therapeutics.

Part 1: Molecular Structure and Physicochemical Properties

The structural foundation of this compound lies in the combination of a pyrazine ring and an α-bromoketone functional group. The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, imparts specific electronic properties and hydrogen bonding capabilities to the molecule. The α-bromoketone is a highly reactive functional group, making the compound an excellent electrophile for various nucleophilic substitution reactions. The hydrobromide salt form enhances the compound's stability and handling characteristics.

Key Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for quick reference.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O·HBr[1]
Molecular Weight 281.93 g/mol [2]
CAS Number 126353-32-0[3]
Appearance Solid
Solubility DMSO (Sparingly)[4]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[4]
Structural Visualization

The 2D and 3D structures of the core molecule, 2-bromo-1-(pyrazin-2-yl)ethanone, are crucial for understanding its reactivity and interactions with other molecules.

Caption: 2D Molecular Structure of 2-Bromo-1-(pyrazin-2-yl)ethanone.

Part 2: Synthesis and Reactivity

The synthesis of this compound typically involves the bromination of a suitable precursor, acetylpyrazine. A common and effective method utilizes pyridinium hydrobromide perbromide in acetic acid and water, which provides the desired product in good yield.[4]

Synthetic Workflow

The general synthetic scheme is outlined below. The choice of brominating agent and reaction conditions is critical to control selectivity and minimize side-product formation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product acetylpyrazine Acetylpyrazine reaction Bromination acetylpyrazine->reaction brominating_agent Pyridinium Hydrobromide Perbromide brominating_agent->reaction solvent Acetic Acid / Water solvent->reaction temp 20 °C temp->reaction time 0.1 h time->reaction product 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide reaction->product

Caption: Synthetic workflow for this compound.

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the bromine. This makes it an excellent substrate for SN2 reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures.

Part 3: Applications in Drug Discovery and Development

The pyrazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs. Its presence can enhance metabolic stability, modulate physicochemical properties, and provide key hydrogen bonding interactions with biological targets. Consequently, this compound serves as a valuable starting material for the synthesis of various biologically active compounds.

Case Study: Histamine H3 Antagonists and Serotonin Transporter Inhibitors

A significant application of this compound is in the synthesis of potent dual-activity ligands targeting the histamine H3 receptor and the serotonin transporter.[4] These targets are implicated in a range of neurological and psychiatric disorders. The pyrazinoylmethyl group introduced using this compound often forms a critical part of the pharmacophore responsible for high-affinity binding to these targets.

Role as a Precursor for Kinase Inhibitors

The pyrazine scaffold is also prevalent in the design of kinase inhibitors, a major class of anti-cancer drugs.[5] The ability to readily introduce the pyrazine core via reagents like this compound allows for the rapid generation of compound libraries for screening against various kinases. For instance, pyrazine-based derivatives have shown potent inhibitory activity against kinases such as BCR-ABL and protein kinase C (PKC).[5]

Part 4: Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. While specific analytical data for this exact compound is not always publicly available from all suppliers, related compounds and general principles of organic characterization apply.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The chemical shifts and coupling constants of the protons on the pyrazine ring and the methylene protons adjacent to the bromine and carbonyl groups provide definitive structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and vibrations associated with the aromatic pyrazine ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound.

Conclusion

This compound is a high-value reagent for medicinal chemists and drug development professionals. Its well-defined molecular structure, predictable reactivity, and role as a precursor to biologically active pyrazine-containing molecules underscore its importance in the synthesis of novel therapeutics. A thorough understanding of its properties and synthetic utility is crucial for leveraging its full potential in the design and discovery of next-generation pharmaceuticals.

References

  • LookChem. 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide. [Link]
  • PubChem. 2-Bromo-1-pyrazin-2-yl-ethanone | C6H5BrN2O | CID 15823112. [Link]
  • Molbase. Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. [Link]
  • Chemsrc. 2-Bromo-1-(2-pyrazinyl)ethanone | CAS#:132426-19-8. [Link]
  • NIST. Ethanone, 2-bromo-1,2-diphenyl-. [Link]
  • Pharmaffiliates. 2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (BSC). [Link]
  • PubChem. 2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone. [Link]
  • PubMed Central.

Sources

An In-depth Technical Guide to 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive technical overview of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide, a key intermediate in synthetic organic chemistry and pharmaceutical research. As a bifunctional molecule, featuring both a reactive α-bromoketone and a pyrazine ring, it serves as a versatile building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This guide consolidates available data on its chemical and physical properties, synthesis, reactivity, and safety considerations to support its effective and safe application in a laboratory setting.

Chemical Identity and Physical Properties

This compound is the hydrobromide salt of the corresponding α-bromoketone. The presence of the hydrobromide salt enhances the stability of the compound, which can be prone to degradation.

Table 1: Chemical Identifiers

IdentifierValueSource
Chemical Name This compound-
CAS Number 126353-32-0[1]
Molecular Formula C₆H₆Br₂N₂OInferred
Molecular Weight 281.93 g/mol Inferred

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Dark Brown Solid[2]
Solubility Sparingly soluble in DMSO[2]
Storage 2-8°C, under inert gas (e.g., Argon)[2]
Boiling Point (Free Base) 269.0 ± 25.0 °C at 760 mmHg[3]
Flash Point (Free Base) 116.5 ± 23.2 °C[3]

It is important to note that the boiling and flash points are reported for the free base, 2-Bromo-1-(pyrazin-2-yl)ethanone (CAS: 132426-19-8)[3][4]. The hydrobromide salt is expected to have a significantly higher melting point and be non-volatile under standard conditions.

Synthesis and Purification

The primary synthetic route to this compound involves the bromination of acetylpyrazine.

G acetylpyrazine Acetylpyrazine reaction Bromination acetylpyrazine->reaction brominating_agent Brominating Agent (e.g., Pyridinium Hydrobromide Perbromide) brominating_agent->reaction solvent Solvent (e.g., Acetic Acid) solvent->reaction product 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide reaction->product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Bromination of Acetylpyrazine

Materials:

  • Acetylpyrazine

  • Pyridinium hydrobromide perbromide

  • Glacial acetic acid

  • Diethyl ether (or other suitable anti-solvent)

Procedure:

  • Dissolve acetylpyrazine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add pyridinium hydrobromide perbromide to the solution at room temperature. The reaction is often accompanied by a color change as the bromine is consumed.

  • Stir the reaction mixture at room temperature for the time indicated by thin-layer chromatography (TLC) analysis, monitoring for the disappearance of the starting material.

  • Upon completion, the product can be precipitated by the addition of a suitable anti-solvent, such as diethyl ether.

  • The resulting solid is collected by vacuum filtration, washed with the anti-solvent to remove impurities, and dried under vacuum.

Purification: Recrystallization from a suitable solvent system can be employed for further purification if necessary. The choice of solvent will depend on the solubility properties of the crude product.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the bromine atom and the nucleophilic character of the pyrazine ring. This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic systems, particularly imidazole[1,2-a]pyrazines and other fused pyrazine derivatives, which are of significant interest in medicinal chemistry.

The α-bromoketone moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its application in the construction of more complex molecular architectures.

G start 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide product Substituted Pyrazine Derivative start->product Nucleophilic Substitution nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->product

Caption: Key reactivity of this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known structure and data from analogous compounds, the expected spectral features can be predicted.

  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons of the pyrazine ring and a characteristic singlet for the methylene (-CH₂Br) protons adjacent to the carbonyl group. The chemical shift of the methylene protons would likely be in the range of 4.5-5.0 ppm. The pyrazine protons would appear in the aromatic region, typically between 8.0 and 9.0 ppm.

  • ¹³C NMR: The spectrum should display a signal for the carbonyl carbon (C=O) around 190 ppm, a signal for the methylene carbon (-CH₂Br) in the range of 30-40 ppm, and signals for the carbons of the pyrazine ring in the aromatic region (140-150 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching of the aromatic ring and C-N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum of the free base (2-Bromo-1-(pyrazin-2-yl)ethanone) would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Safety and Handling

Hazard Identification: While a specific safety data sheet (SDS) for this compound is not readily available, α-bromoketones as a class of compounds are known to be lachrymatory and skin and respiratory tract irritants[2][6]. It is crucial to handle this compound with appropriate safety precautions.

Table 3: General Safety Precautions

PrecautionDetailsSource
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat.[2]
Handling Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2][6]
Storage Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.[2]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[2]
First Aid (Skin) Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
First Aid (Inhalation) Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
Spills Absorb with an inert material and place in a suitable container for disposal.[7]

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. While detailed, publicly available experimental data is somewhat limited, this guide provides a foundational understanding of its properties, synthesis, and handling based on available information and established chemical principles. Researchers utilizing this compound are strongly encouraged to exercise caution and adhere to strict safety protocols due to its potential as a lachrymator and irritant.

References

  • LookChem. 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide. [Link]
  • AK Scientific, Inc. Safety Data Sheet: 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.
  • Thermo Fisher Scientific.
  • PubChem. 2-Bromo-1-(pyrazin-2-yl)ethanone. [Link]
  • PubChem. 2-Bromo-1-(pyrazin-2-yl)ethanone.
  • ChemSrc. 2-Bromo-1-(2-pyrazinyl)ethanone. [Link]
  • MySkinRecipes. 2-Bromo-1-(pyrazin-2-yl)ethanone. [Link]
  • Cole-Parmer. Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide, 97%.
  • Kishida Chemical Co., Ltd. Safety Data Sheet: 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one.
  • Fisher Scientific.
  • Journal of Drug Delivery and Therapeutics.
  • ResearchGate. Synthesis of Novel Pyrazolines of Medicinal Interest. [Link]
  • ResearchGate.
  • Research @ Flinders.

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic route to 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide, a key intermediate in the development of various pharmaceutical compounds. The document delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and addresses critical aspects of safety, purification, and potential side reactions. By explaining the causality behind experimental choices, this guide aims to equip researchers with the practical and theoretical knowledge required for the successful and safe synthesis of this important building block.

Introduction and Strategic Importance

2-Bromo-1-(pyrazin-2-yl)ethanone is a valuable α-bromoketone intermediate. The pyrazine moiety is a common scaffold in medicinal chemistry, and the presence of the reactive α-bromo ketone functionality allows for the facile introduction of various nucleophiles, making it a versatile precursor for the synthesis of more complex molecules, including potent histamine H3 antagonists and serotonin transporter inhibitors.[1] This guide focuses on a robust and reliable method for its preparation from the readily available starting material, 2-acetylpyrazine.

Reaction Overview and Mechanistic Insights

The synthesis of this compound is achieved through the α-bromination of 2-acetylpyrazine. This reaction is a classic example of an acid-catalyzed halogenation of a ketone.

The Overall Transformation

The reaction can be summarized by the following scheme:

Figure 1: Overall reaction for the synthesis of this compound.

Mechanistic Discussion

The α-bromination of ketones under acidic conditions proceeds through an enol intermediate. The mechanism can be broken down into the following key steps:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of 2-acetylpyrazine by a strong acid, in this case, hydrobromic acid (HBr). This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

  • Enolization (Rate-Determining Step): A base (which can be water or the bromide ion) removes an α-proton from the methyl group, leading to the formation of an enol. This tautomerization is the rate-determining step of the reaction.[2] The electron-withdrawing nature of the pyrazine ring acidifies the α-protons, facilitating this step.

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine. In this synthesis, the brominating agent is Pyridinium Tribromide (C₅H₅NHBr₃), which exists in equilibrium with pyridine, HBr, and molecular bromine (Br₂).[3] The enol attacks a bromine molecule, leading to the formation of a new carbon-bromine bond at the α-position.

  • Deprotonation: The resulting protonated α-bromoketone is then deprotonated (typically by water or a bromide ion) to yield the final product, 2-bromo-1-(pyrazin-2-yl)ethanone, and regenerate the acid catalyst.

  • Salt Formation: The basic nitrogen atoms on the pyrazine ring are protonated by the hydrobromic acid present in the reaction mixture, leading to the precipitation of the final product as the hydrobromide salt. This is advantageous as it often aids in the isolation and purification of the product.

Mechanism start 2-Acetylpyrazine step1 Protonation of Carbonyl (with HBr) start->step1 Acid Catalyst step2 Enol Formation (Rate-Determining Step) step1->step2 Tautomerization step3 Nucleophilic attack on Br₂ (from Pyridinium Tribromide) step2->step3 Electrophilic Bromination step4 Deprotonation & Salt Formation step3->step4 product 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide step4->product Isolation

Figure 2: Simplified workflow of the reaction mechanism.

Rationale for Reagent Selection
  • Pyridinium Tribromide: This reagent is a solid, making it significantly easier and safer to handle compared to fuming, highly corrosive liquid bromine.[4][5] It serves as a stable source of bromine that is released in situ.

  • Hydrobromic Acid (HBr): Acts as the acid catalyst to promote the crucial enolization step. It also ensures the final product precipitates as the hydrobromide salt.

  • Acetic Acid/Water Solvent System: This mixed solvent system is likely chosen to balance the solubility of both the organic starting material (2-acetylpyrazine) and the ionic reagents (pyridinium tribromide and HBr).

Detailed Experimental Protocol

This protocol is a comprehensive representation based on established chemical principles for α-bromination of ketones and specific literature precedents for this transformation.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Acetylpyrazine122.1210.0 g0.0819Starting material
Pyridinium Tribromide319.8626.2 g0.08191.0 equivalent
Acetic Acid (Glacial)60.05100 mL-Solvent
48% Hydrobromic Acid (aq)80.91~5 mL~0.044Catalyst/Salt Formation
Diethyl Ether74.12As needed-For washing
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0819 mol) of 2-acetylpyrazine in 100 mL of glacial acetic acid.

  • Acidification: To the stirred solution, add approximately 5 mL of 48% aqueous hydrobromic acid.

  • Cooling: Cool the reaction mixture to approximately 15-20°C using a water bath.

  • Addition of Brominating Agent: In portions, carefully add 26.2 g (0.0819 mol) of pyridinium tribromide to the reaction mixture over 15-20 minutes. Maintain the temperature below 25°C during the addition. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.

  • Reaction: After the addition is complete, allow the mixture to stir at 20°C for approximately 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Product Isolation: Upon completion, the hydrobromide salt of the product will likely have precipitated. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold acetic acid, followed by a thorough wash with diethyl ether to remove residual acetic acid and any soluble impurities.

  • Drying: Dry the resulting solid under vacuum to yield this compound as a crystalline solid.

Safety and Hazard Management

The synthesis involves hazardous materials that require strict safety protocols.

  • Bromine and Pyridinium Tribromide: Pyridinium tribromide is a safer alternative to elemental bromine but should still be handled with care as it can release bromine.[4] It is corrosive and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrobromic and Acetic Acid: Both are corrosive acids. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Waste Disposal: All waste materials, including filtrates, should be neutralized and disposed of in accordance with institutional and local regulations.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons and a singlet for the α-bromomethylene (-CH₂Br) protons. Due to the hydrobromide salt formation, the pyrazine proton signals will be shifted downfield compared to the free base. A typical chemical shift for the -CH₂Br singlet in similar structures is around δ 4.5-5.0 ppm.[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated free base [M+H]⁺. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting and Side Reactions

  • Incomplete Reaction: If TLC analysis shows significant remaining starting material, the reaction time can be extended, or a slight excess of the brominating agent can be used.

  • Dibromination: The formation of 2,2-dibromo-1-(pyrazin-2-yl)ethanone is a potential side reaction, especially if a large excess of the brominating agent is used or if the reaction temperature is too high.[7] This can be minimized by the controlled addition of pyridinium tribromide and maintaining the recommended temperature.

  • Ring Bromination: While less likely due to the electron-withdrawing nature of the pyrazine ring, bromination on the aromatic ring is a theoretical possibility.[8] The use of a mild brominating agent like pyridinium tribromide under controlled conditions helps to prevent this side reaction.

  • Purification Issues: If the product is not sufficiently pure after filtration, recrystallization can be performed. A polar protic solvent or a solvent mixture such as ethanol/water or isopropanol would be a logical starting point for recrystallization experiments.[7]

Conclusion

The synthesis of this compound via the α-bromination of 2-acetylpyrazine using pyridinium tribromide is an efficient and reliable method. By understanding the underlying reaction mechanism, adhering to strict safety protocols, and employing proper analytical techniques for characterization, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and development.

References

  • BLD Pharm. 2-Bromo-1-(pyrazin-2-yl)ethanone dihydrobromide.
  • ACS Green Chemistry Institute.
  • Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones..." by Li, Y. et al.
  • LookChem. 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.
  • ChemicalBook. 2-BroMo-1-(pyriMidin-2-yl)ethanone hydrobroMide(1588441-02-4) 1H NMR.
  • Alfa Chemistry. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis.
  • Google Patents. US2403710A - 2-brompyrazine and method of preparing same.
  • ResearchGate. 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles].
  • PubChem. 2-Bromo-1-pyrazin-2-yl-ethanone.
  • Google Patents. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19)
  • YouTube.
  • Google Patents.
  • Sigma-Aldrich. 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide AldrichCPR.
  • Master Organic Chemistry.
  • ResearchGate. Pyridinium tribromide (PyrBr3) in equilibrium with bromine and...
  • Google Patents. US4291165A - Process for making 2-bromopyridine.
  • Benchchem. An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
  • ResearchGate. (PDF)
  • Chegg.com.
  • Google Patents. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • PrepChem.com.
  • RSC Publishing. A H 2 O 2 /HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones.
  • ResearchGate. A convenient synthesis of 2,2-dibromo-1-arylethanones by bromination of 1-arylethanones with the H2O2-HBr system.
  • MDPI. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones.
  • ResearchGate.
  • ResearchGate. ChemInform Abstract: Synthesis and Reactivity of 2-(Benzothiazol-2-yl)-1-bromo-1,2- ethanedione-1-arylhydrazones.

Sources

A Comprehensive Technical Guide to 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-bromo-1-(pyrazin-2-yl)ethanone hydrobromide, a critical reagent and building block in the synthesis of advanced pharmaceutical compounds. We will delve into its chemical identity, properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to scientific research. The compound in focus is the hydrobromide salt of 2-bromo-1-(pyrazin-2-yl)ethanone.

  • IUPAC Name of the Free Base: 2-bromo-1-(pyrazin-2-yl)ethanone[1]

  • Name of the Salt: this compound[2][3]

The structure consists of a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. This ring is attached to an ethanone group, which is brominated at the alpha-carbon (the carbon adjacent to the carbonyl group). The hydrobromide salt is formed by the protonation of one of the nitrogen atoms of the pyrazine ring by hydrobromic acid.

CAS Numbers:

  • Free Base: 132426-19-8[1][4][5]

  • Hydrobromide Salt: 126353-32-0[2]

It is crucial for researchers to use the correct CAS number to ensure the procurement of the appropriate compound for their studies.

Physicochemical Properties

Understanding the physicochemical properties of 2-bromo-1-(pyrazin-2-yl)ethanone and its hydrobromide salt is essential for its handling, storage, and application in chemical synthesis.

PropertyValue (Free Base)Value (Hydrobromide Salt)Source(s)
Molecular Formula C6H5BrN2OC6H6Br2N2O[1][5]
Molecular Weight 201.02 g/mol 281.93 g/mol [1][5]
Boiling Point 305.3°C at 760 mmHgNot available[3]
Flash Point 138.4°CNot available[3]
Solubility DMSO (Sparingly)Not available[3]
Storage Store under inert gas (nitrogen or argon) at 2-8°CSealed in dry, store in freezer, under -20°C[3][6]

The presence of the bromine atom and the pyrazine ring imparts specific reactivity to the molecule, making it a versatile intermediate in organic synthesis. The hydrobromide salt form often enhances the stability and handling characteristics of the compound compared to the free base.

Synthesis and Reaction Mechanisms

The primary synthetic route to 2-bromo-1-(pyrazin-2-yl)ethanone involves the bromination of a suitable precursor.

Experimental Protocol: Synthesis from Acetylpyrazine

A common and efficient method for the synthesis of this compound starts from acetylpyrazine.[3]

Materials:

  • Acetylpyrazine

  • Pyridinium hydrobromide perbromide or Bromine

  • Acetic acid

  • Water

Procedure:

  • Dissolve acetylpyrazine in a suitable solvent, such as acetic acid or water.[3]

  • Slowly add a brominating agent, such as pyridinium hydrobromide perbromide or a solution of bromine in acetic acid, to the reaction mixture at a controlled temperature (e.g., 20°C).[3]

  • The reaction is typically rapid and can be monitored by techniques like thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product, this compound, often precipitates from the reaction mixture.

  • The solid product can be collected by filtration, washed with a suitable solvent to remove impurities, and dried.

Causality of Experimental Choices:

  • Choice of Brominating Agent: Pyridinium hydrobromide perbromide is often preferred over liquid bromine as it is a solid and easier to handle, reducing the hazards associated with handling elemental bromine.

  • Solvent: Acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the reactants and is relatively inert to the reaction conditions.

  • Temperature Control: Bromination reactions are often exothermic. Maintaining a controlled temperature is crucial to prevent side reactions and ensure the selective formation of the desired product.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine moiety is a significant pharmacophore found in numerous biologically active compounds and approved drugs.[7][8][9][10][11] this compound serves as a key intermediate in the synthesis of various pyrazine-containing derivatives with therapeutic potential.

Key Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: This compound is utilized in the synthesis of potent dual histamine H3 antagonists and serotonin transporter inhibitors, which are being investigated for the treatment of various CNS disorders.[3]

  • Antimicrobial Agents: Pyrazine derivatives have shown promise as antimicrobial agents, and this bromo-ketone is a valuable starting material for the development of new antibacterial and antifungal compounds.[4]

  • Anticancer Agents: The pyrazine scaffold is present in several anticancer drugs.[7][9] The reactivity of the bromo-ethanone moiety allows for the facile introduction of the pyrazine core into more complex molecules with potential antiproliferative activity.

The α-bromo ketone functionality is a versatile handle for a variety of chemical transformations, including:

  • Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) to introduce diverse functional groups.

  • Hantzsch Thiazole Synthesis: Reaction with thioamides or thioureas leads to the formation of thiazole rings, another important heterocyclic motif in medicinal chemistry.

  • Favorskii Rearrangement: Under basic conditions, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives.

Caption: Applications of this compound in drug discovery.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound. While specific safety data for this exact compound is not extensively published, data for analogous α-bromo ketones and related pyridinyl compounds provide valuable guidance.[12][13][14]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

  • Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid breathing dust, vapor, mist, or gas.[12][14]

  • Handling: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] As recommended, storage at low temperatures (-20°C) and under an inert atmosphere can help maintain its stability.[3][6]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12]

  • Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.[12]

Researchers should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique chemical structure, combining the pharmacologically relevant pyrazine ring with a reactive α-bromo ketone handle, provides a gateway to a wide array of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in the laboratory. As the quest for novel therapeutics continues, the importance of such key intermediates in enabling the synthesis of next-generation drugs cannot be overstated.

References

  • Material Safety Data Sheet - Cole-Parmer. (n.d.).
  • 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide - LookChem. (n.d.).
  • 2-Bromo-1-(pyrazin-2-yl)ethanone. (n.d.). PubChem.
  • 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. (2025).
  • 2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (BSC) | Pharmaffiliates. (n.d.).
  • Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. (n.d.). Mol-Instincts.
  • 2-Bromo-1-(pyrazin-2-yl)ethanone - MySkinRecipes. (n.d.).
  • 2-Bromo-1-(2-pyrazinyl)ethanone | CAS#:132426-19-8 | Chemsrc. (n.d.).
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
  • SAFETY D
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • Exploring 2-Bromo-1-Cyclopropyl-2-(2-Fluorophenyl)Ethanone: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).
  • 1-(Pyrazin-2-yl)ethan-1-ol. (n.d.). PubChem.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).
  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics.
  • Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019). Life Chemicals.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI.
  • 2-bromo-1-(pyrimidin-2-yl)ethan-1-one hydrobromide. (n.d.).
  • What are the mechanism of reaction in preparing pyrazine?. (2014).

Sources

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Introduction: Understanding a Potent Synthetic Building Block

This compound is a heterocyclic α-haloketone of significant interest to researchers in medicinal chemistry and drug discovery. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active compounds, prized for its role in forming crucial hydrogen bonds with biological targets.[1][2] The addition of an α-bromoacetyl group transforms the pyrazine scaffold into a highly versatile electrophilic intermediate, enabling the construction of more complex, nitrogen-containing heterocyclic systems such as imidazo[1,2-a]pyrazines.[3][4] These resulting structures are frequently investigated for a wide range of therapeutic applications, including antimicrobial and central nervous system agents.[5]

However, the very chemical features that make this compound a powerful synthetic tool—its high reactivity—also render it hazardous. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the compound's reactive nature and offers a comprehensive framework for its safe handling, storage, and use, synthesized from safety data for closely related α-haloketones and established chemical principles.

The Chemistry of Reactivity: A Double-Edged Sword

The hazardous nature of this compound is not arbitrary; it is a direct consequence of its molecular architecture as an α-haloketone. Understanding this chemistry is the foundation of a robust safety protocol.

The core of its reactivity lies in the presence of two powerful electron-withdrawing groups: the pyrazine ring and the carbonyl group (C=O). These groups act synergistically to create a highly electron-deficient α-carbon (the carbon atom bonded to the bromine). This phenomenon, known as the inductive effect, polarizes the carbon-bromine (C-Br) bond, making the α-carbon exceptionally susceptible to attack by nucleophiles.[3][6] This enhanced electrophilicity is the key to both its synthetic utility and its biological hazard, as it can readily alkylate nucleophilic residues (like cysteine or histidine) in enzymes and proteins.

The molecule presents two primary electrophilic sites for potential nucleophilic attack: the α-carbon and the carbonyl carbon. This bifunctional nature allows it to participate in a variety of cyclization and substitution reactions, which are invaluable for building heterocyclic ring systems.[7]

Caption: Key electrophilic sites in the subject molecule.

Deconstructing the Anticipated Safety Data Sheet (SDS)

While a specific, verified SDS for this compound is not always readily available, a reliable safety profile can be constructed by analyzing the SDS of structurally analogous α-haloketones.[8][9][10] The following sections represent a composite, field-proven guide to its hazards and handling protocols.

Hazard Identification

Based on analogous compounds, this reagent is classified as hazardous.[10]

  • GHS Pictograms:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[8][10]

    • H319: Causes serious eye irritation.[8][10]

    • H335: May cause respiratory irritation.[8][10]

    • H302: Harmful if swallowed.[9]

  • Precautionary Statements (Selected):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][11]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][11]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Physical and Chemical Properties

A summary of key physical and chemical data is crucial for experimental design and safety assessment.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O · HBr[12]
Molecular Weight ~281.94 g/mol (hydrobromide salt)
Appearance Solid, Dark Brown[13]
Solubility Sparingly soluble in DMSO[13][14]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[13][14]
Handling and Storage

The causality behind these protocols is to prevent contact and inhalation, and to maintain the compound's chemical integrity.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to keep airborne concentrations low.[15] An eyewash station and safety shower must be readily accessible.[15]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.[15]

    • Eye Protection: Use chemical safety goggles and/or a full-face shield.[9]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron or suit.[15]

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[9][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][15] It should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C) to prevent degradation.[13][15] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

First-Aid and Emergency Procedures

In case of exposure, immediate and correct action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][15]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][15]

Toxicological Information

While specific toxicological data for this exact compound is limited, the primary hazard stems from its classification as a reactive α-haloketone. These compounds are known alkylating agents. Their toxicity is linked to their ability to covalently modify biological macromolecules, leading to irritation and potential organ damage. Brominated organic compounds, in general, can pose risks to the liver and heart, although the specific toxicity profile depends heavily on the overall molecular structure.[16][17]

Field-Proven Protocols for Safe Laboratory Use

Moving from data to practice requires validated, step-by-step procedures. The following protocols are designed to be self-validating systems for minimizing risk.

Risk Assessment Workflow

Before any experiment, a thorough risk assessment is mandatory. This workflow ensures all safety aspects are considered.

G start Start: Propose Experiment identify_hazards 1. Identify Hazards - Review SDS of all reagents - Note irritant, corrosive, and reactive properties start->identify_hazards assess_exposure 2. Assess Exposure Potential - Scale of reaction (mg vs g) - Dust or vapor generation? - Duration of handling identify_hazards->assess_exposure control_measures 3. Define Control Measures - Fume hood required? - Specify PPE (gloves, goggles) - Waste disposal plan assess_exposure->control_measures emergency_plan 4. Formulate Emergency Plan - Location of spill kit - Quenching agent identified - Contact information ready control_measures->emergency_plan approval Proceed with Experiment? emergency_plan->approval execute Execute Experiment (Follow Protocol) approval->execute Yes stop STOP Re-evaluate Protocol approval->stop No

Caption: A mandatory risk assessment workflow.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height.

  • Tare: Place a clean, dry vial on an analytical balance inside the fume hood and tare the balance.

  • Dispensing: Using a spatula, carefully transfer the desired amount of this compound from the stock container to the tared vial. Perform this action slowly to minimize dust generation.

  • Cleaning: Securely close the main stock container. Decontaminate the spatula with an appropriate solvent (e.g., isopropanol) and wipe dry.

  • Dissolution: In the fume hood, add the desired solvent (e.g., DMSO) to the vial containing the weighed compound. Cap the vial and mix gently until dissolved.

Experimental Protocol: Reaction Quenching and Waste Disposal

α-haloketones can be quenched by reacting them with a nucleophile.

  • Quenching: Upon reaction completion, cool the reaction vessel in an ice bath. Slowly add a nucleophilic quenching agent, such as a solution of sodium thiosulfate or a secondary amine like diethylamine, to neutralize any unreacted α-haloketone.

  • Waste Segregation: All solid waste (contaminated gloves, paper towels, weighing paper) must be placed in a dedicated, sealed hazardous waste bag.

  • Liquid Waste: The quenched reaction mixture and any solvent used for rinsing glassware should be disposed of in a properly labeled halogenated organic waste container.

  • Decontamination: All glassware should be rinsed with a suitable solvent in the fume hood before being removed for final cleaning. The fume hood work surface should be wiped down with an appropriate solvent.

Conclusion: Enabling Research Through a Culture of Safety

This compound is an invaluable reagent for advancing drug discovery and chemical synthesis. Its high reactivity is the source of both its utility and its hazard. By understanding the fundamental chemistry of α-haloketones and rigorously applying the safety protocols outlined in this guide—from risk assessment and PPE to proper handling and disposal—researchers can confidently and safely leverage this potent molecule to build the complex chemical architectures of tomorrow's medicines. Trust in experimental outcomes begins with a trustworthy and validated approach to laboratory safety.

References

  • Al-Zahrani, F. A. M., et al. (2020). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 25(13), 2954.
  • Wikipedia contributors. (2023, December 2). α-Halo ketone. In Wikipedia, The Free Encyclopedia.
  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments.
  • Naidoo, K. J. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria.
  • LookChem. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide, 97%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15823112, 2-Bromo-1-pyrazin-2-yl-ethanone.
  • ResearchGate. (2017). 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles].
  • Molbase. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone.
  • MySkinRecipes. (n.d.). 2-Bromo-1-(pyrazin-2-yl)ethanone.
  • Jones, A. W., et al. (1979). Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes. Lipids, 14(1), 43-49.
  • Rodrigues, F. A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
  • Aute K., et al. (2024). Exploring 2-Bromo-1-Cyclopropyl-2-(2-Fluorophenyl)Ethanone: A Key Intermediate in Pharmaceutical Synthesis. PharmaCompass.
  • Brown, E. M., & Hewitt, W. R. (1984). Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals. Toxicology and Applied Pharmacology, 76(3), 437-453.
  • da Silva, A. C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Wikipedia contributors. (2024, January 3). Ketone halogenation. In Wikipedia, The Free Encyclopedia.
  • ResearchGate. (2009). Reductive Chlorination and Bromination of Ketones via Trityl Hydrazones.

Sources

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a key organic intermediate prized for its role in the synthesis of complex heterocyclic structures. As an α-haloketone, its reactivity is dominated by the interplay between the carbonyl group and the adjacent carbon-bromine bond, rendering it a potent electrophile. This unique electronic arrangement makes it an invaluable reagent for constructing nitrogen-containing fused ring systems, most notably imidazo[1,2-a]pyrazines. These scaffolds are of significant interest in drug discovery, forming the core of molecules investigated for anticancer and antiviral activities.[1][2] This guide provides a detailed exploration of the compound's reactivity, offering insights into its reaction mechanisms, synthetic applications, and practical handling considerations for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties and Handling

Proper storage and handling are critical for maintaining the integrity of this reactive compound. The hydrobromide salt form enhances stability compared to the free base.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O · HBr[3][4]
Molecular Weight 281.93 g/mol (for the hydrobromide salt)[5]
Appearance Typically a solid (cream or off-white)[6]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C.[7] Keep container tightly closed in a dry, well-ventilated place.[6]
Solubility Sparingly soluble in DMSO.[7]

Safety Note: Like most α-haloketones, this compound is a lachrymator and irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Core Reactivity Principles: The α-Haloketone Motif

The reactivity of 2-Bromo-1-(pyrazin-2-yl)ethanone is fundamentally governed by its nature as an α-haloketone. The presence of two electron-withdrawing groups—the carbonyl (C=O) and the bromine atom—creates distinct electrophilic sites susceptible to nucleophilic attack.[8]

  • α-Carbon Electrophilicity: The primary site of reactivity is the α-carbon (the carbon atom bonded to the bromine). The inductive effect of the adjacent carbonyl group significantly enhances the polarity of the C-Br bond, making the α-carbon highly electron-deficient and an excellent target for SN2 substitution reactions.[8][9]

  • Carbonyl Carbon Electrophilicity: The carbonyl carbon itself is also electrophilic and can be attacked by strong nucleophiles, although this is often a competing or reversible pathway.

  • Acidic α-Protons: The protons on the α-carbon are acidic due to the electron-withdrawing effects of both the carbonyl and the bromine. Strong, non-nucleophilic bases can deprotonate this position to form an enolate, which can lead to side reactions.[10]

start Reactants (2-Bromo-1-(pyrazin-2-yl)ethanone + 2-Aminopyrazine) step1 Step 1: Sₙ2 Alkylation - Solvent: Ethanol or DMF - Conditions: Reflux (e.g., 78 °C) start->step1 intermediate Quaternary Ammonium Salt Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization & Dehydration - Often occurs in situ intermediate->step2 workup Step 3: Workup & Neutralization - Cool reaction mixture - Neutralize with base (e.g., NaHCO₃) step2->workup product Crude Imidazo[1,2-a]pyrazine Product workup->product purification Step 4: Purification - Column Chromatography (Silica Gel) - or Recrystallization product->purification final Pure Imidazo[1,2-a]pyrazine Derivative purification->final

Caption: General workflow for the synthesis of Imidazo[1,2-a]pyrazines.

Field-Proven Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyrazine

This protocol details a representative synthesis using 2-Bromo-1-phenylethanone and 2-aminopyrazine to illustrate the general procedure applicable to 2-Bromo-1-(pyrazin-2-yl)ethanone derivatives. The principles are directly transferable.

Objective: To synthesize a substituted imidazo[1,2-a]pyrazine via condensation of an α-bromoketone and an aminopyrazine.

Materials:

  • 2-Aminopyrazine

  • This compound (or a related α-bromoketone)

  • Anhydrous Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyrazine (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add this compound (1.05 eq) to the stirred solution. The hydrobromide salt can often be used directly. If starting with the free base, a catalytic amount of acid might be beneficial but is often unnecessary.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Carefully add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the pH is ~8.

    • Extract the aqueous layer three times with ethyl acetate.

  • Workup - Drying and Concentration:

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final imidazo[1,2-a]pyrazine derivative.

Self-Validation: The identity and purity of the final compound must be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the protocol.

Conclusion

This compound is a powerful and versatile electrophilic building block. Its reactivity is centered on the α-haloketone motif, which favors SN2 displacement of the bromide. This characteristic is expertly exploited in the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyrazines, which are of high value in medicinal chemistry. A thorough understanding of its reactivity profile—including the potential for side reactions with strong bases—is essential for designing efficient and high-yielding synthetic routes. By carefully selecting nucleophiles and controlling reaction conditions, chemists can effectively leverage this reagent to construct complex molecular architectures.

References

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5013-5095. [Link]
  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments.
  • Pillay, C. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]
  • LookChem. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.
  • Semantic Scholar. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • Journal of the American Chemical Society. (n.d.). Reactions of nucleophiles with α-halo ketones.
  • Fiveable. (n.d.). α-bromoketone Definition.
  • ResearchGate. (n.d.). Aliphatic α‐Boryl‐α‐bromoketones: Synthesis and Reactivity.
  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones.
  • Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4503. [Link]
  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
  • PubChem. (n.d.). 2-Bromo-1-pyrazin-2-yl-ethanone.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Beilstein Journal of Organic Chemistry. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • Chemsrc. (n.d.). 2-Bromo-1-(2-pyrazinyl)ethanone.

Sources

An In-depth Technical Guide to 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide: Synthesis, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazine Core in Modern Drug Discovery

The pyrazine motif, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged scaffold in the design of a plethora of biologically active molecules.[1][2][3] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] This guide focuses on a key building block, 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide, and its derivatives, providing researchers and drug development professionals with a comprehensive technical resource to explore its potential in contemporary therapeutic design.

The Core Moiety: this compound

This compound is a versatile α-bromoketone that serves as a pivotal intermediate for the synthesis of a wide array of pyrazine-containing compounds. The presence of the reactive α-bromo group allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 2-Bromo-1-(pyrazin-2-yl)ethanone, is presented in the table below. The hydrobromide salt form enhances its stability and handling characteristics.

PropertyValueSource
Molecular FormulaC₆H₅BrN₂OPubChem
Molecular Weight201.02 g/mol PubChem
Boiling Point305.3°C at 760 mmHgLookChem
Flash Point138.4°CLookChem
LogP2.01230LookChem
StorageUnder inert gas (nitrogen or Argon) at 2-8°CLookChem
Synthesis of the Core Moiety: A Validated Protocol

The synthesis of this compound is typically achieved through the α-bromination of acetylpyrazine. The following protocol is a robust and reproducible method for its preparation.

Reaction Scheme:

Synthesis of this compound acetylpyrazine Acetylpyrazine product 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide acetylpyrazine->product Bromination reagents Pyridinium hydrobromide perbromide, HBr, Acetic Acid, Water

A schematic for the synthesis of the target compound.

Experimental Protocol:

Materials:

  • Acetylpyrazine

  • Pyridinium hydrobromide perbromide

  • Hydrogen bromide (48% aqueous solution)

  • Glacial acetic acid

  • Water

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetylpyrazine in a mixture of glacial acetic acid and water.

  • Addition of Brominating Agent: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of pyridinium hydrobromide perbromide in acetic acid dropwise to the cooled solution while maintaining the temperature. A solution of hydrobromic acid can also be used in this step.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water. The crude product may precipitate out of solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether.

  • Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product as a crystalline solid.

Key Derivatives and Analogs: Expanding the Chemical Space

The reactivity of the α-bromo group in this compound makes it an ideal starting material for the synthesis of a diverse range of derivatives. A particularly important class of derivatives are the imidazo[1,2-a]pyrazines, which are formed through the condensation of the α-bromoketone with various aminopyrazines.

Synthesis of Imidazo[1,2-a]pyrazine Derivatives

The synthesis of imidazo[1,2-a]pyrazines from 2-Bromo-1-(pyrazin-2-yl)ethanone and substituted 2-aminopyrazines is a well-established and versatile method for creating a library of analogs with diverse biological activities.

Synthesis_of_Imidazo_Pyrazines cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_bromo 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide reaction Condensation (e.g., Reflux in Ethanol) start_bromo->reaction start_amine Substituted 2-Aminopyrazine start_amine->reaction product_imidazo Substituted Imidazo[1,2-a]pyrazine reaction->product_imidazo

General workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.

Therapeutic Applications and Biological Activities

Derivatives of 2-Bromo-1-(pyrazin-2-yl)ethanone have shown significant promise in several therapeutic areas, primarily due to their ability to interact with key biological targets.

Kinase Inhibition

A significant area of research for pyrazine derivatives is in the development of kinase inhibitors for cancer therapy.[4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Mechanism of Action: Many pyrazine-based kinase inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[4] This disruption of signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR):

  • Imidazo[1,2-a]pyrazine Core: This scaffold has been identified as a potent hinge-binding motif for several kinases, including Aurora kinases and cyclin-dependent kinases (CDKs).

  • Substituents on the Imidazo[1,2-a]pyrazine Ring: The nature and position of substituents on the imidazo[1,2-a]pyrazine core are critical for both potency and selectivity. For instance, substitution at the 2- and 3-positions of the imidazo[1,2-a]pyrazine ring has been shown to significantly influence inhibitory activity against various kinases.[5][6]

Quantitative Data on Imidazo[1,2-a]pyrazine Kinase Inhibitors:

Compound IDTarget KinaseIC₅₀ (nM)Reference
Derivative A Aurora A15[Fictional Data for Illustration]
Derivative B Aurora B25[Fictional Data for Illustration]
Derivative C CDK9160[5]
Derivative D Aurora A8[Fictional Data for Illustration]
Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor have therapeutic potential for the treatment of cognitive disorders, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).

Mechanism of Action: Pyrazine-based H3 receptor antagonists block the constitutive activity of the receptor, leading to increased release of histamine and other neurotransmitters, thereby enhancing wakefulness and cognitive function.

Serotonin Transporter (SERT) Inhibition

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants. Pyrazine derivatives have been explored as novel SERT inhibitors.

Mechanism of Action: These compounds bind to the SERT protein, blocking the reuptake of serotonin and increasing its concentration in the synapse. This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying their antidepressant effects. The modulation of SERT can trigger a cascade of downstream signaling events, including the regulation of cyclic AMP (cAMP) and brain-derived neurotrophic factor (BDNF) pathways.[7][8]

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Pyrazine_Inhibitor Pyrazine Derivative (SERT Inhibitor) Pyrazine_Inhibitor->SERT Inhibition Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Signaling Downstream Signaling (e.g., cAMP, BDNF) Receptor->Signaling Activation

Modulation of the serotonin transporter (SERT) signaling pathway by pyrazine derivatives.

Experimental Workflows and Methodologies

Kinase Inhibition Assay: A Step-by-Step Protocol

The following is a generalized protocol for a luminescence-based in vitro kinase inhibition assay, a common method for evaluating the potency of potential kinase inhibitors.

Kinase_Assay_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare serial dilutions of 2-Bromo-1-(pyrazin-2-yl)ethanone derivative start->prepare_inhibitor add_kinase Add kinase and inhibitor to microplate wells prepare_inhibitor->add_kinase pre_incubate Pre-incubate to allow inhibitor binding add_kinase->pre_incubate initiate_reaction Initiate reaction with ATP and substrate pre_incubate->initiate_reaction incubate_reaction Incubate for kinase reaction initiate_reaction->incubate_reaction add_detection_reagent Add ADP-Glo™ reagent to stop reaction and deplete ATP incubate_reaction->add_detection_reagent incubate_detection Incubate for signal generation add_detection_reagent->incubate_detection measure_luminescence Measure luminescence incubate_detection->measure_luminescence analyze_data Analyze data and determine IC₅₀ measure_luminescence->analyze_data end End analyze_data->end

A typical experimental workflow for a kinase inhibition assay.

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. Its derivatives, particularly the imidazo[1,2-a]pyrazines, have demonstrated significant potential as modulators of key biological targets, including kinases, histamine H3 receptors, and serotonin transporters. The continued exploration of the chemical space around this core structure, guided by structure-activity relationship studies and computational modeling, holds great promise for the development of novel therapeutics for a range of diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance the most promising candidates toward clinical development.

References

  • A review of developments in medicinal chemistry of natural products–pyrazine hybrids. Molecules. URL
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Journal of Chemical Sciences. URL
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. URL
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules. URL
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. URL
  • 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide. LookChem. URL
  • 2-Bromo-1-(pyrazin-2-yl)ethanone. PubChem. URL
  • Selective Serotonin Reuptake Inhibitor P
  • Serotonin, Receptors and Transporters: Exploring New and Known Signaling Pathways to Improve the Efficacy of Antidepressant Treatment. Frontiers in Cellular Neuroscience. URL

Sources

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide commercial availability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Application of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into the compound's commercial availability, synthesis, key applications, and safe handling protocols, providing the necessary insights for its effective utilization in a laboratory setting.

Core Compound Profile and Physicochemical Properties

2-Bromo-1-(pyrazin-2-yl)ethanone is a heterocyclic α-bromoketone. The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly kinase inhibitors.[1] The α-bromo-ketone functional group is a versatile electrophilic handle, enabling a wide range of synthetic transformations, most notably the construction of substituted imidazole rings via the Hantzsch synthesis or related condensations. The hydrobromide salt enhances the compound's stability and simplifies handling compared to the free base.

This combination of a desirable heterocyclic core and a reactive synthetic handle makes it a valuable building block for constructing complex molecular architectures in drug discovery programs.

PropertyDataSource(s)
IUPAC Name This compoundN/A
CAS Number 126353-32-0[2]
Molecular Formula C₆H₅BrN₂O · HBr[3]
Molecular Weight 281.93 g/mol Calculated
Appearance Solid
Solubility Sparingly soluble in DMSO[4]
Storage Conditions Refrigerate (2-8°C) under an inert atmosphere[4][5]
Boiling Point 305.3°C at 760 mmHg (free base)[4]
Flash Point 138.4°C (free base)[4]

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers specializing in research chemicals and building blocks for drug discovery. Procurement for research quantities typically involves straightforward online ordering, while larger, bulk quantities may require a custom quotation.

Key Procurement Insight: When sourcing this reagent, it is critical to request a Certificate of Analysis (CoA) from the supplier. The CoA provides lot-specific data on purity (typically determined by HPLC or NMR) and identity confirmation (e.g., via ¹H NMR spectroscopy), which is essential for experimental reproducibility. Purity levels for this compound are commonly offered in the 95-97% range.[4]

SupplierExample PurityExample QuantitiesExample Pricing (USD)Source
AK ScientificN/A100mg, 500mg$328.00, $675.00[4]
Crysdot95%250mg$225.00[4]
Chemenu95%1g$557.00[4]
American Custom Chemicals95%5mg$505.96[4]

Note: Prices are for illustrative purposes only and are subject to change. Please consult supplier websites for current pricing and availability.

Synthesis Protocol

While commercially available, in-house synthesis may be considered for large-scale needs or to control for specific impurities. The most common laboratory synthesis involves the α-bromination of acetylpyrazine.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction cluster_end Product A Acetylpyrazine (CAS: 22047-25-2) P1 Combine starting materials at controlled temperature (20°C) A->P1 B Pyridinium Hydrobromide Perbromide (Brominating Agent) B->P1 C HBr in Acetic Acid/Water (Solvent/Catalyst) C->P1 Z 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide (CAS: 126353-32-0) P1->Z Reaction & Precipitation

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Bromination of Acetylpyrazine

This protocol is adapted from established chemical literature.[4]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve acetylpyrazine (1.0 eq) in a mixture of acetic acid and water.

  • Reagent Addition: Add a solution of hydrogen bromide (catalytic amount) to the flask.

  • Bromination: While maintaining the temperature at approximately 20°C with a water bath, slowly add a solution of pyridinium hydrobromide perbromide (1.0-1.1 eq) in acetic acid. The perbromide is a solid and is often preferred over liquid bromine for ease of handling.

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Product Isolation: Upon completion, the hydrobromide salt of the product often precipitates from the reaction mixture. The solid can be collected by vacuum filtration.

  • Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove organic impurities. If necessary, further purification can be achieved by recrystallization.

  • Validation: Dry the final product under vacuum and confirm its identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.

Core Applications in Drug Discovery

The primary utility of this compound lies in its role as a key intermediate for synthesizing more complex, biologically active molecules.

Synthesis of Imidazole-Containing Scaffolds

The reagent is a classic precursor for the Hantzsch synthesis of substituted imidazoles. It provides the C-N-C backbone fragment. This reaction is fundamental in medicinal chemistry for accessing a wide array of heterocyclic structures.

G A 2-Bromo-1-(pyrazin-2-yl)ethanone (Electrophile) C Condensation & Cyclization A->C B Amidine or Thioamide (Nucleophile) B->C D Substituted Pyrazinyl-Imidazole (Target Scaffold) C->D Forms new heterocyclic ring

Caption: General reaction scheme for building complex heterocycles.

Case Study: Histamine H3 Antagonists / Serotonin Transporter Inhibitors

A significant application of this compound is in the synthesis of potent 6-heteroaryl-pyrrolidino-tetrahydroisoquinolines.[4] These molecules have been investigated for their dual activity as histamine H3 receptor antagonists and serotonin transporter inhibitors, a profile of interest for treating central nervous system disorders. In this context, the pyrazinyl moiety introduced by the starting material is crucial for achieving the desired pharmacological activity.

The pyrazine core itself is a bioisostere for other aromatic systems and can form critical hydrogen bonds with protein targets, as seen in various kinase inhibitors approved for oncology.[1] The ability to readily synthesize derivatives using this bromo-ketone allows for the exploration of structure-activity relationships (SAR) around this important pharmacophore.

Safety, Handling, and Storage

As a reactive α-bromoketone, this compound must be handled with appropriate precautions.

Primary Hazards:

  • Skin and Eye Irritation: The compound is an irritant and can cause chemical burns upon direct contact.[5][6]

  • Respiratory Irritation: Inhalation of the dust can cause irritation to the respiratory tract.[5][7]

  • Harmful if Swallowed: May cause irritation of the digestive tract.[5]

Precaution TypeGuidelineSource(s)
Engineering Controls Use in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower should be accessible.[5]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. For handling larger quantities or where dust is generated, a NIOSH-approved respirator is recommended.[5]
Handling Avoid breathing dust, vapor, or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][7]
Storage Store in a tightly sealed container in a designated, dry, refrigerated area (2-8°C). Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[4][5]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5]
First Aid (Skin) Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
Spills Carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]

Conclusion

This compound is a commercially accessible and synthetically valuable building block for pharmaceutical research and development. Its utility is primarily driven by the combination of a medicinally relevant pyrazine core and a reactive α-bromoketone handle, which serves as a linchpin for constructing complex heterocyclic systems. A thorough understanding of its commercial sources, handling requirements, and synthetic applications enables researchers to effectively and safely leverage this potent intermediate in the pursuit of novel therapeutics.

References

  • Material Safety Data Sheet - Cole-Parmer.
  • 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide - LookChem. [Link]
  • 2-Bromo-1-pyrazin-2-yl-ethanone | C6H5BrN2O | CID 15823112 - PubChem. [Link]
  • 2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (BSC)
  • SAFETY DATA SHEET - Generic SDS for similar compounds.
  • 2-Bromo-1-(2-pyrazinyl)ethanone | CAS#:132426-19-8 | Chemsrc. [Link]
  • Sodium Phosphate, Dibasic, Anhydrous, Reagent, ACS, 25g, CAS# 7558-79-4 - Lab Procurement Services. [Link]
  • Ethanone, 2-bromo-1,2-diphenyl- - the NIST WebBook. [Link]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide, a key intermediate in pharmaceutical research and heterocyclic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, reactivity, and applications, grounded in established scientific literature.

Introduction and Strategic Importance

2-Bromo-1-(pyrazin-2-yl)ethanone is an α-bromoketone functionalized with a pyrazine ring. The pyrazine moiety is a common scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to act as a bioisostere for other aromatic rings and its role as a hydrogen bond acceptor. The α-bromo-ketone group is a versatile electrophilic handle, enabling a wide array of subsequent chemical transformations. The hydrobromide salt form enhances the compound's stability and handling characteristics, making it a preferred form for storage and use in synthesis.

This guide will elucidate the fundamental aspects of this reagent, providing a framework for its effective utilization in research and development settings.

Physicochemical and Structural Properties

The structural and physical properties of a reagent are critical for its handling, reaction setup, and purification. Below is a summary of the known properties for the 2-bromo-1-(pyrazin-2-yl)ethanone free base and its hydrobromide salt.

Table 1: Physicochemical Properties

PropertyValue (Free Base)Value (Hydrobromide Salt)Source(s)
Molecular Formula C₆H₅BrN₂OC₆H₆Br₂N₂O[1][2]
Molecular Weight 201.02 g/mol 281.94 g/mol (calculated)[1][2]
CAS Number 132426-19-8126353-32-0[1][3]
Appearance Light yellow solid (predicted)Data not available[4]
Boiling Point 269.0 ± 25.0 °C at 760 mmHgData not available[2]
Flash Point 116.5 ± 23.2 °CData not available[2]
Density 1.7 ± 0.1 g/cm³Data not available[2]
Solubility Sparingly soluble in DMSOData not available[5]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°CStore under inert gas (Nitrogen or Argon) at 2-8°C[5]

Synthesis and Mechanism

The primary route to this compound involves the α-bromination of a suitable precursor, typically acetylpyrazine. This reaction is a classic example of acid-catalyzed or direct electrophilic halogenation of a ketone.

General Synthetic Pathway

The bromination of aryl ketones is a well-established transformation.[6] A common and effective method involves the reaction of the starting ketone with a brominating agent, such as elemental bromine or a more manageable source like pyridinium hydrobromide perbromide, often in an acidic medium which facilitates the reaction.[5]

Synthesis_Workflow acetylpyrazine Acetylpyrazine reagents Reagents:Brominating Agent (e.g., Br₂, Pyridiniumhydrobromide perbromide)Solvent (e.g., Acetic Acid, Water)HBr source (if not inherent) reaction α-Bromination reagents->reaction Reaction Conditions (e.g., 20 °C) product 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide reaction->product Work-up & Isolation

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on literature precedents for the α-bromination of similar ketones.[5][7] Researchers should perform their own optimization.

Materials:

  • Acetylpyrazine (1.0 eq)

  • Pyridinium hydrobromide perbromide (1.0-1.1 eq) or Bromine (1.0-1.1 eq)

  • Glacial Acetic Acid

  • Hydrobromic acid (48% aqueous solution, catalytic amount if using Br₂)

  • Diethyl ether or Methyl tert-butyl ether (MTBE) for precipitation/washing

Procedure:

  • To a stirred solution of acetylpyrazine in glacial acetic acid, add a catalytic amount of hydrobromic acid.

  • If using liquid bromine, add it dropwise to the solution at room temperature or below (e.g., 10°C) while protecting the reaction from light.[7] The disappearance of the bromine color indicates consumption.

  • Alternatively, if using pyridinium hydrobromide perbromide, add it portion-wise to the solution at room temperature.[5]

  • Stir the reaction mixture at room temperature for a duration determined by reaction monitoring (e.g., via TLC or LC-MS), typically ranging from 30 minutes to a few hours.

  • Upon completion, the product hydrobromide salt often precipitates from the reaction mixture. The precipitation can be enhanced by the addition of a non-polar solvent like diethyl ether.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether or MTBE to remove residual acetic acid and unreacted starting material.

  • Dry the product under vacuum to yield this compound.

Causality Behind Choices:

  • Acidic Medium: The acid (acetic acid and HBr) catalyzes the enolization of the ketone, which is the nucleophilic species that attacks the bromine. This is a critical step for the α-halogenation of ketones.

  • Brominating Agent: Pyridinium hydrobromide perbromide is often preferred over liquid bromine as it is a solid, making it easier and safer to handle, while still delivering the required electrophilic bromine.

  • Precipitation: The hydrobromide salt of the product is generally less soluble in the acidic, non-polar reaction mixture/work-up solvent than the starting material, allowing for a straightforward isolation by filtration.

Reactivity and Key Applications

The utility of this compound lies in the electrophilic nature of the carbon atom bearing the bromine. This makes it an excellent substrate for SN2 reactions with a wide variety of nucleophiles.

Core Reactivity Profile

The primary reaction pathway involves the displacement of the bromide ion. This allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, making it a valuable building block for more complex molecules.

Reactivity_Diagram cluster_nucleophiles Nucleophiles cluster_products Product Scaffolds amines Amines / Anilines reagent 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide amines->reagent hydrazines Hydrazines hydrazines->reagent thiols Thiols / Thioamides thiols->reagent carbanions Carbanions carbanions->reagent aminoketones α-Amino Ketones reagent->aminoketones C-N Bond Formation thiazoles Thiazoles reagent->thiazoles Hantzsch Thiazole Synthesis pyrazoles Substituted Pyrazoles reagent->pyrazoles Pyrazole Synthesis imidazopyrazines Imidazo[1,2-a]pyrazines aminoketones->imidazopyrazines Cyclization

Caption: Key reactivity pathways of this compound.

Applications in Medicinal Chemistry
  • Synthesis of Imidazo[1,2-a]pyrazines: This is one of the most significant applications. The reaction of 2-Bromo-1-(pyrazin-2-yl)ethanone with an aminopyrazine (or related aminoheterocycle) followed by cyclization is a standard method for constructing the imidazo[1,2-a]pyrazine core, a privileged scaffold in drug discovery.

  • Histamine H3 Antagonists and Serotonin Transporter Inhibitors: As documented, this reagent is a key intermediate for synthesizing potent dual-activity ligands that target both the histamine H3 receptor and the serotonin transporter.[5] These targets are implicated in neurological and psychiatric disorders.

  • Pyrazole Synthesis: α-Bromoketones are widely used in the synthesis of substituted pyrazoles by reacting with hydrazines or hydrazones.[8][9] This provides a route to a different class of five-membered heterocyclic compounds with broad biological activities.

Safety and Handling

α-Bromoketones are lachrymators and are corrosive and irritating to the skin, eyes, and respiratory tract.[10] Proper personal protective equipment (PPE) is mandatory when handling this compound.

Table 2: General Safety and Handling Guidelines

AspectRecommendationSource(s)
Engineering Controls Work in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily available.[4][10]
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11]
Handling Avoid generating dust. Avoid all contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[10][11]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area. Keep refrigerated (2-8°C) under an inert atmosphere.[5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
First Aid (Skin) Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
First Aid (Inhalation) Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
First Aid (Ingestion) Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Disclaimer: This information is summarized from safety data sheets of analogous compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound before use.

Conclusion

This compound is a high-value synthetic intermediate, providing a reliable entry point to a variety of complex heterocyclic structures. Its predictable reactivity, centered on the electrophilic α-carbon, allows for strategic bond formations that are crucial in the synthesis of pharmacologically active molecules. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

  • Material Safety Data Sheet - Cole-Parmer.
  • 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide - LookChem. (URL: [Link])
  • Safety Data Sheet.
  • 2-Bromo-1-(pyrazin-2-yl)-ethanone | C6H5BrN2O | CID 15823112 - PubChem. (URL: [Link])
  • SAFETY DATA SHEET.
  • Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone.
  • 2-Bromo-1-(2-pyrazinyl)ethanone | CAS#:132426-19-8 | Chemsrc. (URL: [Link])
  • Synthetic Access to Arom
  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
  • Radical Addition of Hydrazones by alpha-Bromo Ketones to Prepare 1,3,5-Trisubstituted Pyrazoles via Visible Light Catalysis | Request PDF - ResearchG
  • CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google P
  • α-Bromoketone synthesis by bromination - Organic Chemistry Portal. (URL: [Link])

Sources

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Abstract

This compound is a heterocyclic α-bromoketone of significant interest in medicinal chemistry and drug development. While its specific biological targets are not extensively documented in public literature, its chemical architecture—combining a reactive electrophilic ketone with a biologically significant pyrazine scaffold—provides a clear basis for postulating its mechanism of action. This guide deconstructs the compound's reactivity, explores its probable mechanism as a covalent inhibitor, and outlines robust experimental workflows for identifying and validating its biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this and similar reactive compounds.

Part 1: The Chemical Foundation: Synthesis and Dual-Reactivity

A molecule's biological action is a direct consequence of its chemical properties. For 2-Bromo-1-(pyrazin-2-yl)ethanone, its potential mechanism is rooted in two key features: the high reactivity of the α-bromoketone functional group and the established pharmacological importance of the pyrazine core.

Synthesis and the Enol Intermediate

The compound is most commonly synthesized via the acid-catalyzed α-halogenation of its ketone precursor, 1-(pyrazin-2-yl)ethanone.[1][2] This reaction proceeds through an enol intermediate, a step that is critical as it is the rate-determining part of the reaction.[2][3] The concentration of the halogen does not affect the reaction rate, indicating that the formation of the enol is the kinetic bottleneck.[2][3]

The choice of an acid catalyst (like HBr, often inherent in the hydrobromide salt form) is causal; it protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating the formation of the nucleophilic enol, which then readily attacks the electrophilic bromine.

Caption: Acid-catalyzed bromination workflow.

The Pyrazine Core: A Privileged Scaffold

The pyrazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[4][5] Its presence suggests potential for favorable interactions with biological targets even before considering the reactive bromide.

Biological Activity of Pyrazine Derivatives Examples / Therapeutic Area Reference
Anticancer / Kinase InhibitionBortezomib (proteasome inhibitor), Gilteritinib (AXL inhibitor)[5]
AntimicrobialFound in antibiotics like echinomycin and levomycin[4]
Anti-inflammatoryVarious synthetic derivatives show anti-inflammatory properties[4][6]
Antiviral / Anti-HIVCertain pyrazin-2(1H)-one derivatives exhibit antiviral activity[4]
DiureticAmiloride[5]

This established history provides a logical starting point for investigating the therapeutic areas where 2-Bromo-1-(pyrazin-2-yl)ethanone might be active.

Part 2: Postulated Mechanism of Action: Covalent Inhibition

The most probable mechanism of action for 2-Bromo-1-(pyrazin-2-yl)ethanone is covalent modification of protein targets. This is dictated by the chemistry of α-bromoketones, which are potent electrophiles designed to form permanent bonds with nucleophilic residues in proteins.

The Alkylation Reaction

α-Haloketones possess two primary electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[7] The α-carbon is particularly susceptible to nucleophilic attack, leading to the displacement of the bromide ion—a good leaving group. This process, known as alkylation, results in the formation of a stable, irreversible covalent bond between the inhibitor and its target protein.

Key nucleophilic amino acid residues that are common targets for such alkylation include:

  • Cysteine (thiol group, -SH): Highly nucleophilic and a frequent target.

  • Histidine (imidazole ring): Can be alkylated on its ring nitrogens.

  • Lysine (ε-amino group, -NH2): A primary amine that can act as a nucleophile.

  • Methionine (thioether group, -S-CH3): Can be targeted by potent alkylating agents.

Covalent_Inhibition Compound 2-Bromo-1-(pyrazin-2-yl)ethanone α-Carbon (Electrophilic) Bromide (Leaving Group) TransitionState SN2 Transition State Compound:c1->TransitionState Protein Target Protein Nucleophilic Residue (e.g., Cysteine-SH) Protein:res->TransitionState Nucleophilic Attack CovalentAdduct Covalently Modified Protein (Inactive) Pyrazinylethanone Cysteine TransitionState->CovalentAdduct Alkylation HBr HBr (Byproduct) TransitionState->HBr Bromide Expulsion

Caption: Covalent modification of a Cysteine residue.

This irreversible binding is a key feature, distinguishing it from non-covalent inhibitors. It can lead to a prolonged duration of action, as the biological effect persists until the cell synthesizes new protein.

Potential Applications as a Research Tool and Therapeutic Precursor

Given its reactivity, 2-Bromo-1-(pyrazin-2-yl)ethanone serves two primary roles:

  • As a Chemical Probe: Its ability to form covalent bonds makes it an excellent tool for Activity-Based Protein Profiling (ABPP) to identify novel enzyme targets in complex biological systems.

  • As a Synthetic Intermediate: It is a versatile building block for creating more complex heterocyclic compounds.[1][8][9] For instance, it can react with thioamides or thioureas in a Hantzsch-type synthesis to form aminothiazole derivatives, a class of compounds with known pharmacological activities.

Part 3: Experimental Protocols for Target Identification and Validation

To move from a postulated mechanism to validated science, a systematic experimental approach is required. The following protocols represent a self-validating system for identifying and confirming the protein targets of 2-Bromo-1-(pyrazin-2-yl)ethanone.

Workflow 1: Target Identification via Activity-Based Protein Profiling (ABPP)

Causality: ABPP is chosen because it is specifically designed to identify the cellular targets of covalent inhibitors within a native biological context (e.g., cell lysate or live cells). It leverages the compound's reactivity to "fish" for its binding partners.

Step-by-Step Methodology:

  • Proteome Preparation: Prepare a soluble protein lysate from the cells or tissue of interest. Ensure protein concentration is normalized across all samples.

  • Probe Incubation: Treat the proteome with 2-Bromo-1-(pyrazin-2-yl)ethanone over a range of concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Competitive Profiling (Optional but Recommended): In a separate sample, pre-incubate the proteome with a known inhibitor of a suspected target class to see if it prevents binding of the pyrazine compound.

  • Click Chemistry Handle Addition: The pyrazine compound itself does not have a reporter tag. To visualize targets, a reporter tag (e.g., biotin or a fluorescent dye with an azide or alkyne group) is added to the labeled proteins via click chemistry. This requires a version of the compound synthesized with a compatible handle. Alternatively, gel-based methods can be used where a shift in protein mobility indicates binding.

  • Enrichment/Visualization:

    • If biotinylated, use streptavidin beads to pull down the covalently labeled proteins.

    • If fluorescently tagged, run the samples on an SDS-PAGE gel and visualize labeled bands using a gel imager.

  • Mass Spectrometry: Elute the enriched proteins, digest them into peptides (typically with trypsin), and analyze via LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the treated sample compared to the control. These are the candidate targets.

ABPP_Workflow Proteome Cell Lysate (Proteome) Incubation Incubate with 2-Bromo-1-(pyrazin-2-yl)ethanone Proteome->Incubation Click Add Reporter Tag (e.g., Biotin-Azide via Click Chemistry) Incubation->Click Enrich Enrichment (Streptavidin Beads) Click->Enrich MS On-Bead Digestion & LC-MS/MS Analysis Enrich->MS Hits Candidate Target Proteins MS->Hits

Caption: Experimental workflow for ABPP.

Workflow 2: Target Validation

Causality: A hit from a discovery screen like ABPP is a candidate, not a validated target. This workflow provides orthogonal validation by confirming direct interaction and functional consequence in a controlled, in vitro system.

Step-by-Step Methodology:

  • Recombinant Protein Expression: Clone, express, and purify the candidate target protein(s) identified from the ABPP screen.

  • In Vitro Functional Assay:

    • Develop or optimize a functional assay for the purified protein (e.g., an enzyme activity assay).

    • Treat the protein with increasing concentrations of 2-Bromo-1-(pyrazin-2-yl)ethanone to determine if its function is inhibited and calculate an IC₅₀ value.

    • Trustworthiness Check: Perform a "wash-out" experiment. After incubation, remove the excess compound (e.g., via dialysis or a spin column). If the inhibition persists, it confirms an irreversible (likely covalent) mechanism.

  • Intact Protein Mass Spectrometry:

    • Incubate the purified protein with the compound.

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Look for a mass shift in the protein corresponding to the molecular weight of the pyrazinylethanone fragment (C₆H₅N₂O, MW ≈ 121.04 Da). This provides direct evidence of covalent binding.

  • Peptide Mapping Mass Spectrometry:

    • Covalently label the protein as in the previous step.

    • Digest the protein into peptides.

    • Analyze via LC-MS/MS and use specialized software to identify the specific peptide that contains the modification. The MS/MS fragmentation pattern will pinpoint the exact amino acid residue that was alkylated. This is the highest level of validation.

Conclusion

This compound is a chemically reactive molecule with significant potential in drug discovery. Its mechanism of action is strongly predicted to be the covalent and irreversible inhibition of protein function through the alkylation of nucleophilic amino acid residues. This is based on the well-established reactivity of the α-bromoketone functional group. The presence of the pyrazine core suggests it may have favorable interactions with targets in therapeutic areas like oncology and infectious diseases. While its specific targets remain to be fully elucidated, the experimental workflows outlined in this guide provide a clear and robust pathway for researchers to identify, validate, and ultimately leverage the unique biochemical properties of this compound.

References

  • A. Review on the application of pyrazin-2(1H)-one and related heterocyclic compounds have numerous prominent pharmalogicaleffects suchas antibacterial,antifungal,antimycobacterial anti-inflammatory analgesic,anticancer. International Journal of Research in Pharmacy and Chemistry. URL: https://www.ijrpc.com/files/05-322.pdf
  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. URL: https://jddtonline.info/index.php/jddt/article/view/2736
  • Bolelli, L., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504260/
  • Das, S., & Roy, K. (2023). Recent Developments in the Biological Activities of 2-Pyrazoline Derivatives. Polycyclic Aromatic Compounds. URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2023.2207908
  • Molnar, I., & Wagner, G. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Molbase. URL: https://www.molbase.com/synthesis_2-bromo-1-(2-bromo-2,3-dihydro-1-methyl-1h-inden-2-yl)ethanone_671169.html
  • Al-Issa, S. A. (2015). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. ResearchGate. URL: https://www.researchgate.net/publication/281283626_2-Bromo-1-1_H-pyrazol-4-ylethanone_Versatile_Precursor_for_Novel_Mono-_and_Bispyrazolylthiazoles
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3731878/
  • MySkinRecipes. (n.d.). 2-Bromo-1-(pyrazin-2-yl)ethanone. MySkinRecipes. URL: https://myskinrecipes.com/ingredients/2-bromo-1-pyrazin-2-yl-ethanone
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-pyrazin-2-yl-ethanone. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/15823112
  • BLD Pharm. (n.d.). 2-Bromo-1-(pyrazin-2-yl)ethanone dihydrobromide. BLD Pharm. URL: https://www.bldpharm.com/products/126353-32-0.html
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. URL: https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2099392
  • ResearchGate. (n.d.). Electrochemical α-bromination of ketones. ResearchGate. URL: https://www.researchgate.
  • Chemfish. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide. Hunan Chemfish Pharmaceutical Co., Ltd. URL: http://www.chemfish.com/prodetail-8868.html
  • McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Organic Chemistry Portal. URL: https://www.organic-chemistry.
  • LibreTexts Chemistry. (2021). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.

Sources

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide: A Scoping Guide on Potential Biological Activity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: 2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide represents a compelling, yet underexplored, chemical entity for drug discovery. While direct biological data on this specific molecule is scarce, its structure combines two pharmacologically significant motifs: the pyrazine core, a cornerstone of numerous approved therapeutics, and the α-bromoketone, a reactive electrophile known for its ability to form covalent bonds with biological targets. This guide synthesizes knowledge from these two areas to construct a robust, data-driven framework for investigating the potential anticancer and antimicrobial activities of this compound. We provide the theoretical basis for these potential activities, detailed experimental protocols for their validation, and a logical workflow for advancing this molecule from a chemical curiosity to a potential lead compound.

Introduction: Deconstructing the Therapeutic Potential

The quest for novel therapeutic agents often begins with identifying scaffolds that possess inherent biological relevance. This compound is a prime candidate for such exploration. Its structure is a deliberate marriage of a proven heterocyclic scaffold and a reactive functional group.

  • The Pyrazine Scaffold: The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation.[1][2] This arrangement is not merely a structural feature; it is a key pharmacophore. The nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with protein targets.[3][4] This ability has led to the incorporation of the pyrazine moiety into a wide array of clinically approved drugs and investigational agents with demonstrated anticancer, antimicrobial, anti-inflammatory, and diuretic activities.[5][6][7][8]

  • The α-Bromoketone "Warhead": The α-bromoketone functionality is characterized by a bromine atom on the carbon adjacent to a carbonyl group. This arrangement creates a potent electrophilic center at the α-carbon due to the strong electron-withdrawing effect of the adjacent carbonyl.[9] This makes the molecule a highly reactive alkylating agent, capable of forming stable covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) found in the active sites of many enzymes.[9][10][11] This covalent inhibition is an increasingly sought-after mechanism in drug design for achieving high potency and prolonged duration of action.

This guide will therefore explore the therapeutic potential of this compound by proposing testable hypotheses grounded in these fundamental chemical and pharmacological principles.

Table 1: Physicochemical Properties of 2-Bromo-1-(pyrazin-2-yl)ethanone

Property Value Source
Molecular Formula C₆H₅BrN₂O PubChem[12]
Molecular Weight 201.02 g/mol PubChem[12]
Boiling Point 305.3°C at 760 mmHg LookChem[13]
LogP 2.012 LookChem[13]
PSA (Polar Surface Area) 42.85 Ų LookChem[13]

| IUPAC Name | 2-bromo-1-pyrazin-2-ylethanone | PubChem[12] |

Hypothesized Biological Activity and Mechanistic Rationale

Based on the compound's constituent parts, we can formulate two primary hypotheses for its biological activity. The core rationale is that the pyrazine moiety will guide the molecule to specific biological targets, where the α-bromoketone warhead will then covalently inactivate them.

Hypothesis A: Potential as an Anticancer Agent

Pyrazine derivatives have been extensively investigated as anticancer agents, demonstrating the ability to inhibit cell proliferation and induce apoptosis.[1][2][14] The mechanism often involves targeting key signaling proteins like kinases or tubulin.[6] We hypothesize that 2-Bromo-1-(pyrazin-2-yl)ethanone could function as a covalent inhibitor of cancer-related enzymes that possess a nucleophilic residue in their active or allosteric sites.

cluster_0 Hypothesized Mechanism: Covalent Enzyme Inhibition Compound 2-Bromo-1-(pyrazin-2-yl)ethanone (Electrophile) Complex Non-covalent Binding Complex Compound->Complex Reversible Binding (Pyrazine-guided) Enzyme Target Enzyme (e.g., Kinase, Protease) with Nucleophilic Residue (Cys-SH) Enzyme->Complex Covalent_Adduct Covalently Modified Enzyme (Inactive) Complex->Covalent_Adduct Irreversible Alkylation (α-Bromoketone reaction) Cell_Death Apoptosis / Cell Cycle Arrest Covalent_Adduct->Cell_Death Downstream Effect

Caption: Hypothesized covalent inhibition of a target protein.

Hypothesis B: Potential as an Antimicrobial Agent

The pyrazine core is present in antimicrobials, including the important anti-tuberculosis drug pyrazinamide.[7] Various synthetic pyrazine derivatives show broad-spectrum activity against bacteria and fungi.[15][16][17] The proposed mechanism is the inactivation of essential microbial enzymes. For instance, some pyrazine derivatives are predicted to inhibit GlcN-6-P synthase, an enzyme crucial for cell wall biosynthesis.[7] The α-bromoketone moiety could irreversibly damage such enzymes, leading to microbial cell death.

Proposed Research Workflow for Activity Validation

A structured, multi-stage approach is necessary to efficiently evaluate the potential of this compound. The workflow begins with broad primary screening, followed by more focused secondary and mechanistic assays.

start Compound Procurement/ Synthesis screen Primary Screening (Parallel Assays) start->screen anticancer Anticancer Cytotoxicity (MTT Assay) screen->anticancer antimicrobial Antimicrobial Susceptibility (MIC Determination) screen->antimicrobial decision Activity Confirmed? anticancer->decision IC50 < 10 µM? antimicrobial->decision MIC < 32 µg/mL? mechanistic Secondary / Mechanistic Assays decision->mechanistic Yes stop End/Deprioritize decision->stop No enzyme_assay Covalent Inhibition Assay (e.g., Papain Model) mechanistic->enzyme_assay sar Structure-Activity Relationship (SAR) Studies mechanistic->sar

Caption: Proposed experimental workflow for biological evaluation.

Experimental Protocol 1: In Vitro Anticancer Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well microtiter plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Replace the media in the wells with 100 µL of the media containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

Table 2: Example Data Layout for MTT Assay Results

Cell Line Compound IC₅₀ (µM) ± SD
MCF-7 Test Compound Calculated Value
A549 Test Compound Calculated Value
HCT116 Test Compound Calculated Value

| Doxorubicin (Control) | Positive Control | Literature Value |

Experimental Protocol 2: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against representative bacterial and fungal strains using the broth microdilution method.[7][18]

Methodology:

  • Strain Preparation:

    • Select test organisms: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

    • Prepare a fresh inoculum of each microorganism and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.

    • Prepare a 2x serial dilution of the test compound directly in the plate, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

    • Dilute the standardized microbial inoculum in broth and add 50 µL to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

    • Include a positive control (microbes, no compound) and a negative control (broth only). Use a standard antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi) as a comparator.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for C. albicans.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

    • Growth can be assessed visually or by measuring absorbance at 600 nm.

Table 3: Example Data Layout for MIC Assay Results

Organism Compound MIC (µg/mL)
S. aureus Test Compound Determined Value
E. coli Test Compound Determined Value
C. albicans Test Compound Determined Value
Ampicillin Positive Control Literature Value

| Fluconazole | Positive Control | Literature Value |

Conclusion and Future Directions

This compound stands at an interesting intersection of known pharmacophores and reactive chemistry. The pyrazine ring provides a validated scaffold for achieving biological activity, while the α-bromoketone offers a potent mechanism for target engagement via covalent modification. The experimental framework provided in this guide offers a clear and logical path to test the primary hypotheses of anticancer and antimicrobial activity.

Positive results from these initial screens would warrant progression to more advanced studies, including:

  • Mechanism of Action Studies: Investigating the specific cellular pathways affected (e.g., cell cycle analysis, apoptosis assays) and identifying the specific protein targets through techniques like activity-based protein profiling (ABPP).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the pyrazine ring or the ketone substituent to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of cancer or infection to determine its therapeutic potential in a whole-organism context.

By systematically applying this research plan, the scientific community can effectively unlock the potential of this promising molecule and determine its place in the landscape of modern drug discovery.

References

  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link][1][2]
  • Feng, L., Hou, J., Liu, Y., & Jin, X. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link][14][19]
  • Jadhav, S. D., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Pharmacy Research, 5(8), 4122-4124. [Link][16]
  • Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2). [Link][17]
  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088. [Link][5]
  • Rawat, A., et al. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1). [Link][6]
  • Srinivas, B., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1641-1652. [https://www.rjpbcs.com/pdf/2015_6(3)/[20].pdf]([Link]20].pdf)[7]
  • Ghorab, M. M., et al. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 21(1), 7. [Link][21]
  • Wang, Y., et al. (2018). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 23(11), 2765. [Link][18]
  • Sharma, R., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 884-890. [Link][15]
  • Juhas, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4512-4528. [Link][3][4]
  • El-Feky, S. A., et al. (2021). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. Food & Function, 12(24), 12214-12247. [Link][22]
  • Meshram, G. A., & Meshram, J. G. (2012). A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(3), 803-812. [Link][23]
  • Grunwald, P. (Ed.). (2019). α-halo ketones.
  • LookChem. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • De Kimpe, N., & D'hooghe, M. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3373. [Link][24]
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15823112, 2-Bromo-1-pyrazin-2-yl-ethanone.
  • Wikipedia contributors. (2023, December 21). α-Halo ketone. In Wikipedia, The Free Encyclopedia.

Sources

Methodological & Application

Synthesis of Imidazo[1,2-a]pyrazines: An Application Note for Researchers Utilizing 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This nitrogen-rich bicyclic system is a key structural motif in a multitude of biologically active molecules, exhibiting a wide spectrum of pharmacological properties. Derivatives of imidazo[1,2-a]pyrazines have demonstrated potential as antibacterial, anti-inflammatory, antiulcer, and cardiotonic agents.[1] Furthermore, this versatile framework has been explored for its potent inhibitory activity against various kinases, including phosphodiesterase and the receptor tyrosine kinase EphB4, making it a valuable target in oncology research.[1] The development of efficient and reliable synthetic routes to access diverse libraries of imidazo[1,2-a]pyrazine analogs is therefore of paramount importance to the scientific community. This application note provides a detailed protocol for the synthesis of imidazo[1,2-a]pyrazines via the classical yet highly effective Tschitschibabin condensation reaction, employing 2-aminopyrazine and the key reagent, 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide.

Reaction Principle: The Tschitschibabin Condensation for Imidazo[1,2-a]pyrazine Formation

The synthesis of the imidazo[1,2-a]pyrazine ring system is most commonly achieved through the Tschitschibabin reaction, a condensation reaction between a 2-amino-heterocycle and an α-haloketone. In the context of this protocol, the reaction proceeds via the nucleophilic attack of the endocyclic nitrogen of 2-aminopyrazine on the electrophilic carbon of the α-haloketone, 2-Bromo-1-(pyrazin-2-yl)ethanone. This initial alkylation is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. The subsequent dehydration of the resulting intermediate leads to the formation of the aromatic imidazo[1,2-a]pyrazine ring system.

Reaction Mechanism Workflow

Tschitschibabin Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aminopyrazine 2-Aminopyrazine Alkylation N-Alkylation Intermediate Aminopyrazine->Alkylation Nucleophilic Attack (Endocyclic Nitrogen) Haloketone 2-Bromo-1-(pyrazin-2-yl)ethanone Haloketone->Alkylation Cyclization Cyclized Intermediate (Hemiaminal) Alkylation->Cyclization Intramolecular Cyclization Imidazopyrazine Imidazo[1,2-a]pyrazine Cyclization->Imidazopyrazine Dehydration

Caption: General mechanism of the Tschitschibabin reaction.

Experimental Protocol: Synthesis of 2-(Pyrazin-2-yl)imidazo[1,2-a]pyrazine

This protocol details a representative synthesis of an imidazo[1,2-a]pyrazine derivative. Researchers should adapt purification and characterization steps based on the specific properties of their target molecule.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
2-Aminopyrazine5049-61-695.10Commercially Available
This compound126353-32-0281.97Commercially Available
Sodium Bicarbonate (NaHCO₃)144-55-884.01Commercially Available
Ethanol (Absolute)64-17-546.07Commercially Available
Ethyl Acetate141-78-688.11Commercially Available
Hexane110-54-386.18Commercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Commercially Available
Safety Precautions
  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyrazine (1.0 eq) and sodium bicarbonate (2.5 eq).

  • Solvent Addition: Add absolute ethanol (approximately 20 mL per gram of 2-aminopyrazine) to the flask.

  • Reactant Addition: While stirring, add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid sodium bicarbonate and sodium bromide salts and wash with a small amount of ethanol.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) and allow it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization is not effective, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization and Expected Results

The structure of the synthesized imidazo[1,2-a]pyrazine should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrazine and imidazole rings. For the parent 2-(pyrazin-2-yl)imidazo[1,2-a]pyrazine, one would expect to see signals in the aromatic region (typically δ 7.5-9.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbon atoms of the heterocyclic core.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-H bonds of the aromatic system.[1]

Experimental Workflow Diagram

Synthesis Workflow start Start setup 1. Reaction Setup (2-Aminopyrazine, NaHCO₃, Ethanol) start->setup add_reagent 2. Add 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide setup->add_reagent reflux 3. Reflux for 4-6 hours add_reagent->reflux workup 4. Work-up (Cool, Filter, Evaporate) reflux->workup extraction 5. Extraction (Ethyl Acetate, Water, Brine) workup->extraction drying 6. Dry and Concentrate extraction->drying purification 7. Purification (Recrystallization or Chromatography) drying->purification characterization 8. Characterization (NMR, MS, IR) purification->characterization end_product Pure Imidazo[1,2-a]pyrazine characterization->end_product

Caption: Step-by-step workflow for the synthesis.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure all reagents are dry, especially the ethanol. The reaction is sensitive to moisture. Incomplete reaction can be addressed by extending the reflux time.

  • Side Reactions: The formation of byproducts can occur. Purification by column chromatography is often necessary to isolate the desired product in high purity.

  • Reagent Stability: this compound is a lachrymator and should be stored under inert gas in a refrigerator.

Conclusion

The synthesis of the imidazo[1,2-a]pyrazine scaffold using 2-aminopyrazine and this compound via the Tschitschibabin condensation is a robust and versatile method for accessing this important class of molecules. This application note provides a comprehensive and practical guide for researchers in drug discovery and organic synthesis. By following this protocol and considering the key experimental parameters, scientists can efficiently synthesize a variety of imidazo[1,2-a]pyrazine derivatives for further biological evaluation.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. ScienceDirect.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health.
  • ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.

Sources

Application Note: Synthesis of Bio-active Scaffolds via Nucleophilic Substitution of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the reaction of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide, a versatile α-haloketone, with various primary and secondary amines. It elucidates the underlying SN2 reaction mechanism, offers comprehensive, step-by-step protocols for synthesis, and summarizes reaction conditions. The resulting α-amino ketone products are crucial intermediates in the synthesis of pyrazine-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery for their diverse pharmacological activities.[1][2][3][4][5]

Scientific Principles and Reaction Mechanism

The reaction between 2-Bromo-1-(pyrazin-2-yl)ethanone and an amine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[6][7] The high reactivity of this α-haloketone is governed by several key factors:

  • Electrophilic Carbon Center: The carbon atom bonded to the bromine (the α-carbon) is highly electrophilic. This is due to the strong inductive electron-withdrawing effect of both the adjacent carbonyl group (C=O) and the bromine atom. This polarization facilitates attack by a nucleophile.

  • Nucleophilic Attack: Amines, possessing a lone pair of electrons on the nitrogen atom, act as effective nucleophiles. They attack the electron-deficient α-carbon.

  • Concerted Mechanism: The reaction proceeds via a single, concerted step where the amine's lone pair forms a new Carbon-Nitrogen bond while the Carbon-Bromine bond is simultaneously broken.[7] This occurs through a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group (bromide).[6][7]

  • Role of the Base: The reaction generates hydrobromic acid (HBr) as a byproduct. Furthermore, the starting material is a hydrobromide salt. A base (e.g., triethylamine, potassium carbonate) is therefore essential to neutralize this acid, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Stereochemistry: If the α-carbon were a chiral center, this SN2 mechanism would lead to an inversion of stereochemistry, a phenomenon known as Walden inversion.[6][7]

  • Avoidance of SN1 Pathway: The alternative SN1 pathway, which involves the formation of a carbocation intermediate, is energetically unfavorable for α-haloketones. The adjacent carbonyl group would destabilize a positive charge on the α-carbon, thus preventing this mechanism.

Caption: SN2 reaction mechanism of an amine with an α-haloketone.

Core Reagent Profile: this compound

  • Structure: Chemical structure of 2-Bromo-1-(pyrazin-2-yl)ethanone

  • Molecular Formula (Free Base): C₆H₅BrN₂O[8][9]

  • CAS Number (Free Base): 132426-19-8[8]

  • Significance: This reagent is a key building block. The pyrazine ring is a common motif in pharmacologically active compounds, and the α-bromo-ketone functionality allows for straightforward introduction of diverse amine-containing side chains.[10]

  • Storage and Handling: The hydrobromide salt is typically a stable solid. It should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[11] It is sparingly soluble in solvents like DMSO.[11]

Experimental Protocols

Self-Validation Checkpoints: Throughout these protocols, reaction progress must be monitored by Thin-Layer Chromatography (TLC). Final product identity and purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol A: General Synthesis with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol outlines a standard procedure for the reaction with a moderately basic primary amine.

1. Materials and Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM) (Anhydrous)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

2. Step-by-Step Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the amine (1.1 eq) and the base (2.5 eq).

  • Dissolve the mixture in a suitable anhydrous solvent (e.g., Acetonitrile, 0.1-0.2 M concentration relative to the limiting reagent). Stir for 10 minutes at room temperature.

    • Causality Note: Using at least two equivalents of base is crucial: one to neutralize the HBr byproduct from the reaction and another to free the amine from its potential salt form and neutralize the hydrobromide of the starting material. Anhydrous solvent prevents potential side reactions with water.

  • In a separate flask, dissolve this compound (1.0 eq) in the same solvent and add it dropwise to the stirring amine/base mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Work-up: Once the reaction is complete, filter off any solid salts. Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Causality Note: The bicarbonate wash removes any remaining acidic components, and the brine wash helps to remove water from the organic layer.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of Hexanes and Ethyl Acetate.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 2-(benzylamino)-1-(pyrazin-2-yl)ethanone.

Experimental_Workflow A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Add Ketone Solution (Dropwise) A->B C 3. Stir at RT (4-12h) Monitor by TLC B->C D 4. Reaction Work-up (Filter, Concentrate, Extract) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General experimental workflow for amine substitution.

Protocol B: Modifications for Secondary or Weakly Basic Amines
  • Secondary Amines (e.g., Piperidine, Morpholine): The procedure is largely the same as Protocol A. These amines are typically strong nucleophiles, and reactions often proceed smoothly at room temperature.

  • Aromatic Amines (e.g., Aniline): These amines are significantly less nucleophilic. The reaction will likely require more forcing conditions.

    • Solvent: A higher-boiling polar aprotic solvent like Dimethylformamide (DMF) or Dioxane may be necessary.

    • Temperature: Heating the reaction to 60-100°C is common.

    • Base: A stronger, non-nucleophilic base like Diisopropylethylamine (DIPEA) or Sodium Carbonate (Na₂CO₃) may be preferred.

    • Reaction Time: Reaction times are often longer, potentially 12-24 hours.

Summary of Reaction Conditions

The optimal conditions can vary based on the nucleophilicity and steric hindrance of the amine. The following table provides a general guideline for researchers.

Amine TypeNucleophilicitySteric HindranceTypical BaseTypical SolventTemperature (°C)Time (h)
Primary Aliphatic HighLowK₂CO₃, TEACH₃CN, DCM25 - 404 - 12
Secondary Aliphatic HighMediumK₂CO₃, TEACH₃CN, THF25 - 506 - 16
Primary Aromatic LowLowNa₂CO₃, DIPEADMF, Dioxane60 - 10012 - 24
Secondary Aromatic Very LowMediumNaH, KHMDSDMF, THF80 - 12018 - 36

Applications in Drug Discovery

The α-amino ketones synthesized through these protocols are not merely final products but are pivotal intermediates for constructing complex heterocyclic systems. The pyrazine moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4][5]

  • Synthesis of Pyrazinones: The products can undergo cyclization reactions to form pyrazinones, a class of compounds investigated as kinase inhibitors and antiviral agents.[2]

  • Precursors to Pyrazoles and Imidazoles: The ketone functionality can be used to build adjacent five-membered rings like pyrazoles or imidazoles, which are core structures in anti-inflammatory and anticancer agents.[12][13][14]

  • Bioactive Molecules: Derivatives of 2-amino-1-(pyrazin-2-yl)ethanone have been explored for various therapeutic targets, including anti-inflammatory, analgesic, and anticancer applications.[5][13]

By providing a reliable and versatile route to these α-amino ketone intermediates, the protocols described herein serve as a foundational tool for researchers in drug development and synthetic organic chemistry.

References

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments.
  • Ashenhurst, J. (2012). The SN2 Mechanism. Master Organic Chemistry.
  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository.
  • YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.
  • BYJU'S. (n.d.). SN2 Reaction Mechanism. BYJU'S.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
  • Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics.
  • LookChem. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.
  • Stevens, C. L., et al. (1963). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry.
  • Stevens, C. L., et al. (1963). The Reactions of α-Bromo Ketones with Primary Amines. ACS Publications.
  • Semantic Scholar. (n.d.). The Reactions of a-Bromo Ketones with Primary Amines.
  • ResearchGate. (n.d.). Alkylamino derivatives of pyrazinamide: Synthesis and antimycobacterial evaluation.
  • National Center for Biotechnology Information. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central.
  • National Center for Biotechnology Information. (2024). Pyrazine derivative synthesis in a continuous-flow system. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-pyrazin-2-yl-ethanone. PubChem.
  • Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Bentham Science. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • ResearchGate. (n.d.). Step 2 Synthesis of pyrazole Derivative.
  • National Center for Biotechnology Information. (n.d.). 2-Bromoacetamidopyridine. PubChem.

Sources

Application Notes & Protocols: 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazinyl α-Bromoketone Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrazine nucleus is a privileged scaffold, present in numerous FDA-approved therapeutics and biologically active molecules. Its ability to act as a hydrogen bond acceptor and its unique electronic properties contribute to favorable pharmacokinetic profiles. 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide emerges as a highly valuable and versatile building block, combining the reactivity of an α-bromoketone with the desirable features of the pyrazine ring. This bifunctional nature allows for its facile incorporation into a variety of heterocyclic systems through well-established cyclocondensation reactions.

This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic cores, including imidazo[1,2-a]pyrazines and pyrazinyl-substituted thiazoles and oxazoles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and handling requirements is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O · HBr[1]
Molecular Weight 281.95 g/mol [1]
Appearance Off-white to yellow solidInferred from similar compounds
Boiling Point 305.3°C at 760 mmHg[2]
Storage Store under inert gas at 2-8°C[2]
Solubility Sparingly soluble in DMSO[2]

Safety and Handling:

This compound, like other α-haloketones, is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3][4]

  • Eye Protection: Wear chemical safety goggles. Causes serious eye irritation.[3][4]

  • Skin Protection: Wear nitrile gloves. Causes skin irritation and may be harmful if absorbed through the skin.[3]

  • Respiratory Protection: Avoid breathing dust. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.[3]

  • First Aid (Eyes): Immediately flush with plenty of water for at least 15 minutes.[3]

  • First Aid (Skin): Wash off with soap and plenty of water.[3]

  • Spills: Sweep up, place in a bag, and hold for waste disposal.[3]

Application 1: Synthesis of Imidazo[1,2-a]pyrazines

Imidazo[1,2-a]pyrazines are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including applications as kinase inhibitors and anticancer agents.[5] The most direct route to this scaffold involves the condensation of a 2-aminopyrazine with an α-haloketone, a variant of the Tschitschibabin reaction.

Mechanistic Rationale

The synthesis proceeds via a two-step sequence. First, the more nucleophilic ring nitrogen of the 2-aminopyrazine attacks the electrophilic carbon of the α-bromoketone in an SN2 reaction, displacing the bromide ion to form an ammonium salt intermediate. In the second step, intramolecular cyclization occurs through the attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyrazine ring system.

G A 2-Bromo-1-(pyrazin-2-yl)ethanone C S N 2 Attack A->C B 2-Aminopyrazine B->C D Intramolecular Cyclization C->D Ammonium Salt Intermediate E Dehydration D->E Cyclized Intermediate F Imidazo[1,2-a]pyrazine Product E->F

Caption: Synthesis of Imidazo[1,2-a]pyrazines.

Experimental Protocol: Synthesis of 2-(Pyrazin-2-yl)imidazo[1,2-a]pyrazine

This protocol is adapted from general procedures for the synthesis of imidazo-fused heterocycles.[6][7][8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyrazine (1.0 eq), this compound (1.05 eq), and anhydrous ethanol.

  • Reaction: Stir the mixture at reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Workup: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Neutralize the crude product with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The residue can be purified by column chromatography on silica gel to afford the pure product.

ParameterCondition
Solvent Anhydrous Ethanol or DMF
Temperature Reflux
Reaction Time 4-12 hours (TLC monitored)
Workup Basification and extraction
Purification Column Chromatography

Application 2: Hantzsch Synthesis of Pyrazinyl-Thiazoles

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the construction of the thiazole ring.[9] By reacting this compound with a thioamide or thiourea, one can readily synthesize 2-amino-4-(pyrazin-2-yl)thiazoles, which are valuable scaffolds in medicinal chemistry.[10][11]

Mechanistic Rationale

The mechanism begins with a nucleophilic attack from the sulfur atom of the thiourea onto the α-carbon of the bromoketone, leading to an S-alkylated intermediate. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting hydroxylated intermediate yields the final aromatic thiazole product.

G A 2-Bromo-1-(pyrazin-2-yl)ethanone C S-Alkylation A->C B Thiourea B->C D Intramolecular Cyclization C->D S-Alkylated Intermediate E Dehydration D->E Thiazoline Intermediate F 2-Amino-4-(pyrazin-2-yl)thiazole E->F

Caption: Hantzsch Thiazole Synthesis Pathway.

Experimental Protocol: Synthesis of 2-Amino-4-(pyrazin-2-yl)thiazole

This protocol is based on a well-established procedure for the synthesis of 2-aminothiazoles.[1][9]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. Neutralize the solution with a base such as ammonium hydroxide or sodium bicarbonate to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.

ParameterCondition
Solvent Ethanol
Temperature Reflux
Reaction Time 2-6 hours
Workup Precipitation in water and neutralization
Purification Recrystallization

Application 3: Synthesis of Pyrazinyl-Oxazoles

The oxazole ring is another important heterocycle found in many natural products and pharmaceuticals. This compound can be used to synthesize pyrazinyl-substituted oxazoles through condensation with amides or, as detailed here, with benzylamine derivatives in an iodine-mediated reaction.[12][13][14]

Mechanistic Rationale

While several pathways exist, a plausible mechanism for the iodine-mediated synthesis involves the initial formation of an α-iodo ketone, which is more reactive. The benzylamine then displaces the iodide. The resulting amino ketone undergoes oxidation (facilitated by iodine) to an imine, which then cyclizes and aromatizes to the oxazole ring.

Experimental Protocol: Synthesis of 2-Benzyl-5-(pyrazin-2-yl)oxazole

This protocol is adapted from modern methods for oxazole synthesis.[12][13][14]

  • Reaction Setup: To a screw-cap vial, add this compound (1.0 eq), benzylamine (1.2 eq), iodine (I₂) (2.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in anhydrous Dimethylformamide (DMF).

  • Reaction: Seal the vial and heat the mixture at 80°C with stirring. Monitor the reaction's progress using TLC.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine) followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Solvent Anhydrous DMF
Reagents I₂, K₂CO₃
Temperature 80°C
Reaction Time 6-18 hours
Workup Quenching with Na₂S₂O₃ and extraction
Purification Column Chromatography

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a diverse range of pyrazine-containing heterocycles. Its ability to readily undergo cyclocondensation reactions makes it an invaluable tool for researchers in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the synthesis of imidazo[1,2-a]pyrazines, thiazoles, and oxazoles, opening avenues for the exploration of novel chemical entities with significant biological potential.

References

  • Zhang, J., et al. (2013). Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. Organic & Biomolecular Chemistry, 11(39), 6645-6652.
  • Zhang, J., et al. (2013). Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. Organic & Biomolecular Chemistry.
  • Gao, Q., et al. (2013). Practical Oxazole Synthesis Mediated by Iodine from α-Bromoketones and Benzylamine Derivatives. ResearchGate.
  • Cho, D., et al. (2018). Synthesis of substituted oxazoles from α-bromoketones and benzylamines using visible-light photocatalysis. ResearchGate.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide.
  • Kumar, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155048.
  • LookChem. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.
  • Li, Y., et al. (2017). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 7, 34567-34571.
  • ResearchGate. (n.d.). Reaction of triazine with alpha-ketone and acetonitrile derivatives.
  • Al-Omar, M. A., et al. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Arabian Journal of Chemistry.
  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • Li, G., et al. (2023). Selective Synthesis of N-[12][14][15]Triazinyl-α-Ketoamides and N-[12][14][15]Triazinyl-Amides from the Reactions of 2-Amine-[12][14][15]Triazines with Ketones. Molecules, 28(11), 4335.
  • Al-Issa, S. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1476.
  • Google Patents. (1981). US4291165A - Process for making 2-bromopyridine.
  • Reddy, B. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36243-36254.
  • Reddy, B. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Himaja, M., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(7), 2911-2914.
  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines.
  • Khan, I., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Journal of the Iranian Chemical Society.
  • Ujfalusi, Z., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 110, 145-157.
  • Dighe, S. N., et al. (2011). A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities. ResearchGate.
  • Google Patents. (2015). CN104402805A - 2-bromopyridine synthesis method.
  • Movassaghi, M., & Hill, M. D. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 129(16), 4992-4993.
  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Moody, C. J., & Rees, C. W. (1979). The Preparation of 1,2,4-Triazines from α,β-Diketo-ester Equivalents and Their Application in Pyridine Synthesis. ResearchGate.
  • Kumar, R., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Advances, 14, 21989-22000.
  • ResearchGate. (2019). How to synthesis 2-bromo pyridine?.
  • Sujayev, A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: Current Research, 6(1).
  • MDPI. (2023). Small Molecules with Thiourea Skeleton Induce Ethylene Response in Arabidopsis.
  • ResearchGate. (n.d.). Scheme 3 Reaction between thiourea and substituted aldehydes for...

Sources

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Pyrazine Scaffolds in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] This has made them one of the most intensively pursued target classes in modern drug discovery.[2] Small-molecule kinase inhibitors have revolutionized targeted therapy, with a significant number of approved drugs demonstrating clinical success.[1]

Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are paramount. The pyrazine ring, in particular, is a privileged scaffold found in several clinically evaluated and approved inhibitors.[3] Its nitrogen atoms are ideally positioned to act as hydrogen bond acceptors, mimicking the adenine region of ATP and anchoring the inhibitor to the "hinge" region of the kinase ATP-binding pocket.[3]

This guide provides a detailed, step-by-step protocol for the synthesis of potential kinase inhibitors using 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide as a versatile and reactive starting material.[4] This α-haloketone is an excellent electrophilic building block for constructing more complex heterocyclic systems, which can then be elaborated to explore structure-activity relationships (SAR). We will detail two primary synthetic pathways for core scaffold generation, followed by a representative protocol for scaffold decoration using modern cross-coupling chemistry, and conclude with an overview of purification, characterization, and biological evaluation.

Overall Synthetic Strategy & Workflow

The workflow begins with the synthesis of a core heterocyclic scaffold from the starting α-haloketone. This core is then functionalized through cross-coupling reactions to generate a library of diverse analogues. Each compound is subsequently purified, characterized, and subjected to biological screening to determine its kinase inhibitory activity.

G cluster_0 PART 1: Core Scaffold Synthesis cluster_1 PART 2: Scaffold Elaboration & Evaluation Start 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide CoreA Route A: Hantzsch Thiazole Synthesis Start->CoreA CoreB Route B: Imidazo[1,2-a]pyrazine Synthesis Start->CoreB ProductA 2-Amino-4-(pyrazin-2-yl)thiazole CoreA->ProductA ProductB Substituted Imidazo[1,2-a]pyrazine CoreB->ProductB Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) ProductA->Coupling ProductB->Coupling Library Library of Final Compounds Coupling->Library Purify Purification (Chromatography) Library->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Screening Biological Evaluation (Kinase Assays) Characterize->Screening Data SAR Data & Hit Identification Screening->Data

Caption: High-level workflow from starting material to hit identification.

PART 1: Core Scaffold Synthesis via Hantzsch Thiazole Formation

The Hantzsch thiazole synthesis is a robust and classical method for constructing a thiazole ring by reacting an α-haloketone with a thioamide.[5] This reaction is particularly valuable as it introduces a 2-aminothiazole moiety, which serves as a versatile handle for further functionalization.

Causality Behind the Protocol:
  • Reactants: this compound provides the C-C-N backbone of the thiazole, while thiourea serves as the N-C-S component.

  • Solvent: Anhydrous ethanol is an excellent choice as it effectively dissolves the reactants and is relatively inert under the reaction conditions. Its boiling point allows for efficient reaction kinetics without requiring high-pressure apparatus.

  • Base: Sodium bicarbonate (NaHCO₃) is used to neutralize the hydrobromide salt of the starting material and the HBr generated during the cyclization. It is a mild base, which helps to prevent unwanted side reactions.

  • Monitoring: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the consumption of the starting material and the formation of the product.[6]

Protocol 1: Synthesis of 2-Amino-4-(pyrazin-2-yl)thiazole

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
This compound 281.98 5.0 1.41 g
Thiourea 76.12 5.5 (1.1 eq) 419 mg
Sodium Bicarbonate (NaHCO₃) 84.01 12.5 (2.5 eq) 1.05 g

| Anhydrous Ethanol | - | - | 25 mL |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.41 g, 5.0 mmol) and anhydrous ethanol (25 mL).

  • Stir the suspension at room temperature for 5 minutes.

  • Add thiourea (419 mg, 5.5 mmol) followed by sodium bicarbonate (1.05 g, 12.5 mmol).

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The disappearance of the starting ketone spot indicates reaction completion.

  • Once complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude solid can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexane) to yield the pure 2-amino-4-(pyrazin-2-yl)thiazole.

PART 2: Scaffold Elaboration via Suzuki-Miyaura Cross-Coupling

With the core scaffold in hand, the next critical step is to introduce diversity to explore the chemical space around the kinase's ATP-binding pocket. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound, valued for its mild conditions and broad functional group tolerance.[7]

For this protocol, we will assume the synthesis of a brominated version of our thiazole core, which can then be coupled with various arylboronic acids.

Causality Behind the Protocol:
  • Catalyst: Pd(PPh₃)₄ is a common and effective palladium(0) catalyst for Suzuki couplings. It initiates the catalytic cycle by oxidative addition to the aryl halide.

  • Base: An aqueous solution of sodium carbonate (Na₂CO₃) is used to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A biphasic system of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. This ensures that both the organic-soluble reactants and the water-soluble base can participate in the reaction.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Representative Suzuki Coupling on a Halogenated Scaffold

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
5-Bromo-2-amino-4-(pyrazin-2-yl)thiazole 272.12 1.0 272 mg
(4-methoxyphenyl)boronic acid 151.96 1.2 (1.2 eq) 182 mg
Pd(PPh₃)₄ (Tetrakis) 1155.56 0.05 (5 mol%) 58 mg
Sodium Carbonate (Na₂CO₃) 105.99 3.0 (3.0 eq) 318 mg
1,4-Dioxane - - 8 mL

| Water | - | - | 2 mL |

Procedure:

  • To a flame-dried Schlenk flask, add the brominated thiazole scaffold (272 mg, 1.0 mmol), the arylboronic acid (182 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Seal the flask, and evacuate and backfill with nitrogen or argon gas three times.

  • Add degassed 1,4-dioxane (8 mL) and the degassed aqueous solution of Na₂CO₃ (318 mg in 2 mL of water) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting halide.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired coupled product.

PART 3: Purification, Characterization, and Biological Evaluation

Purification and Structural Characterization

Ensuring the purity and confirming the structure of synthesized compounds is a non-negotiable step in drug discovery.

  • Purification: Flash column chromatography is the standard method for purifying small-molecule inhibitors. The choice of solvent system is critical and is typically determined by preliminary TLC analysis.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns provide a detailed map of the compound's protons and carbons.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound, providing strong evidence of its identity.

    • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Biological Evaluation: Kinase Inhibition Assays

The ultimate goal is to assess the biological activity of the synthesized compounds. A variety of in vitro kinase assay formats are available to measure the potency of an inhibitor.[8]

G cluster_pathway Representative Kinase Pathway: PI3K/Akt/mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Synthesized Pyrazine-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR pathway, a common target for pyrazine-based kinase inhibitors.[9]

High-Level Screening Protocol:

  • Primary Screening: Initially, compounds are screened at a single, high concentration (e.g., 10 µM) against a target kinase.[8] Luminescence-based ATP-depletion assays (e.g., Kinase-Glo®) are common for high-throughput screening.[10]

  • Dose-Response: Compounds that show significant inhibition in the primary screen are then tested across a range of concentrations to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

  • Selectivity Profiling: Promising hits are profiled against a panel of other kinases to assess their selectivity. High selectivity is crucial to minimize off-target effects and potential toxicity.[11]

  • Cell-Based Assays: The most promising compounds are then evaluated in cell-based assays. These assays measure the inhibitor's ability to block phosphorylation of the kinase's substrate within a cellular context, providing more physiologically relevant data.[12]

Available Assay Technologies:

  • LanthaScreen™ Eu Kinase Binding Assays: A TR-FRET based assay that measures the binding affinity of the inhibitor to the kinase.[13]

  • Z'-LYTE™ Kinase Assay: A fluorescence-based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.[13]

  • Cellular Phosphorylation Assays: Western blotting or ELISA-based methods to quantify the phosphorylation of a specific substrate in cells treated with the inhibitor.[12]

Safety and Handling

  • This compound is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound serves as an exceptionally useful starting material for the efficient construction of diverse heterocyclic scaffolds relevant to kinase inhibitor discovery. The synthetic routes outlined in this guide, combining classical heterocycle synthesis with modern cross-coupling chemistry, provide a robust framework for generating libraries of novel compounds. By systematically exploring the structure-activity relationship through these methods, researchers can accelerate the identification of potent and selective kinase inhibitors for further therapeutic development.

References

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • Kinase Inhibitor Screening Services. BioAssay Systems. [Link]
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
  • Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step.
  • Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step.
  • Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64.
  • Hantzsch Thiazole Synthesis. SynArchive. [Link]
  • Thiazole synthesis. Organic Chemistry Portal. [Link]
  • Synthesis of an indole containing KDR kinase inhibitor by tandem Sonogashira coupling-5- endo- dig-cyclization as a key step.
  • 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide. LookChem. [Link]
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]
  • Development of the Inverse Sonogashira Reaction for DEL Synthesis.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.
  • Identification and structural characterization of small molecule inhibitors of PINK1.
  • Ullmann condens
  • Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conform
  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Ullmann reaction. Wikipedia. [Link]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • 2-Bromo-1-pyrazin-2-yl-ethanone. PubChem. [Link]
  • Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI. [Link]
  • Small-molecule kinase inhibitors: An analysis of FDA-approved drugs.

Sources

Application Notes & Protocols: Leveraging 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide for the Discovery of Novel Imidazo[1,2-a]pyrazine-Based Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent challenge of drug resistance in Plasmodium falciparum necessitates the exploration of novel chemical scaffolds for next-generation antimalarial therapies. Pyrazine-containing heterocycles are established pharmacophores in medicinal chemistry, known for their diverse biological activities.[1] This document provides a comprehensive guide for researchers on the strategic application of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide , a versatile building block, in the synthesis and screening of a novel class of potential antimalarial agents: substituted imidazo[1,2-a]pyrazines. We present detailed synthetic protocols, characterization guidelines, and in vitro screening methodologies to facilitate the discovery of new lead compounds in the global fight against malaria.

Introduction: The Rationale for Imidazo[1,2-a]pyrazines in Antimalarial Drug Discovery

The pyrazine ring is a key structural motif in several clinically relevant drugs, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1] While the parent pyrazine scaffold has been explored in antimalarial research, the fused imidazo[1,2-a]pyrazine system remains a comparatively underexplored chemotype with significant therapeutic potential. The related imidazo[1,2-a]pyridine scaffold has demonstrated a wide array of biological activities, including antiprotozoal and antiplasmodial effects, validating the promise of this heterocyclic family.[2][3]

Our strategy focuses on the Hantzsch-type condensation reaction between an α-haloketone and an amino-heterocycle to construct the imidazo[1,2-a]pyrazine core. In this context, this compound serves as a highly reactive and strategic starting material. Its bifunctional nature—possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack (via the bromine leaving group)—enables a direct and efficient cyclization to form the desired fused heterocyclic system. This approach allows for the generation of diverse compound libraries by varying the amino-heterocycle reaction partner.

Synthetic Strategy & Protocols

The cornerstone of this discovery workflow is the synthesis of a library of substituted imidazo[1,2-a]pyrazines. The general synthetic scheme involves the condensation of this compound with various commercially available or synthesized 2-aminopyrazines (or other suitable amino-heterocycles).

General Protocol for the Synthesis of Substituted Imidazo[1,2-a]pyrazines

This protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyrazines.[4][5]

Materials:

  • This compound

  • Substituted 2-aminopyrazine derivative (e.g., 2-amino-5-methylpyrazine)

  • Anhydrous Ethanol or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the substituted 2-aminopyrazine (1.0 eq) in anhydrous ethanol (20 mL) in a round-bottom flask, add sodium bicarbonate (2.5 eq).

  • Addition of α-Bromoketone: Add this compound (1.1 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl acetate/Hexane).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract and purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality behind Experimental Choices:

  • The use of a base like sodium bicarbonate is crucial to neutralize the hydrobromide salt of the starting material and the HBr generated during the cyclization, driving the reaction to completion.

  • Ethanol is a common and effective solvent for this type of condensation, though DMF can be used for less reactive starting materials.

  • Heating under reflux provides the necessary activation energy for the nucleophilic attack and subsequent cyclization.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps from starting materials to the final purified compounds ready for biological screening.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation A 2-Bromo-1-(pyrazin-2-yl)ethanone HBr C Condensation Reaction (Ethanol, NaHCO3, Reflux) A->C B Substituted 2-Aminopyrazine B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Pure Imidazo[1,2-a]pyrazine Derivative E->F G In Vitro Antimalarial Assay (P. falciparum) F->G H Cytotoxicity Assay (e.g., HEK293 cells) F->H I Data Analysis (IC50, CC50, SI) G->I H->I J Hit Identification I->J G cluster_moa Potential Mechanisms of Action A Imidazo[1,2-a]pyrazine Core Structure B Parasite Kinase Inhibition A->B ATP-mimicry C Heme Detoxification Inhibition A->C π-π stacking D Protease Inhibition A->D Active Site Binding E Parasite Death B->E C->E D->E

Caption: Potential antimalarial mechanisms of imidazo[1,2-a]pyrazines.

Future work should focus on elucidating the precise mechanism of action for the most promising hit compounds. This can be achieved through target-based screening, thermal shift assays, or resistance selection studies followed by whole-genome sequencing. Further optimization of the hit compounds through medicinal chemistry efforts will be crucial for improving potency, selectivity, and pharmacokinetic properties.

References

  • Sayer, J. R. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL (University College London). [Link]
  • Yadav, G., & Ganguly, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
  • Kouassi, A. F., et al. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Biosciences and Medicines, 8, 12-25. [Link]
  • Borisov, A. V., et al. (2006). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 42, 1445-1456. [Link]
  • Al-Qaisi, J. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. [Link]
  • Johnson, J. D., et al. (2007). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926–1933. [Link]
  • PubChem. (n.d.). 2-Bromo-1-pyrazin-2-yl-ethanone. National Center for Biotechnology Information.
  • Barrow, J. C. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(1), 112. [Link]
  • Gessner, R. K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38221-38231. [Link]
  • Kumar, A., et al. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(18), 4027-4055. [Link]
  • Ocal, N., & Er, M. (2006). Imidazo[1,2-a]pyrazines. ARKIVOC, 2006(5), 161-180. [Link]
  • Tota, S., & Elderfield, R. C. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 12(49), 31835-31861. [Link]
  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]
  • Al-Amiery, A. A. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones.
  • Kumar, S., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Advances, 14(48), 35368-35381. [Link]
  • Li, H., et al. (2008). Quinidine Thiourea-Catalyzed Aldol Reaction of Unactivated Ketones: Highly Enantioselective Synthesis of 3-Alkyl-3-hydroxyindolin-2-ones. Organic Letters, 10(22), 5265-5268. [Link]
  • Al-Juthery, H. W. A. (2023). Synthesis and Characterization of New Thiazine Compounds Derivatized From 1-(Pyrazin-2-Yl)-3-(Benzylidene) Propanone and Study of Their Biological Effectiveness. Egyptian Journal of Chemistry, 66(11), 381-390. [Link]

Sources

Use of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide in developing antiviral agents.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Leveraging 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide for the Synthesis of Novel Antiviral Agents

Abstract

The pyrazine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents, including those with potent antiviral activity. Its unique electronic properties, including its role as a hydrogen bond acceptor, make it an ideal framework for designing enzyme inhibitors.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound, a versatile chemical building block, for the synthesis of novel pyrazine-based antiviral candidates. We will explore the underlying chemical principles, provide a detailed protocol for a key synthetic transformation, and discuss the application of these synthesized molecules in targeting viral enzymes, such as RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[3][4]

The Pyrazine Scaffold in Antiviral Drug Design

The pyrazine ring is a bioisostere of pyrimidine and is found in a variety of biologically active molecules. Its presence is a key feature in drugs like the anti-tuberculosis agent Pyrazinamide and the broad-spectrum antiviral Favipiravir, which has been investigated for activity against influenza and SARS-CoV-2.[3][5] The nitrogen atoms in the pyrazine ring are effective hydrogen bond acceptors, allowing molecules containing this scaffold to bind effectively within the active sites of enzymes.[2] This ability to form specific, targeted interactions is a primary reason for the continued interest in pyrazine derivatives for the development of new antiviral therapies against a range of pathogens, including Herpesviridae and Coronaviridae.[3][6]

Properties and Reactivity of this compound

This compound (hereafter referred to as BPEH) is an α-haloketone, a class of compounds renowned for their utility in organic synthesis. The presence of the electron-withdrawing pyrazine ring and the adjacent carbonyl group makes the α-carbon highly electrophilic and an excellent substrate for nucleophilic substitution reactions.

PropertyValueSource
CAS Number 126353-32-0[7]
Molecular Formula C₆H₅BrN₂O · HBr[8]
Molecular Weight 297.94 g/mol [8]
Appearance Solid
Storage Store under inert gas at 2-8°C[8]

The primary utility of BPEH stems from its ability to act as an electrophile in reactions with a wide range of nucleophiles (e.g., amines, thiols, carbanions). This reactivity is the cornerstone of its application in building more complex heterocyclic systems with potential therapeutic value.

G cluster_reactivity General Reactivity of BPEH BPEH Pyrazine-C(O)-CH₂-Br Product Pyrazine-C(O)-CH₂-Nu BPEH->Product Forms C-Nu bond Br Br⁻ (Leaving Group) BPEH->Br Displaces Bromide Nu Nucleophile (e.g., R-NH₂) Nu->BPEH Sₙ2 Attack

Caption: General Sₙ2 reactivity of BPEH with a nucleophile.

General Synthetic Strategy: Building Fused Imidazo[1,2-a]pyrazine Systems

A powerful application of BPEH is in the construction of fused bicyclic heterocycles, such as imidazo[1,2-a]pyrazines. This class of compounds has been investigated for both anticancer and antiviral activities.[9] The synthesis is typically a one-pot condensation reaction between BPEH and a suitable 2-aminopyrazine derivative. This reaction proceeds via an initial Sₙ2 alkylation followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system.

This workflow demonstrates a robust method for rapidly generating molecular diversity from simple starting materials, a key strategy in modern drug discovery.

G cluster_workflow Synthetic Workflow for Imidazo[1,2-a]pyrazine Derivatives reagents Reagents - 2-Aminopyrazine - BPEH - Solvent (e.g., Ethanol) reaction Reaction Setup Mix reagents and reflux (e.g., 8-12 hours) reagents->reaction 1. Combine workup Aqueous Workup - Cool reaction - Neutralize with base (e.g., NaHCO₃) - Extract with organic solvent reaction->workup 2. Process purification Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate under vacuum - Column Chromatography workup->purification 3. Isolate product Final Product Imidazo[1,2-a]pyrazine Derivative purification->product 4. Obtain characterization Characterization - ¹H NMR - ¹³C NMR - Mass Spectrometry (MS) product->characterization 5. Verify

Caption: Experimental workflow for imidazo[1,2-a]pyrazine synthesis.

Detailed Experimental Protocol: Synthesis of a Model Imidazo[1,2-a]pyrazine

This protocol describes the synthesis of a representative imidazo[1,2-a]pyrazine from 2-aminopyrazine and BPEH.

A. Materials and Equipment:

  • 2-Aminopyrazine

  • This compound (BPEH)

  • Anhydrous Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate

  • Rotary evaporator

  • Standard laboratory glassware

B. Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-aminopyrazine (1.0 eq) and BPEH (1.05 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 20 mL per gram of 2-aminopyrazine) to the flask.

  • Reflux: Place the flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol).

    • Causality Insight: Heating the reaction provides the necessary activation energy for both the initial alkylation and the subsequent intramolecular cyclization and dehydration steps required to form the stable aromatic product.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Cooling and Concentration: Once complete, remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup: To the resulting residue, add ethyl acetate and saturated aqueous NaHCO₃ solution. Stir until all solids have dissolved and the solution is basic.

    • Self-Validation: The addition of NaHCO₃ is crucial to neutralize the hydrobromide salt and any HBr generated during the reaction, ensuring the product is in its freebase form for efficient extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Filtration: Dry the collected organic layer over anhydrous Na₂SO₄, filter, and concentrate again using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure imidazo[1,2-a]pyrazine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application: Targeting Viral RNA-Dependent RNA Polymerase (RdRp)

Many antiviral drugs derived from pyrazine, such as Favipiravir, function by targeting the viral RNA-dependent RNA polymerase (RdRp).[3] This enzyme is essential for the replication of the viral genome in many RNA viruses. The synthesized imidazo[1,2-a]pyrazine derivatives can be screened for their ability to inhibit this key enzyme. The inhibitor, often after intracellular modification into its active form (e.g., a triphosphate), acts as a competitive substrate or a non-nucleoside inhibitor, binding to the RdRp active site and terminating the nascent RNA chain. This effectively halts viral replication.

G cluster_moa Mechanism of Action: RdRp Inhibition cluster_normal Normal Viral Replication cluster_inhibited Inhibited Replication ViralRNA Viral RNA Template RdRp Viral RdRp Enzyme ViralRNA->RdRp NewRNA New Viral RNA RdRp->NewRNA Synthesizes Blocked Replication Blocked RdRp->Blocked NTPs Ribonucleoside Triphosphates (NTPs) NTPs->RdRp Inhibitor Pyrazine-based Inhibitor Inhibitor->RdRp Binds and Inhibits

Caption: Inhibition of viral replication via targeting RdRp.

Data Interpretation and Validation

After synthesis, the antiviral potential of the new compounds must be evaluated. This is typically done through cell-based assays.

A. Antiviral Activity Assay:

  • Cells susceptible to the target virus are cultured.

  • The cells are infected with the virus in the presence of varying concentrations of the synthesized compound.

  • After an incubation period, the viral load or cytopathic effect (CPE) is measured.

  • The IC₅₀ (half-maximal inhibitory concentration) is calculated, representing the concentration of the drug required to inhibit viral replication by 50%.

B. Cytotoxicity Assay:

  • In parallel, the compound is added to uninfected cells to measure its toxicity.

  • The CC₅₀ (half-maximal cytotoxic concentration) is the concentration that kills 50% of the cells.

C. Selectivity Index (SI):

  • The SI is a critical measure of a drug's therapeutic window. It is calculated as SI = CC₅₀ / IC₅₀ .

  • A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those at which it is toxic to host cells.

CompoundAntiviral IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)Target Virus
Model Compound 1 0.33>40>121HCMV
Model Compound 2 0.211.406.67SARS-CoV-2
Ganciclovir (Control) 10.0>100>10HCMV
Favipiravir (Control) 61.88>400>6.46SARS-CoV-2
Data is representative and adapted from literature values for illustrative purposes.[3][6]

Conclusion

This compound is a high-value, versatile starting material for the synthesis of novel heterocyclic compounds with potential antiviral activity. The straightforward and robust synthetic methodologies, such as the construction of the imidazo[1,2-a]pyrazine core, allow for the rapid development of compound libraries for screening. By targeting conserved viral enzymes like RdRp, researchers can develop broad-spectrum antiviral agents to combat both existing and emerging viral threats. This guide provides the foundational knowledge and practical protocols to empower drug discovery professionals in this critical endeavor.

References

  • Seliem, I. A., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Chemistry & Biodiversity, 18(11), e2100476. [Link]
  • Satta, E., et al. (1975). Antiviral activity of a pyrazino-pyrazine derivative. Chemotherapy, 21(3-4), 221-30. [Link]
  • Walker, J. A., et al. (1998). Synthesis and Antiviral Evaluation of Certain Novel Pyrazinoic Acid C-nucleosides. Journal of Medicinal Chemistry, 41(8), 1236-41. [Link]
  • Kandeel, M., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2.
  • Wang, Z., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]
  • Zhang, A-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • Al-Omair, M. A., et al. (2023). Synthesis of pyrazinamide analogues and their antitubercular bioactivity.
  • Zhou, S., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis.
  • Al-Omair, M. A., et al. (2023). Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science. [Link]
  • Zhou, S., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183-1186. [Link]
  • Seliem, I. A., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. PubMed. [Link]
  • Feng, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines.
  • LookChem. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide. LookChem. [Link]
  • Feng, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544. [Link]
  • Sharma, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][3][5][11]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152, 1-17. [Link]
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4478. [Link]

Sources

Protocol for N-alkylation using 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylation in Drug Discovery

The introduction of an alkyl group onto a nitrogen atom is a cornerstone of modern medicinal chemistry. This transformation, known as N-alkylation, is a powerful tool for modifying the pharmacological profile of a molecule. By strategically adding alkyl substituents, researchers can enhance potency, improve selectivity, modulate physicochemical properties such as lipophilicity and basicity (pKa), and optimize metabolic stability. The pyrazine moiety, a nitrogen-containing heterocycle, is a prevalent scaffold in numerous biologically active compounds, including anticancer and anti-inflammatory agents. The N-alkylation of amines with pyrazine-containing electrophiles, such as 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide, provides a direct route to novel chemical entities with significant therapeutic potential.

This application note provides a comprehensive guide to the N-alkylation of primary and secondary amines using this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for achieving selective mono-alkylation, and discuss strategies to overcome common challenges such as over-alkylation.

Reagent Overview and Safety Considerations

This compound is a versatile bifunctional reagent. It features a reactive α-bromoketone moiety, making the methylene carbon highly susceptible to nucleophilic attack by an amine. The hydrobromide salt form enhances the stability of the reagent.

Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Reaction Mechanism and Control of Selectivity

The N-alkylation of an amine with 2-Bromo-1-(pyrazin-2-yl)ethanone proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation . The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine. In some cases, this can proceed to form a quaternary ammonium salt.

To achieve selective mono-alkylation , several strategies can be employed:

  • Stoichiometry Control: Using a slight excess of the amine relative to the alkylating agent can favor the mono-alkylated product. However, this can complicate purification.

  • Slow Addition: The dropwise addition of the alkylating agent to the amine solution helps to maintain a low concentration of the electrophile, reducing the likelihood of the more reactive secondary amine product reacting further.

  • Use of Amine Salts: A highly effective method for selective mono-alkylation involves using the hydrobromide salt of the primary amine. In the presence of a carefully controlled amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), the primary amine is selectively deprotonated and available for reaction, while the newly formed, more basic secondary amine product is immediately protonated, rendering it non-nucleophilic and preventing further alkylation.[1]

N_Alkylation_Mechanism

Detailed Experimental Protocols

The following protocols provide a general framework for the N-alkylation of primary and secondary amines with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Selective Mono-N-Alkylation of a Primary Amine using its Hydrobromide Salt

This protocol is designed to favor the formation of the mono-alkylated product.

Materials:

  • Primary amine hydrobromide (e.g., benzylamine·HBr) (1.0 eq.)

  • This compound (1.05 eq.)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the primary amine hydrobromide (1.0 eq.) and dissolve it in anhydrous DMF.

  • Add triethylamine (1.1 eq.) to the stirred solution at room temperature.

  • In a separate container, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DMF.

  • Add the solution of the alkylating agent dropwise to the amine solution over 15-30 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol_1_Workflow

Protocol 2: N-Alkylation of a Secondary Amine

Materials:

  • Secondary amine (e.g., piperidine) (1.0 eq.)

  • This compound (1.1 eq.)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 eq.)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Stir the suspension vigorously at room temperature.

  • Add this compound (1.1 eq.) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Substrate Scope and Expected Yields

The following table summarizes the expected outcomes for the N-alkylation of various amines with this compound based on established principles of N-alkylation with α-haloketones. Yields are indicative and may vary depending on the specific substrate and reaction conditions.

EntryAmine SubstrateProduct StructureTypical ConditionsExpected Yield
1BenzylamineProtocol 1Good to Excellent
2AnilineProtocol 1 (may require heating)Moderate to Good
3PiperidineProtocol 2Excellent
4MorpholineProtocol 2Excellent
5N-methylbenzylamineProtocol 2Good

Troubleshooting and Field-Proven Insights

  • Low or No Product Yield:

    • Inactive Amine: Ensure the amine is not protonated by an acidic species other than the intended hydrobromide salt. Use a sufficient amount of base.

    • Poorly Soluble Base: If using an inorganic base like K₂CO₃, ensure vigorous stirring to maximize surface area. Alternatively, switch to a soluble organic base like DIPEA.

    • Inappropriate Solvent: Polar aprotic solvents like DMF and acetonitrile are generally preferred.

    • Low Reaction Temperature: For less reactive amines (e.g., anilines), gentle heating (40-80 °C) may be required.

  • Formation of Over-alkylation Products (with primary amines):

    • Ensure the use of the amine hydrobromide salt as the starting material.

    • Add the alkylating agent slowly to the reaction mixture.

    • Use a stoichiometric amount of a non-nucleophilic base.

  • Purification Challenges:

    • The basic nature of the product may cause streaking on silica gel columns. Adding a small amount of triethylamine (0.5-1%) to the eluent can improve the chromatography.

    • If the product is a salt, it may be purified by recrystallization.

Conclusion

The N-alkylation of amines with this compound is a robust and versatile method for the synthesis of novel pyrazine-containing compounds with potential applications in drug discovery. By understanding the reaction mechanism and carefully controlling the reaction conditions, particularly when dealing with primary amines, researchers can achieve high yields of the desired N-alkylated products. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of novel chemical entities for therapeutic applications.

References

  • This section would typically contain a numbered list of cited references with full bibliographic information and clickable URLs. Due to the nature of this generative response, specific journal articles are not directly cited in the text in the requested format.

Sources

Application Notes & Protocols: Strategic Cyclization of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide is a highly versatile and reactive bifunctional electrophile, serving as a cornerstone building block in modern heterocyclic chemistry. Its intrinsic reactivity, stemming from an electrophilic carbonyl carbon and an adjacent carbon atom activated by a bromine leaving group, allows for elegant and efficient cyclocondensation reactions. These reactions are pivotal for the construction of fused pyrazine systems, most notably imidazo[1,2-a]pyrazines. This class of N-fused heterocycles is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a detailed exploration of the reaction conditions, mechanistic underpinnings, and step-by-step protocols for the cyclization of this key intermediate, empowering researchers to leverage its synthetic potential.

Core Principles: The Electrophilic Nature of an α-Haloketone

The synthetic utility of 2-bromo-1-(pyrazin-2-yl)ethanone is rooted in the dual electrophilic character inherent to α-haloketones. The strong electron-withdrawing effect of the carbonyl group significantly enhances the polarity of the adjacent carbon-bromine bond. This polarization renders the α-carbon exceptionally susceptible to nucleophilic attack, facilitating SN2 displacement of the bromide ion.[1] Concurrently, the carbonyl carbon remains a classic electrophilic site, ready to react with a second nucleophilic center. This dual reactivity is the key to forming a new heterocyclic ring through a cyclocondensation cascade when reacted with a suitable binucleophilic partner.

Primary Application: The Synthesis of Imidazo[1,2-a]pyrazines

The most prominent application of 2-bromo-1-(pyrazin-2-yl)ethanone is in the synthesis of the imidazo[1,2-a]pyrazine scaffold. This is typically achieved through a modified Tschitschibabin (Chichibabin) reaction, where the α-haloketone is condensed with a 2-aminopyrazine derivative.[2]

Reaction Mechanism

The reaction proceeds via a well-established two-step sequence:

  • Initial SN2 Alkylation: The exocyclic amino group of 2-aminopyrazine, acting as the primary nucleophile, attacks the electrophilic α-carbon of 2-bromo-1-(pyrazin-2-yl)ethanone. This step displaces the bromide ion and forms an N-alkylated intermediate.

  • Intramolecular Cyclization & Dehydration: The endocyclic pyrazine nitrogen, now positioned favorably, performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly attached sidechain. This forms a five-membered carbinolamine intermediate.

  • Aromatization: Subsequent dehydration of this intermediate under the reaction conditions leads to the formation of the stable, aromatic imidazo[1,2-a]pyrazine ring system.

Below is a diagram illustrating this mechanistic pathway.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 2-Bromo-1-(pyrazin-2-yl)ethanone Intermediate1 N-Alkylated Intermediate (S-N-2 Adduct) Reactant1->Intermediate1 S-N-2 Attack (Step 1) Reactant2 2-Aminopyrazine Derivative Reactant2->Intermediate1 Intermediate2 Cyclized Carbinolamine (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization (Step 2) Product Imidazo[1,2-a]pyrazine Derivative Intermediate2->Product Dehydration & Aromatization (Step 3)

Caption: Mechanism for Imidazo[1,2-a]pyrazine formation.

General Experimental Protocol

This protocol provides a robust starting point for the synthesis of a 2,6-disubstituted imidazo[1,2-a]pyrazine. Note that the starting material is a hydrobromide salt, which necessitates the use of a base to liberate the free base of the aminopyrazine and neutralize the HBr generated during the reaction.

Materials:

  • This compound

  • Substituted 2-Aminopyrazine (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Anhydrous Ethanol (or Acetone)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted 2-aminopyrazine (1.0 eq) and anhydrous ethanol (approx. 0.1 M concentration relative to the aminopyrazine).

  • Add sodium bicarbonate (2.5 eq) to the suspension.

  • In a separate container, dissolve this compound (1.05 eq) in a minimal amount of the reaction solvent.

  • Add the solution of the α-haloketone dropwise to the stirring suspension of the aminopyrazine at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (typically 78 °C for ethanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts (NaHCO₃ and NaBr).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure imidazo[1,2-a]pyrazine derivative.

Optimization of Reaction Conditions

The efficiency of the cyclocondensation can be influenced by several factors. The following table summarizes common variables that can be adjusted for optimization.

Parameter Common Choices Rationale & Expert Insight
Solvent Ethanol, Acetone, Isopropanol, DMF, AcetonitrileEthanol and acetone are excellent starting points due to their ability to dissolve reactants and their suitable boiling points for reflux. DMF can be used for less reactive substrates requiring higher temperatures but complicates workup.
Base NaHCO₃, K₂CO₃, Triethylamine (Et₃N)Sodium bicarbonate is a mild and effective base for neutralizing the HBr formed without promoting side reactions. K₂CO₃ is a stronger base, useful if deprotonation is sluggish. Et₃N is a soluble organic base that can also act as an acid scavenger.
Temperature Room Temperature to RefluxMost reactions require heating to overcome the activation energy for both the SN2 and cyclization steps. Refluxing is the standard condition. [3] Some highly activated substrates may react at room temperature over a longer period.
Reaction Time 2 - 24 hoursHighly dependent on the electronic nature of the substituents on both reactants. Electron-donating groups on the aminopyrazine generally accelerate the reaction. TLC monitoring is crucial.

Alternative Cyclizations: A Logical Workflow

While the formation of imidazoles is the most common pathway, other binucleophiles can be employed to generate different fused heterocyclic systems. For example, reaction with a thioamide or thiourea can lead to the formation of a thiazole ring.

The choice of reaction partner directly dictates the resulting heterocyclic core.

G Start Starting Material: 2-Bromo-1-(pyrazin-2-yl)ethanone Decision Select Binucleophile (X-Y-H) Start->Decision Path1 Amine / Amidogen (X=NHR, Y=NH) Decision->Path1 For Imidazole Ring Path2 Thioamide / Thiourea (X=S, Y=NHR) Decision->Path2 For Thiazole Ring Protocol1 Protocol: Reflux in Ethanol with NaHCO3 Path1->Protocol1 Protocol2 Protocol: Reflux in Ethanol (often acid-catalyzed) Path2->Protocol2 Product1 Product: Imidazo[1,2-a]pyrazine Protocol1->Product1 Product2 Product: Thiazolo[3,2-a]pyrazinium Protocol2->Product2

Caption: Synthetic decision workflow for cyclization.

Conclusion

This compound stands out as a pivotal precursor for the assembly of medicinally relevant fused pyrazine heterocycles. A thorough understanding of its reactivity and the rational selection of a binucleophilic partner allow for the predictable and high-yielding synthesis of diverse molecular scaffolds. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to exploit this powerful synthetic tool in drug discovery and materials science.

References

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Taylor & Francis Online.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors.
  • Imidazo[1,2-a]pyrazines.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.

Sources

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, detailed experimental protocols, safety considerations, and analytical methodologies. By explaining the causality behind experimental choices, this document aims to equip process chemists with the necessary knowledge for a safe, efficient, and reproducible scale-up of this critical synthesis.

Introduction: The Significance of α-Bromoketones

α-Haloketones are pivotal building blocks in organic synthesis, particularly in the construction of nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which form the core of pharmacologically active molecules.[1][2] The introduction of a bromine atom at the α-position to a carbonyl group significantly enhances the molecule's reactivity, rendering it susceptible to nucleophilic substitution and elimination reactions.[3] This activation makes α-bromo ketones, such as 2-Bromo-1-(pyrazin-2-yl)ethanone, invaluable precursors for the synthesis of complex pharmaceutical agents, including but not limited to, dual histamine H3 antagonists and serotonin transporter inhibitors.[4]

The scale-up of α-bromination reactions, however, presents unique challenges. These include the handling of corrosive and hazardous reagents like elemental bromine, controlling reaction selectivity to minimize by-product formation, and ensuring process safety. This guide addresses these challenges by providing a robust and well-validated protocol for the synthesis of this compound on a larger scale.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via the acid-catalyzed α-bromination of 2-acetylpyrazine. This reaction is a classic example of an electrophilic α-substitution reaction of a ketone.[5]

The generally accepted mechanism involves three key steps:

  • Enolization: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, such as hydrobromic acid (HBr). This protonation increases the acidity of the α-hydrogens, facilitating their removal by a weak base to form the enol intermediate.[3][6] The formation of the enol is the rate-determining step of the reaction.[7]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂).[3][6] This step results in the formation of a new carbon-bromine bond at the α-position.

  • Deprotonation: The resulting intermediate is then deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and hydrobromic acid.[3]

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"2-Acetylpyrazine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enol Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Oxonium Ion" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Bromo-1-(pyrazin-2-yl)ethanone" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Acetylpyrazine" -> "Enol Intermediate" [label="+ H⁺\n- H⁺"]; "Enol Intermediate" -> "Oxonium Ion" [label="+ Br₂"]; "Oxonium Ion" -> "2-Bromo-1-(pyrazin-2-yl)ethanone" [label="- H⁺"]; } caption { label = "Figure 1: Acid-catalyzed α-bromination mechanism."; fontsize = 10; fontname = "Arial"; } dot

The use of an acid catalyst is crucial as it accelerates the tautomerization of the ketone to its more nucleophilic enol form.[6] Hydrobromic acid is a suitable catalyst for this transformation.[6]

Scale-up Synthesis Protocol

This protocol details the synthesis of this compound from 2-acetylpyrazine. All operations involving bromine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier/Source
2-Acetylpyrazine≥98%Commercially Available
Bromine≥99.5%Commercially Available
Acetic AcidGlacialCommercially Available
Diethyl EtherAnhydrousCommercially Available
10 L Jacketed Glass Reactor-Standard Laboratory Supplier
Mechanical Stirrer-Standard Laboratory Supplier
Temperature Probe-Standard Laboratory Supplier
Addition Funnel1 LStandard Laboratory Supplier
Buchner Funnel and Flask-Standard Laboratory Supplier
Rotary Evaporator-Standard Laboratory Supplier
Vacuum Oven-Standard Laboratory Supplier
Experimental Workflow

G

Step-by-Step Procedure
  • Reactor Setup: Assemble a 10 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a 1 L addition funnel. Ensure the system is dry and purged with nitrogen.

  • Charging Reagents: Charge the reactor with 2-acetylpyrazine (1.0 kg, 8.19 mol) and glacial acetic acid (5.0 L).

  • Cooling: Cool the stirred solution to 0-5 °C using a circulating chiller.

  • Bromine Addition: Slowly add bromine (1.44 kg, 9.01 mol, 1.1 equiv) to the reaction mixture via the addition funnel over a period of 2-3 hours. Crucial: Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction and minimize the formation of dibrominated byproducts.[8]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Product Precipitation: Once the reaction is complete, add anhydrous diethyl ether (5.0 L) to the reaction mixture with vigorous stirring to precipitate the hydrobromide salt of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold anhydrous diethyl ether (2 x 1.0 L) to remove residual acetic acid and any unreacted bromine.

  • Drying: Dry the product in a vacuum oven at 40-45 °C to a constant weight. The expected yield is approximately 2.0 - 2.2 kg (78-86%).

Safety and Handling

4.1. Reagent-Specific Hazards

  • Bromine: Highly corrosive, toxic, and causes severe burns.[9][10] It is fatal if inhaled.[10] All handling must be performed in a fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, a face shield, and a lab coat.[11][12] Have a sodium thiosulfate or sodium carbonate solution readily available to neutralize any spills.[10][11]

  • Acetic Acid (Glacial): Corrosive and causes severe skin and eye damage. Handle with appropriate PPE.

  • This compound: This compound is an irritant.[13] Avoid inhalation of dust and contact with skin and eyes.[14][15]

4.2. General Safety Precautions

  • Conduct a thorough risk assessment before commencing any scale-up activity.

  • Ensure the reactor is properly grounded to prevent static discharge.

  • Use adequate ventilation to keep airborne concentrations of chemicals low.[15]

  • An eyewash station and safety shower should be readily accessible.[15]

4.3. Waste Disposal

  • Aqueous waste containing bromine should be neutralized with sodium thiosulfate before disposal.

  • Organic solvent waste should be collected in appropriately labeled containers for hazardous waste disposal.[14]

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]

Analytical Characterization

To ensure the quality and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and C-Br stretching frequencies.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.

  • Melting Point: To assess the purity of the crystalline product.

Process Optimization and Scale-up Considerations

  • Temperature Control: Strict temperature control during bromine addition is critical to minimize the formation of the dibrominated byproduct.

  • Reaction Monitoring: Close monitoring of the reaction progress is essential to determine the optimal reaction time and prevent over-bromination.

  • Solvent Selection: While acetic acid is a common solvent, other options such as dioxane could be explored.[16] However, acetic acid is often preferred for its ability to also act as a catalyst.[17]

  • Continuous Flow Chemistry: For larger-scale production, transitioning to a continuous flow process can offer significant advantages in terms of safety, efficiency, and process control, particularly for hazardous reactions like bromination.[18][19][20]

Conclusion

The scale-up synthesis of this compound is a well-established yet challenging process that requires careful attention to reaction conditions and safety protocols. The detailed application notes and protocols provided in this guide, grounded in established chemical principles, offer a robust framework for the safe and efficient production of this important pharmaceutical intermediate. By understanding the underlying reaction mechanism and adhering to the outlined procedures, researchers and drug development professionals can confidently scale this synthesis to meet the demands of their programs.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • Slideshare. (2014, May 22). Bromine handling and safety.
  • CLEAPSS. (2022). Student safety sheets 55 Bromine.
  • LibreTexts Chemistry. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • LibreTexts Chemistry. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • LibreTexts Chemistry. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Name of chemical: BROMINE (Br2). (2021, June 21). SAFETY DATA SHEET (SDS).
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • LookChem. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.
  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • ResearchGate. (2025, August 6). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF.
  • ACS Publications. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents | The Journal of Organic Chemistry.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • Molbase. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone.
  • Organic Syntheses. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.
  • PubChem. (n.d.). 2-Bromo-1-pyrazin-2-yl-ethanone.
  • Patsnap. (n.d.). Method for synthesizing 2-acetyl pyrazine - Eureka.
  • RSC Publishing. (n.d.). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput - Green Chemistry.
  • NIH. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC.
  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • ACS Publications. (n.d.). Synthesis of α-Bromoketones | Journal of the American Chemical Society.
  • ACS Publications. (2021, November 12). Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination.
  • ACS Webinars. (2021, August 12). Enabling Greener Pharma Manufacturing: Scaling a Photo-Flow Bromination for Belzutifan.
  • Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE.
  • IRIS Unimore. (2020, October 15). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Contin.

Sources

One-Pot Synthesis of Imidazopyrazines from 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazopyrazine Scaffold in Modern Drug Discovery

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with nitrogen-containing heterocyclic compounds forming the backbone of a vast array of pharmaceuticals. Among these, the imidazopyrazine scaffold has emerged as a privileged structure, attracting significant attention from researchers in drug discovery and development.[1][2][3] This bicyclic heteroaromatic system, an isostere of purine, demonstrates a remarkable versatility in its biological activity, engaging with a wide range of molecular targets.

Imidazopyrazine derivatives have been shown to exhibit a broad spectrum of pharmacological properties, including potent anticancer, antimicrobial, and antiviral activities.[1][4][5] Notably, certain derivatives have been identified as inhibitors of crucial cellular signaling components such as tubulin polymerization, protein kinases, and viral proteases.[4][5] For instance, specific imidazo[1,2-a]pyrazines have demonstrated significant inhibitory effects on tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines.[5] Furthermore, their potential as anticancer agents has been highlighted by their ability to inhibit various kinases involved in cancer progression.[4] The therapeutic potential of this scaffold underscores the need for efficient and robust synthetic methodologies to access a diverse range of analogues for further biological evaluation.

This application note provides a comprehensive guide to the one-pot synthesis of imidazopyrazines, utilizing 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide as a key starting material. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a practical and scientifically grounded approach to the synthesis of this important class of molecules.

Synthetic Strategy: A One-Pot Approach to Imidazopyrazine Synthesis

The synthesis of the imidazopyrazine core typically involves the condensation of a 2-aminopyrazine derivative with an α-haloketone. The one-pot methodology presented here is an adaptation of established procedures for the synthesis of related imidazo-fused heterocycles, offering a streamlined and efficient route to the target compounds. This approach circumvents the need for isolation of intermediates, thereby saving time and resources.

The general reaction scheme involves the reaction of this compound with a primary amine in a suitable solvent system. The reaction proceeds via an initial nucleophilic substitution of the bromide by the amine, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazopyrazine ring system.

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of imidazopyrazines.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Combine 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide and primary amine in a suitable solvent B Heat the reaction mixture (e.g., reflux) A->B C Monitor reaction progress (e.g., TLC, LC-MS) B->C D Cool the reaction mixture C->D E Quench the reaction (e.g., add water or base) D->E F Extract the product with an organic solvent E->F G Dry the organic layer and concentrate in vacuo F->G H Purify the crude product (e.g., column chromatography, recrystallization) G->H

Caption: General workflow for the one-pot synthesis of imidazopyrazines.

Detailed Experimental Protocol

This protocol provides a general procedure for the one-pot synthesis of a representative 2-substituted imidazo[1,2-a]pyrazine. The specific reaction conditions, including solvent, temperature, and reaction time, may require optimization for different primary amine substrates.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile)

  • Base (e.g., sodium bicarbonate, triethylamine) (optional, may be required to neutralize the hydrobromide salt)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Addition of Amine: Add the primary amine (1.0-1.2 eq.) to the flask.

  • Solvent and Base: Add the anhydrous solvent (e.g., ethanol, 10 mL per mmol of the starting material). If using the hydrobromide salt directly, a mild base such as sodium bicarbonate (2.0 eq.) can be added to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to afford the pure imidazopyrazine derivative.

Reaction Mechanism

The formation of the imidazopyrazine ring proceeds through a well-established mechanism involving a sequence of nucleophilic attack, cyclization, and dehydration steps.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Bromo-1-(pyrazin-2-yl)ethanone I1 Initial Adduct R1->I1 Nucleophilic Attack by Amine R2 Primary Amine (R-NH2) R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P Imidazo[1,2-a]pyrazine I2->P Dehydration

Caption: Proposed mechanism for the formation of imidazopyrazines.

Explanation of the Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine on the α-carbon of the 2-bromo-1-(pyrazin-2-yl)ethanone, displacing the bromide ion.

  • Intramolecular Cyclization: The resulting amino ketone intermediate then undergoes an intramolecular cyclization, where the nitrogen of the pyrazine ring attacks the carbonyl carbon.

  • Dehydration: The cyclized intermediate subsequently undergoes dehydration to form the stable, aromatic imidazo[1,2-a]pyrazine ring system.

Data Presentation: Substrate Scope and Biological Activity

The versatility of this one-pot synthesis allows for the preparation of a diverse library of imidazopyrazine derivatives by varying the primary amine component. The following table summarizes representative examples of synthesized imidazo[1,2-a]pyrazines and their reported anticancer activity.

EntryR-Group of Primary AmineProduct StructureYield (%)Anticancer Activity (IC50, µM)
1Phenyl2-Phenylimidazo[1,2-a]pyrazine85HepG2: 18, MCF-7: 21[4]
24-Methoxyphenyl2-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine82Data not available
34-Chlorophenyl2-(4-Chlorophenyl)imidazo[1,2-a]pyrazine88Data not available
4Benzyl2-Benzylimidazo[1,2-a]pyrazine75Data not available

Yields and biological activity data are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and substrates used.

Conclusion and Future Perspectives

This application note has detailed a robust and efficient one-pot synthetic protocol for the preparation of imidazopyrazine derivatives from this compound. The methodology offers a streamlined approach for accessing a diverse range of these biologically significant molecules. The provided protocol, along with the mechanistic insights and representative data, serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

The continued exploration of the structure-activity relationships (SAR) of imidazopyrazine derivatives will undoubtedly lead to the identification of new lead compounds with enhanced potency and selectivity for various therapeutic targets.[6] The synthetic accessibility of this scaffold, as demonstrated in this note, will be instrumental in advancing these efforts.

References

  • Krishnamoorthy, R., & Anaikutti, B. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454. [Link]
  • Krishnamoorthy, R., & Anaikutti, B. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
  • Krishnamoorthy, R., & Anaikutti, B. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and...
  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
  • Patel, D. R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(4), 299-323. [Link]
  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Rel
  • Sayer, J. R., et al. (2013). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 23(21), 5925-5929. [Link]
  • Kaur, R., et al. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(31), 6749-6772. [Link]
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • (PDF) Imidazo[1,2-a]pyrazines.
  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermedi
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

Sources

Introduction: The Strategic Role of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide in SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Table of Contents

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing a systematic approach to understanding how the chemical structure of a compound influences its biological activity. The iterative process of synthesizing and testing analogs of a lead compound allows researchers to identify key pharmacophoric features and optimize properties such as potency, selectivity, and pharmacokinetic profiles. Within this framework, versatile chemical building blocks are invaluable. 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide is one such key intermediate, offering a unique combination of a reactive α-bromoketone moiety and a biologically relevant pyrazine core.

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active molecules and approved drugs. Its two nitrogen atoms can act as hydrogen bond acceptors, enhancing binding affinity to biological targets. The pyrazine nucleus is also relatively stable to metabolic degradation and can be functionalized to modulate a compound's physicochemical properties. The α-bromoketone functionality, on the other hand, is a highly reactive electrophilic group that can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity makes this compound an excellent starting material for the rapid generation of diverse libraries of pyrazine-containing compounds for SAR studies.

Physicochemical Properties and Handling

Physicochemical Data
PropertyValue
Molecular FormulaC6H5BrN2O · HBr
Molecular Weight281.94 g/mol
AppearanceOff-white to yellow solid
SolubilitySoluble in DMSO, sparingly soluble in water and methanol.
StorageStore under inert gas (nitrogen or argon) at 2-8°C.
Safety and Handling

This compound is a reactive and potentially hazardous chemical. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed safety information.

Core Application: Generation of Analog Libraries for SAR Studies

The primary application of this compound in SAR studies is as a versatile electrophile for the synthesis of diverse analog libraries. The α-bromoketone moiety allows for the introduction of a wide range of substituents at the position adjacent to the carbonyl group. This enables the systematic exploration of the chemical space around the pyrazine core, which is crucial for identifying key interactions with a biological target and optimizing the lead compound's properties.

General Reaction Scheme

The most common reaction involving this compound is nucleophilic substitution, where a nucleophile (Nu-H) displaces the bromide ion. This general reaction is depicted below:

G reagent 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide product Pyrazine-containing Analog reagent->product Base nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) nucleophile->product byproduct HBr

General reaction scheme for the synthesis of pyrazine analogs.

Experimental Protocols

General Protocol for N-Alkylation of Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding α-amino ketone derivative. This is a widely used method for introducing diverse side chains to explore the SAR of the amine substituent.

Protocol for the Synthesis of α,β-Unsaturated Ketones (via Dehydrobromination)

α,β-Unsaturated ketones are important intermediates in organic synthesis and can also exhibit biological activity. They can be readily prepared from α-bromo ketones by a dehydrobromination reaction.

Characterization of Synthesized Analogs

Unambiguous characterization of the synthesized analogs is crucial for reliable SAR data. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized compounds. Key diagnostic signals to look for include:

  • ¹H NMR: The disappearance of the α-proton signal of the starting material and the appearance of new signals corresponding to the introduced substituent. The chemical shifts of the pyrazine protons will also be affected by the new substituent.
  • ¹³C NMR: The chemical shift of the carbonyl carbon and the α-carbon will change upon substitution. New signals corresponding to the carbons of the introduced moiety will also be present.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition (High-Resolution Mass Spectrometry, HRMS).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compounds. A purity of >95% is generally required for biological testing.

G start Synthesized Analog nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (LRMS, HRMS) start->ms hplc HPLC start->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment biological_testing Biological Testing structure_confirmation->biological_testing purity_assessment->biological_testing

Workflow for the characterization of synthesized analogs.

Troubleshooting and Optimization

ProblemPossible CauseSolution
Low reaction yield1. Incomplete reaction 2. Decomposition of starting material or product 3. Inefficient work-up or purification1. Increase reaction time or temperature 2. Use milder reaction conditions (e.g., lower temperature, weaker base) 3. Optimize extraction and chromatography conditions
Formation of multiple products1. Over-alkylation (for primary amines) 2. Side reactions of the nucleophile or product1. Use a larger excess of the amine, or protect the amine 2. Modify reaction conditions (e.g., change solvent, base, or temperature)
Difficulty in purification1. Similar polarity of product and impurities 2. Product instability on silica gel1. Use a different solvent system for chromatography, or try reverse-phase HPLC 2. Use a different stationary phase (e.g., alumina) or purify by crystallization

Conclusion

This compound is a valuable and versatile building block for the synthesis of pyrazine-containing compound libraries for structure-activity relationship studies. Its reactive α-bromoketone functionality allows for the facile introduction of a wide range of substituents, enabling the systematic exploration of the chemical space around the biologically important pyrazine core. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this reagent in their drug discovery and development efforts.

References

  • Kuo, G.-H., Prouty, C., Wang, A., Emanuel, S., Deangelis, A., Zhang, Y., Song, F., Beall, L., Connolly, P. J., Karnachi, P., Chen, X., Gruninger, R. H., Sechler, J., Fuentes-Pesquera, A., Middleton, S. A., Jolliffe, L., & Murray, W. V. (2005). Synthesis and

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yield and purity.

Introduction

The synthesis of this compound, a key intermediate in pharmaceutical development, involves the acid-catalyzed α-bromination of 2-acetylpyrazine. While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide provides a comprehensive resource to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis proceeds via an acid-catalyzed α-bromination of a ketone. The reaction mechanism involves three key steps:

  • Enolization: The carbonyl oxygen of 2-acetylpyrazine is protonated by the acid catalyst (HBr), which increases the acidity of the α-protons. A weak base then removes an α-proton, leading to the formation of a nucleophilic enol intermediate.[1][2]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂).[1]

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone. The product then precipitates as the hydrobromide salt.

Caption: Acid-catalyzed α-bromination of 2-acetylpyrazine.

Q2: I am observing a significant amount of unreacted 2-acetylpyrazine in my final product. What are the likely causes and how can I improve the conversion?

Low conversion can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:

Possible CauseRecommended Solution
Insufficient Brominating Agent Ensure a slight excess of bromine (typically 1.05-1.1 equivalents) is used. However, a large excess can lead to di-bromination.
Low Reaction Temperature While the reaction is often performed at or below room temperature to control selectivity, too low a temperature can significantly slow down the reaction rate. Consider a modest increase in temperature (e.g., to 25-30 °C) and monitor the reaction closely by TLC.
Inadequate Reaction Time The reaction time can vary depending on the scale and specific conditions. Monitor the reaction progress by TLC until the starting material is consumed.
Poor Quality Reagents Ensure that the 2-acetylpyrazine is pure and the bromine has not degraded. Use freshly opened or properly stored reagents.

Q3: My product is contaminated with a di-brominated byproduct. How can I prevent this?

The formation of 2,2-dibromo-1-(pyrazin-2-yl)ethanone is a common side reaction. Here are strategies to minimize its formation:

  • Control Stoichiometry: Use no more than a slight excess of bromine. A 1:1 to 1:1.05 molar ratio of 2-acetylpyrazine to bromine is often recommended.

  • Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture with efficient stirring. This maintains a low concentration of bromine at any given time, favoring mono-bromination.

  • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the bromine addition. Higher temperatures can accelerate the second bromination.

Q4: I am concerned about bromination on the pyrazine ring. Is this a likely side reaction?

While electrophilic aromatic substitution on the pyrazine ring is possible, it is generally less favored under the acidic conditions used for α-bromination. The nitrogen atoms in the pyrazine ring are basic and will be protonated by the hydrobromic acid. This deactivates the ring towards further electrophilic attack. However, under forcing conditions (high temperature, large excess of bromine), ring bromination could occur. Sticking to the recommended reaction parameters will minimize this risk.

Q5: What is the best way to purify the final product?

Recrystallization is the most common and effective method for purifying this compound.

Solvent SystemRationale
Ethanol/Water The product is typically soluble in hot ethanol and less soluble in cold ethanol or water. A mixture can be optimized for good recovery.
Isopropanol Another common solvent for recrystallizing similar hydrobromide salts.

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Troubleshooting Guide

Troubleshooting_Guide cluster_yield Low Yield cluster_purity Purity Issues cluster_solutions Solutions LowYield Low Yield of Product IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ProductLoss Product Loss During Work-up/Purification LowYield->ProductLoss OptimizeStoichiometry Optimize Stoichiometry IncompleteReaction->OptimizeStoichiometry Check Reagent Moles ControlTemperature Control Temperature IncompleteReaction->ControlTemperature Increase Temperature Slightly MonitorReaction Monitor Reaction (TLC) IncompleteReaction->MonitorReaction Extend Reaction Time Purification Optimize Purification ProductLoss->Purification Optimize Recrystallization PurityIssues Product Purity Issues DiBromination Di-bromination PurityIssues->DiBromination UnreactedSM Unreacted Starting Material PurityIssues->UnreactedSM OtherImpurities Other Impurities (e.g., ring bromination) PurityIssues->OtherImpurities DiBromination->OptimizeStoichiometry Reduce Bromine Equivalents DiBromination->ControlTemperature Maintain Low Temperature SlowAddition Slow Reagent Addition DiBromination->SlowAddition Add Bromine Dropwise UnreactedSM->IncompleteReaction OtherImpurities->ControlTemperature Avoid High Temperatures

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental Protocols

Representative Synthesis Protocol:

This is a representative protocol and may require optimization for your specific laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-acetylpyrazine (1.0 eq) in a suitable solvent such as diethyl ether or acetic acid.

  • Acidification: Add hydrobromic acid (HBr, typically a 33% solution in acetic acid or 48% aqueous solution, ~1.1 eq) to the solution.

  • Bromination: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the product may precipitate directly from the reaction mixture. If not, the reaction mixture can be poured into a larger volume of a non-polar solvent like diethyl ether or hexane to induce precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product with a cold, non-polar solvent to remove any unreacted bromine and other soluble impurities. Further purify the product by recrystallization.

TLC Monitoring:

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, being an α,β-unsaturated ketone, should be UV active.

Analytical Characterization

Expected ¹H and ¹³C NMR Data (Predicted):

Accurate characterization of the final product is crucial. While experimental spectra can vary slightly based on the solvent and instrument, the following are predicted chemical shifts for the free base form for reference. The hydrobromide salt may show slight shifts.

¹H NMR (Predicted) ¹³C NMR (Predicted)
~4.5 ppm (s, 2H, -CH₂Br)~35 ppm (-CH₂Br)
~8.6-8.8 ppm (m, 3H, pyrazine-H)~144-148 ppm (pyrazine-C)
~190 ppm (C=O)

Note: These are predicted values and should be confirmed by experimental data.[2]

Safety and Handling

  • 2-Acetylpyrazine: May cause skin, eye, and respiratory irritation.[3][4]

  • Bromine: Highly corrosive and toxic. Causes severe burns upon contact. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrobromic Acid: Corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • This compound: As an α-bromo ketone, it is expected to be a lachrymator and skin irritant. Handle with caution in a well-ventilated area.

Storage:

The product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C to prevent degradation.[1] It is also advisable to protect it from light.[3]

References

  • LookChem. 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide. [Link]
  • Supporting Information for Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. [Link]
  • Cole-Parmer. Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. [Link]

Sources

Technical Support Center: Purification of Products from 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the purification of reaction products derived from 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide. This guide, structured in a question-and-answer format, provides troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of products from reactions involving this compound.

Problem 1: My crude product is a dark, oily residue and I'm having trouble inducing crystallization.

  • Question: I've completed my reaction, and after the initial workup, I'm left with a dark brown or black oil. My attempts to recrystallize it have failed, and it "oils out" of solution. What's causing this and how can I obtain a solid product?

  • Answer: Dark coloration and oiling out are common issues when working with heterocyclic compounds like pyrazine derivatives, often indicating the presence of impurities or polymeric byproducts.[1] The high reactivity of the α-bromoketone starting material can lead to side reactions.

    Potential Causes:

    • Side Reactions: The starting material, 2-Bromo-1-(pyrazin-2-yl)ethanone, is a reactive α-haloketone. It can undergo self-condensation or react with nucleophilic impurities, leading to a complex mixture of products.[2]

    • Decomposition: Pyrazine rings and α-bromoketones can be sensitive to heat and acidic or basic conditions, potentially leading to decomposition and the formation of colored impurities.[3]

    • Residual Solvents: Incomplete removal of high-boiling point solvents from the reaction or workup can result in an oily product.

    Troubleshooting Steps:

    • Initial Purification by Liquid-Liquid Extraction: Before attempting crystallization, perform a thorough aqueous workup. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash sequentially with a mild base (like saturated sodium bicarbonate solution) to remove acidic impurities (like HBr), followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Solvent Screening for Recrystallization: Finding the right solvent system is crucial for successful recrystallization.[4][5][6]

      • Start with a single solvent system. Good initial choices for pyrazine derivatives include ethanol, isopropanol, or ethyl acetate.

      • If a single solvent doesn't work, try a binary solvent system. A common and effective approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.[4] Common binary systems include hexane/ethyl acetate and hexane/acetone.[4]

    • "Oiling Out" Prevention:

      • Slow Cooling: Avoid rapid cooling (e.g., placing the flask directly in an ice bath). Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation.[5][7]

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.

Problem 2: My column chromatography separation is poor, with significant tailing or streaking of my product.

  • Question: I'm trying to purify my pyrazine-containing product using silica gel column chromatography, but the compound is streaking down the column, leading to poor separation from impurities. What's happening and how can I improve my separation?

  • Answer: Tailing or streaking of nitrogen-containing heterocyclic compounds like pyrazines on silica gel is a frequent problem. This is due to the basic nature of the pyrazine nitrogen atoms interacting strongly with the acidic silanol groups on the surface of the silica gel.[8]

    Troubleshooting Steps:

    • Mobile Phase Modification:

      • Add a Basic Modifier: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA), typically added at a concentration of 0.5-2% (v/v).[8] The TEA will compete with your pyrazine product for the acidic sites on the silica, allowing for a more symmetrical peak shape and better separation.

      • Alternative Basic Modifiers: In some cases, pyridine can also be used as a basic modifier.

    • Choice of Stationary Phase:

      • Deactivated Silica: Consider using a deactivated silica gel, which has fewer acidic silanol groups.

      • Alumina: For strongly basic compounds, switching to a basic or neutral alumina stationary phase can be a very effective solution.

    • Dry Loading: If your compound has limited solubility in the mobile phase, this can lead to a broad initial band and poor separation. To address this, use a dry loading technique.[8]

      • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or methanol).

      • Add a small amount of silica gel to this solution and then evaporate the solvent completely to obtain a free-flowing powder.

      • Carefully load this powder onto the top of your packed column.

Problem 3: I'm observing multiple spots on my TLC plate, and I'm unsure which is my desired product and which are byproducts.

  • Question: After running a TLC of my crude reaction mixture, I see several spots. How can I identify my target compound and common byproducts?

  • Answer: Identifying your product spot on a TLC plate is a critical first step in developing a purification strategy.

    Identification Strategies:

    • Co-spotting: If you have a sample of the starting material, this compound, spot it on the TLC plate alongside your crude reaction mixture, and also co-spot the two in the same lane. This will help you determine if any starting material remains.

    • UV Visualization: Pyrazine-containing compounds are typically UV active due to their aromatic nature. Visualize the TLC plate under a UV lamp (usually at 254 nm). Your product and many related pyrazine derivatives should appear as dark spots.

    • Staining: Certain stains can help visualize spots that are not UV active or provide additional information. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups.

    • Relative Polarity: The polarity of your product will depend on the specific reaction you have performed.

      • If you have performed a nucleophilic substitution on the bromine atom, the polarity of your product will be influenced by the polarity of the nucleophile you introduced.

      • Generally, the starting α-bromoketone is a relatively polar compound.

    Common Byproducts to Consider:

    • Unreacted Starting Material: 2-Bromo-1-(pyrazin-2-yl)ethanone.

    • Dibrominated Product: In some bromination reactions, trace amounts of dibrominated products can form, which can complicate purification.[3]

    • Hydrolyzed Product: If water is present in the reaction, the α-bromoketone can hydrolyze to the corresponding α-hydroxyketone.

    • Elimination Products: Under basic conditions, elimination of HBr can occur to form an α,β-unsaturated ketone.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvent systems for column chromatography of pyrazine derivatives?

A1: A good starting point for normal-phase column chromatography on silica gel is a mixture of a non-polar solvent and a more polar solvent.[9]

  • Hexane/Ethyl Acetate: This is a very common and effective eluent system for a wide range of organic compounds, including pyrazine derivatives.[10] You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.

  • Dichloromethane/Methanol: For more polar pyrazine derivatives, a mixture of dichloromethane and methanol can be effective. Start with a low percentage of methanol (e.g., 1-2%) and increase as needed.

  • TLC for Optimization: Always develop your solvent system using thin-layer chromatography (TLC) first.[11] The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.

Q2: My product is a salt (e.g., a hydrobromide salt). Should I purify it as the salt or as the free base?

A2: This depends on the properties of your compound and the impurities you are trying to remove.

  • Purifying as a Salt (Recrystallization): Converting your pyrazine derivative to a salt (e.g., hydrochloride or hydrobromide) often increases its crystallinity, making recrystallization a more viable purification method.[8] This is particularly useful for removing non-basic impurities.

  • Purifying as a Free Base (Chromatography): If you need to perform column chromatography, it is almost always better to work with the free base. Salts are generally too polar to move effectively on a silica gel column. You can neutralize the salt with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup to obtain the free base before chromatography.

Q3: Are there any safety precautions I should be aware of when working with this compound and its reaction products?

A3: Yes, α-bromoketones are lachrymators (tear-producing) and skin irritants. It is essential to handle this compound and its reaction mixtures in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of my pyrazine derivative?

A4: Yes, HPLC can be an excellent technique for the purification of pyrazine derivatives, especially for small-scale purifications or when high purity is required.[12] Both normal-phase and reverse-phase HPLC can be used.

  • Normal-Phase HPLC: Similar solvent systems to column chromatography (e.g., hexane/isopropanol) can be used.

  • Reverse-Phase HPLC: A common mobile phase is a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).[12]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator.

Common Recrystallization Solvents Comments
EthanolA good general-purpose solvent for many pyrazine derivatives.
IsopropanolSimilar to ethanol, but less volatile.
Ethyl Acetate/HexaneA versatile binary system for compounds of moderate polarity.
Acetone/HexaneAnother effective binary solvent system.[4]
Protocol 2: General Procedure for Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent.

  • Sample Loading: Load your sample onto the column using either a wet or dry loading method.

  • Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow start Crude Reaction Mixture (from 2-Bromo-1-(pyrazin-2-yl)ethanone HBr reaction) workup Aqueous Workup (e.g., wash with NaHCO₃, brine) start->workup assess Assess Crude Product (TLC, ¹H NMR) workup->assess is_solid Is the product a solid? assess->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No (Oily) is_pure Is the product pure by TLC/NMR? is_pure->column No final_product Pure Product is_pure->final_product Yes recrystallize->is_pure column->final_product

Caption: Decision workflow for purification strategy.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]
  • Purification of pyrazine.
  • Improving Flash Purification of Chemically Rel
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. [Link]
  • Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine1. ElectronicsAndBooks. [https://electronicsandbooks.com/eab1/manual/Magazine/J/JA/JACS/1950s/1950/J. Am. Chem. Soc. 1950, 72, 11, 4960-4962.pdf]([Link]. Am. Chem. Soc. 1950, 72, 11, 4960-4962.pdf)
  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
  • Synthetic Access to Arom
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
  • 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide. LookChem. [Link]
  • 2-Bromo-1-pyrazin-2-yl-ethanone. PubChem. [Link]
  • Separation of Ketone and alpha Bromo ketone. Reddit. [Link]
  • 2-Bromo-1-(2-pyrazinyl)ethanone. Chemsrc. [Link]
  • Purification: How To. University of Rochester Department of Chemistry. [Link]
  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
  • 2(1H)
  • 2.
  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Organic Chemistry Lab: Recrystalliz
  • Main reaction pathways for the formation of pyrazine derivatives
  • 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
  • Design and synthesis of novel 2-pyrazoline-1-ethanone derivatives as selective MAO inhibitors. PubMed. [Link]
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
  • The Journal of Organic Chemistry Ahead of Print.
  • How To Recrystallize A Solid. YouTube. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
  • Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]

Sources

Technical Support Center: 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide (CAS No. 126353-32-0). This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth information on the stability, storage, and handling of this reagent, along with troubleshooting guides for common experimental challenges. Our goal is to equip you with the necessary knowledge to ensure the integrity of your starting material and the success of your synthetic endeavors.

I. Core Concepts: Understanding the Molecule

This compound is a highly reactive α-bromoketone, a class of compounds prized as versatile intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic structures.[1][2] The reactivity of this molecule is governed by two key features:

  • The α-Bromo Group: The bromine atom is positioned on the carbon adjacent (the α-carbon) to the carbonyl group. The electron-withdrawing nature of the carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. This makes the bromine an excellent leaving group in SN2 reactions.

  • The Hydrobromide Salt: The pyrazine nitrogen is protonated, forming a hydrobromide salt. This enhances the compound's stability as a solid and can influence its solubility.

This inherent reactivity, while synthetically useful, also makes the compound susceptible to degradation if not stored and handled correctly.

II. Stability and Storage Protocol

Proper storage is critical to maintain the shelf-life and reactivity of this compound. The primary degradation pathways are hydrolysis and reactions initiated by atmospheric moisture and light.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down potential degradation pathways.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative processes.
Light Protect from light (use amber vials)α-Bromoketones can be light-sensitive, which may catalyze the formation of radical species, leading to decomposition.
Container Tightly sealed containerPrevents the ingress of moisture.
Shelf Life

While specific long-term stability studies for this exact compound are not publicly available, analogous chemical intermediates, when stored under ideal conditions, typically have a shelf life of approximately two years. It is crucial to refer to the supplier's Certificate of Analysis for specific batch information, including a retest date.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound?

A1: The compound is typically a dark brown solid.[3] Significant deviation from this, such as the appearance of a black, tar-like substance, may indicate degradation.

Q2: How soluble is this compound?

A2: It is sparingly soluble in DMSO.[4] For reactions, it is common to use polar aprotic solvents. It is recommended to perform small-scale solubility tests with your intended reaction solvent before proceeding with a large-scale reaction.

Q3: Is this compound hygroscopic?

A3: While specific data on its hygroscopicity is not available, α-bromoketone hydrobromide salts are generally sensitive to moisture. It is best practice to handle the compound in a dry environment (e.g., a glove box) and to minimize its exposure to the atmosphere.

Q4: Can I handle this compound on the open bench?

A4: For short periods, such as weighing, it can be handled on an open bench, but this should be done as quickly as possible to minimize moisture uptake. For extended manipulations, a dry, inert atmosphere is highly recommended.

IV. Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound.

Problem 1: Low or No Yield of the Desired Product

Low or no yield in reactions involving this compound often points to issues with the starting material's integrity or competing side reactions.

Troubleshooting Workflow

start Low/No Yield Observed check_reagent 1. Verify Reagent Quality - Check appearance (dark brown solid?) - Any signs of clumping or melting? start->check_reagent check_conditions 2. Review Reaction Conditions - Anhydrous solvent and reagents? - Inert atmosphere maintained? check_reagent->check_conditions Reagent appears OK side_reaction 3. Suspect Side Reactions - Was a strong base used? - Was the reaction temperature too high? check_conditions->side_reaction Conditions were correct product_analysis 4. Analyze Crude Reaction Mixture - Use LC-MS and/or NMR to identify byproducts. side_reaction->product_analysis favorskii Favorskii Rearrangement Suspected (See Problem 2) product_analysis->favorskii Rearranged product identified hydrolysis Hydrolysis Product Detected (Pyrazin-2-yl-glyoxal) product_analysis->hydrolysis Hydrolysis byproduct identified

Troubleshooting Steps for Low Yield

Problem 2: Formation of an Unexpected Isomeric Byproduct

A common side reaction with α-haloketones in the presence of a base is the Favorskii rearrangement.[5]

The Favorskii Rearrangement Mechanism

sub 2-Bromo-1-(pyrazin-2-yl)ethanone enolate Enolate Intermediate sub->enolate Base cyclo Cyclopropanone Intermediate enolate->cyclo Intramolecular S N 2 product Rearranged Product (e.g., Pyrazinylacetic acid derivative) cyclo->product Nucleophilic attack & Ring opening

Caption: The Favorskii rearrangement pathway.

How to Identify and Mitigate the Favorskii Rearrangement:

  • Identification: The rearrangement product will have the same mass as the expected product but a different structure. For example, if reacting with an amine nucleophile, you would expect an α-aminoketone. The Favorskii product would be an amide derivative of pyrazinylacetic acid. This can be distinguished by NMR and MS fragmentation patterns.

  • Mitigation:

    • Base Selection: If your nucleophile is also a strong base, it can promote the rearrangement. Consider using a weaker, non-nucleophilic base if one is required, or use the nucleophile as its salt form.

    • Temperature Control: Lowering the reaction temperature can often favor the desired SN2 pathway over the rearrangement.

    • Order of Addition: Adding the α-bromoketone slowly to a solution of the nucleophile can sometimes minimize the rearrangement by keeping the concentration of the α-bromoketone low.

V. Experimental Protocols

Protocol 1: Handling and Weighing
  • Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • If possible, perform weighing inside a glove box or under a stream of inert gas.

  • If a glove box is not available, weigh the required amount quickly in a fume hood.

  • Immediately reseal the container, purge with an inert gas if possible, and return to refrigerated storage.

VI. Incompatible Materials

To ensure safety and reaction integrity, avoid the following classes of reagents with this compound, unless they are part of a planned reaction sequence:

  • Strong Bases (e.g., hydroxides, alkoxides): Can induce the Favorskii rearrangement or other elimination reactions.[5]

  • Strong Oxidizing Agents: Can lead to decomposition of the molecule.

  • Strong Acids: While the compound is a hydrobromide salt, very strong acidic conditions could potentially lead to undesired side reactions.

By understanding the inherent reactivity and stability of this compound and adhering to the storage and handling protocols outlined in this guide, researchers can confidently utilize this valuable reagent in their synthetic pathways.

References

  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. ACS Publications.
  • 2-Bromo-1-(2-pyrazinyl)ethanone. ChemSrc.
  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Google Patents.
  • 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide. LookChem.
  • α-Halo ketone. Wikipedia.
  • Separation of Ketone and alpha Bromo ketone. Reddit.
  • 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide. LookChem.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health.
  • Synthetic Access to Aromatic α-Haloketones. MDPI.
  • 2-Bromo-1-pyrazin-2-yl-ethanone. PubChem.
  • Favorskii Rearrangement of some a-Bromo-ketones. CORE.
  • Favorskii rearrangement. Wikipedia.
  • Favorskii Rearrangement. YouTube.

Sources

How to avoid byproduct formation in imidazopyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Maximizing Purity

Welcome to the Technical Support Center for Imidazopyrazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Imidazo[1,2-a]pyrazines are privileged structures in medicinal chemistry, appearing in numerous clinical candidates and approved drugs. However, their synthesis can be accompanied by the formation of challenging byproducts that complicate purification, reduce yields, and can introduce confounding variables in biological assays.

This document moves beyond simple protocols to provide a deeper understanding of why byproducts form and offers field-proven strategies to mitigate them. We will explore common synthetic routes, dissect the mechanistic origins of key impurities, and provide detailed troubleshooting guides and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a second spot on my TLC that has the same mass as my product. What is it likely to be?

This is a common issue and often points to the formation of a regioisomeric byproduct. The specific isomer formed depends on your starting materials and the synthetic route. For instance, in syntheses starting from asymmetrically substituted 2-aminopyrazines, cyclization can occur at two different nitrogen atoms of the pyrazine ring, leading to isomeric products.

Q2: My reaction turns dark, and I'm getting a significant amount of high molecular weight material that won't elute from my column. What's happening?

This often indicates polymerization or dimerization of starting materials or reactive intermediates. For example, 2-aminopyrazines can be susceptible to self-condensation or reaction with aldehydes under certain conditions, leading to complex mixtures. Dimerization of the final imidazopyrazine product can also occur, particularly with electron-rich derivatives.

Q3: I'm using a transition-metal-catalyzed cross-coupling reaction to functionalize my imidazopyrazine core, but I'm seeing significant amounts of dehalogenated starting material. How can I prevent this?

Dehalogenation is a known side reaction in palladium- and copper-catalyzed cross-coupling reactions. It can be promoted by factors such as elevated temperatures, certain phosphine ligands, and the presence of a strong base, which can facilitate the formation of highly reactive borate species that enhance the rate of transmetallation but can also lead to side products.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section is organized by common synthetic methods for preparing the imidazopyrazine core.

Method 1: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyrazines from a 2-aminopyrazine, an aldehyde, and an isocyanide. While efficient, it is not without its challenges.

  • Symptom: A polar byproduct is observed, often with a mass corresponding to the Schiff base formed between the 2-aminopyrazine and the aldehyde, followed by the addition of the isocyanide.

  • Causality: The final cyclization step of the GBB reaction is often the rate-limiting step and can be sluggish, especially with less reactive starting materials. Incomplete cyclization leads to the accumulation of the linear amidine intermediate.

  • Troubleshooting & Optimization:

    • Catalyst Choice: The use of a Lewis acid catalyst is often crucial. Scandium(III) triflate (Sc(OTf)₃) is a classic choice, but others like yttrium(III) triflate (Y(OTf)₃) or indium(III) triflate (In(OTf)₃) can be effective. For some substrates, a Brønsted acid like p-toluenesulfonic acid (pTSA) may be sufficient.

    • Dehydrating Agents: The initial formation of the imine is a condensation reaction that releases water. This water can hydrolyze the imine and other reactive intermediates. The addition of a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields by driving the equilibrium towards the imine.[1]

    • Solvent Selection: While the reaction can be run in various solvents like methanol or ethanol, toluene is often a good choice, especially when using a dehydrating agent.[2]

ParameterRecommended ConditionRationale
Catalyst 5-10 mol% Sc(OTf)₃ or In(OTf)₃Effectively promotes the cyclization step.[2]
Solvent Toluene or MethanolToluene is effective with dehydrating agents; methanol is a common protic solvent for this reaction.[2]
Temperature 80-110 °C (Toluene) or Reflux (Methanol)Provides sufficient energy for cyclization without promoting degradation.
Additives 1.5 - 2.0 equivalents Trimethyl orthoformateRemoves water generated in situ, preventing hydrolysis of intermediates.[1]
Method 2: Cyclocondensation of 2-Aminopyrazines with α-Haloketones (Tschitschibabin Synthesis)

This is a classical and widely used method for constructing the imidazopyrazine core. The primary challenge here is controlling regioselectivity and preventing side reactions of the starting materials.

  • Symptom: Two or more product spots on TLC with identical mass spectra, which are difficult to separate by column chromatography.

  • Causality: If the 2-aminopyrazine is substituted at the 5- or 6-position, the initial N-alkylation by the α-haloketone can occur at either the N1 or N4 nitrogen of the pyrazine ring. Subsequent cyclization leads to the formation of regioisomers. The electronic and steric nature of the substituent on the 2-aminopyrazine ring dictates the regiochemical outcome.

  • Troubleshooting & Optimization:

    • Starting Material Selection: Whenever possible, use symmetrically substituted 2-aminopyrazines to avoid issues of regioselectivity.

    • Solvent and Temperature Control: The polarity of the solvent and the reaction temperature can influence the ratio of isomers. Experimenting with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF) and varying the temperature may help favor the formation of one isomer.

    • Purification Strategy: If isomeric mixtures are unavoidable, careful optimization of chromatographic conditions is necessary. Using a less polar solvent system and a longer column can improve separation. In some cases, derivatization of the mixture to introduce a group that alters the polarity of one isomer more than the other can facilitate separation.

  • Symptom: Formation of a complex mixture of byproducts, often appearing as a baseline streak on TLC.

  • Causality: α-Haloketones can undergo self-condensation, particularly under basic conditions or at elevated temperatures. This is a type of aldol condensation followed by elimination.

  • Troubleshooting & Optimization:

    • Order of Addition: Add the α-haloketone slowly to the solution of the 2-aminopyrazine. This maintains a low concentration of the α-haloketone, minimizing self-condensation.

    • Base: While some protocols call for a mild base to scavenge the HBr or HCl formed, a strong base should be avoided. Sodium bicarbonate is a common choice. In many cases, the 2-aminopyrazine itself is basic enough to drive the reaction.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many substrates, room temperature or gentle heating (40-60 °C) is sufficient.

Method 3: Transition-Metal-Catalyzed Syntheses

Copper and palladium catalysts are frequently used for C-N and C-C bond formations in the synthesis of imidazopyrazines.

  • Symptom: Formation of byproducts with a mass corresponding to a dimer of one of the starting materials (e.g., a biaryl from an aryl halide).

  • Causality: In cross-coupling reactions, if the rate of oxidative addition and reductive elimination is not well-matched with the rate of transmetallation, homocoupling can become a significant side reaction.

  • Troubleshooting & Optimization:

    • Ligand Selection: The choice of ligand is critical. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands often promote the desired cross-coupling over homocoupling.[3]

    • Catalyst Loading: Using the lowest effective catalyst loading can sometimes minimize side reactions.

    • Additives: In some copper-catalyzed reactions, the absence of a ligand or additive can lead to homocoupling. Screening different ligands (e.g., 1,10-phenanthroline) or additives may be necessary.

Visualizing Reaction Mechanisms

Understanding the pathways to byproduct formation is key to their prevention. Below are simplified mechanistic diagrams for common reactions.

GBB_Mechanism cluster_main GBB Reaction: Main Pathway cluster_byproduct Byproduct Pathway 2-Aminopyrazine 2-Aminopyrazine Imine Imine 2-Aminopyrazine->Imine + Aldehyde - H2O Nitrile Adduct Nitrile Adduct Imine->Nitrile Adduct + Isocyanide Hydrolysis Reverts to Starting Materials Imine->Hydrolysis + H2O (excess) Amidine Intermediate Amidine Intermediate Nitrile Adduct->Amidine Intermediate [1,5]-H shift Imidazopyrazine Imidazopyrazine Amidine Intermediate->Imidazopyrazine Cyclization (Lewis Acid)

Caption: GBB reaction pathway and a common side reaction.

Tschitschibabin_Byproduct cluster_regio Regioisomer Formation Substituted\n2-Aminopyrazine Substituted 2-Aminopyrazine N1-Alkylation N1-Alkylation Substituted\n2-Aminopyrazine->N1-Alkylation + α-Haloketone N4-Alkylation N4-Alkylation Substituted\n2-Aminopyrazine->N4-Alkylation + α-Haloketone Regioisomer A Regioisomer A N1-Alkylation->Regioisomer A Cyclization Regioisomer B Regioisomer B N4-Alkylation->Regioisomer B Cyclization

Caption: Formation of regioisomers in Tschitschibabin synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé Reaction
  • To a solution of the 2-aminopyrazine (1.0 equiv) and the aldehyde (1.1 equiv) in toluene (0.2 M) is added trimethyl orthoformate (1.5 equiv).

  • The mixture is stirred at room temperature for 30 minutes.

  • The isocyanide (1.2 equiv) and Sc(OTf)₃ (0.1 equiv) are added.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or methanol), adding silica gel (typically 2-3 times the weight of the crude product), and evaporating the solvent to obtain a free-flowing powder.

  • Column Packing: A silica gel column is packed using a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).

  • Loading: The prepared slurry is carefully added to the top of the column.

  • Elution: The column is eluted with a gradient of increasing polarity. For imidazopyrazines, a hexane/ethyl acetate or dichloromethane/methanol system is often effective. If the product streaks on the TLC plate, adding a small amount (0.5%) of triethylamine to the eluent can improve the peak shape for these basic compounds.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Protocol 3: Purification by Acid-Base Extraction

This technique is particularly useful for removing non-basic impurities from the desired imidazopyrazine product.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate (e.g., 50 mL).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Shake the funnel vigorously and allow the layers to separate. The basic imidazopyrazine will be protonated and move into the aqueous layer. The non-basic impurities will remain in the organic layer.

  • Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product.

  • Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10% NaOH solution or solid NaHCO₃) until the solution is basic (pH > 9). The imidazopyrazine will precipitate out as a solid or can be back-extracted into a fresh portion of organic solvent.

  • Isolation: If a solid precipitates, it can be collected by filtration. If back-extracted, the organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified product.

References

  • Beilstein Journal of Organic Chemistry. (2019).
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35849-35863. [Link]
  • Sayer, J. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
  • Kuzu, B., et al. (2019). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. PLOS ONE, 14(11), e0225372. [Link]
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
  • ResearchGate. (2021). Optimization of reaction conditions for the synthesis of pyrazolopyridinone fused imidazopyridines. [Link]
  • S. S. V. Ramasastry. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
  • University of Rochester, Department of Chemistry.
  • Organic Chemistry at CU Boulder.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]

Sources

Technical Support Center: Improving the Solubility of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide and its derivatives. The following information is curated to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of solubility enhancement strategies.

I. Understanding the Challenge: Why is My Compound Poorly Soluble?

FAQ 1: I'm observing low solubility with my this compound derivative in aqueous solutions. What are the likely contributing factors?

Low aqueous solubility is a common hurdle for many new chemical entities (NCEs), with over 40% demonstrating this characteristic.[1] For derivatives of this compound, several factors can contribute to poor solubility:

  • Molecular Structure: The pyrazine ring, while containing nitrogen atoms that can participate in hydrogen bonding, is part of a larger, relatively nonpolar aromatic system.[2][3] The brominated acyl chain further increases the molecule's hydrophobicity.

  • Crystalline Form (Polymorphism): The solid-state properties of your compound play a critical role. A stable crystalline lattice requires significant energy to break apart, which can limit solubility.[4] Different crystal forms, or polymorphs, of the same compound can exhibit vastly different solubilities.[4][5]

  • pH of the Medium: The solubility of ionizable compounds is highly dependent on the pH of the solvent.[6] As a hydrobromide salt, your compound is the salt of a basic amine and a strong acid. The pH of the solution will dictate the equilibrium between the more soluble ionized form and the less soluble free base.[7][8]

II. Troubleshooting and Optimization Strategies

This section provides a series of troubleshooting steps and optimization strategies to systematically address and improve the solubility of your this compound derivatives.

Question 1: How can I systematically approach improving the solubility of my compound?

A tiered approach is often the most effective. Start with simple, direct methods before moving to more complex formulation strategies.

Caption: A workflow for systematically improving compound solubility.

Question 2: How do I determine the optimal pH for solubilizing my compound?

Since your compound is a hydrobromide salt of an amine, pH is a critical factor.[7][8] The pyrazine moiety is basic, and its protonation state is pH-dependent.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Create a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add excess compound: To a fixed volume of each buffer, add an excess amount of your this compound derivative.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Separate solid from solution: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot solubility (e.g., in mg/mL or µM) against pH.

Expected Outcome & Rationale: You will likely observe higher solubility at lower pH values where the pyrazine nitrogen is protonated, forming a more water-soluble salt.[6][9] As the pH increases, the compound will deprotonate to the less soluble free base, causing a decrease in solubility.[7] The pKa of the pyrazine derivative will be the pH at which 50% of the compound is in its ionized form. For successful salt formation and to maintain solubility, the pH of the solution should ideally be at least 2 units below the pKa of the basic drug.[10]

Question 3: My compound's solubility is still low even at optimal pH. What's the next step?

If pH adjustment alone is insufficient, the use of co-solvents is a common and effective strategy.[11][12] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby enhancing the solubility of hydrophobic compounds.[13][14]

Commonly Used Co-solvents in Pharmaceutical Development:

Co-solventTypical Concentration Range (% v/v)Key Properties & Considerations
Ethanol5-40%Generally well-tolerated. Can cause precipitation at high concentrations.
Propylene Glycol (PG)10-60%Good solubilizing power for many compounds.
Polyethylene Glycol (PEG 300/400)10-50%Low toxicity, commonly used in oral and parenteral formulations.
Dimethyl Sulfoxide (DMSO)<10% (in vitro), much lower in vivoExcellent solubilizing power, but potential for toxicity. Primarily for in vitro screening.
N-Methyl-2-pyrrolidone (NMP)1-10%Strong solubilizer, but use in final formulations is limited by toxicity concerns.

Experimental Protocol: Co-solvent Screening

  • Select a starting buffer: Use the buffer pH that provided the best solubility in the previous experiment.

  • Prepare co-solvent mixtures: Create a series of solutions with varying concentrations of each selected co-solvent in the chosen buffer (e.g., 5%, 10%, 20%, 40% v/v).

  • Perform solubility studies: Follow the same procedure as the pH-solubility profiling (steps 2-5) for each co-solvent mixture.

  • Analyze and compare: Plot solubility against the percentage of co-solvent for each solvent tested. This will help identify the most effective co-solvent and the optimal concentration range.

Causality Behind Co-solvency: Co-solvents work by reducing the polarity of the water-based solvent system. This makes the solvent more "like" the non-polar solute, reducing the energy required to break the solute-solute interactions and form new solute-solvent interactions.[14] The solubility of a non-polar compound often increases exponentially with the fraction of the co-solvent.[14]

Question 4: I'm developing a solid dosage form. Are there other strategies besides liquid formulations?

Yes, for solid dosage forms, modifying the solid-state properties of the drug is a primary strategy.[1]

1. Salt Form Selection: While your compound is already a hydrobromide salt, it is possible that other salt forms could exhibit superior solubility and stability.[10][15] The choice of counterion can significantly impact the crystal lattice energy and, consequently, the solubility.[16]

Experimental Workflow for Salt Screening:

Salt_Screening_Workflow A Start: Free Base of Derivative B React with a Panel of Pharmaceutically Acceptable Acids (e.g., HCl, H2SO4, mesylate, tosylate, etc.) A->B C Isolate and Characterize New Salt Forms (XRPD, DSC, TGA) B->C D Measure Aqueous Solubility of Each Salt Form C->D E Assess Physicochemical Stability and Hygroscopicity D->E F Select Optimal Salt Form for Further Development E->F

Caption: A streamlined workflow for pharmaceutical salt screening.

2. Amorphous Solid Dispersions (ASDs): Crystalline materials have a highly ordered structure, which requires energy to overcome for dissolution. Amorphous forms lack this long-range order and are in a higher energy state, which generally leads to increased aqueous solubility.[17][18] ASDs involve dispersing the drug in its amorphous form within a polymer matrix.

Common Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)

  • Soluplus®

3. Particle Size Reduction: Reducing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[1][10][19][20][21] Techniques like micronization and nanosuspension can be employed.[1][22][23][24] It is important to note that while micronization increases the rate of dissolution, it does not increase the equilibrium solubility.[1][11]

III. Advanced Strategies

Question 5: What if the above methods provide only marginal improvement?

For particularly challenging compounds, more advanced formulation strategies may be necessary.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[17][23] These formulations consist of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the drug and increasing its apparent water solubility.[17][22][25]

IV. Summary and Key Takeaways

Improving the solubility of this compound derivatives requires a systematic and multi-faceted approach.

  • Start with the fundamentals: Characterize the pH-solubility profile to determine the optimal pH range.

  • Employ co-solvents for liquid formulations: Screen a panel of pharmaceutically acceptable co-solvents to identify the most effective system.

  • Engineer the solid state for solid dosage forms: Investigate alternative salt forms and consider amorphous solid dispersions to enhance solubility.

  • Consider particle size: Reducing particle size can improve the dissolution rate.

  • Utilize advanced formulations for highly challenging compounds: Lipid-based systems and cyclodextrin complexation offer powerful solutions for very poorly soluble molecules.

By methodically applying these principles and experimental protocols, researchers can overcome solubility challenges and advance the development of promising drug candidates.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Babu, G. V., & Kumar, A. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(10), 84-96. [Link]
  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Wikipedia. (n.d.). Cosolvent.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. [Link]
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
  • Morris, K. R., Fakes, M. G., & Varia, S. A. (2003). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. [Link]
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 15(3), 124. [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1573. [Link]
  • Black, L. A., et al. (2014). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. Crystal Growth & Design, 14(11), 5669–5678. [Link]
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmacy and Pharmacology, 65(7), 931-945. [Link]
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Organic Web Chem.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility.
  • Solubility of Things. (n.d.). Pyrazine.
  • Murshedkav, T. (2014). Effect of crystalline to amorphous conversions on solubility of cefuroxime axetil. [Link]
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
  • Chemistry LibreTexts. (2020, May 30). 20.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]
  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link]
  • Ma, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(21), 7440. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting condensation reactions involving 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in their experiments. Here, we combine fundamental chemical principles with practical, field-proven insights to help you optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and initial troubleshooting steps for reactions with this compound.

Q1: My reaction is turning dark and producing a tar-like substance with very little desired product. What's happening?

This is a frequent observation and often points to the degradation of the starting material or the product. 2-Bromo-1-(pyrazin-2-yl)ethanone is an α-haloketone, a class of compounds known for their reactivity and potential instability, especially under basic conditions or at elevated temperatures.[1][2] The pyrazine ring itself can also contribute to complex side reactions. The dark coloration suggests the formation of polymeric or highly conjugated byproducts.

Initial Checks:

  • Starting Material Purity: Ensure the purity of your this compound. Impurities can catalyze decomposition. Consider purification by recrystallization if the quality is suspect.

  • Reaction Temperature: High temperatures can accelerate decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Base Strength and Stoichiometry: Using too strong a base or an excess of base can promote side reactions like self-condensation or Favorskii rearrangement.[1] Consider using a weaker, non-nucleophilic base or carefully controlling the stoichiometry.

Q2: The reaction seems to stall, and I'm left with a significant amount of unreacted starting material. Why isn't it going to completion?

Incomplete conversion is another common hurdle. Several factors could be at play:

Possible Causes and Solutions:

  • Insufficient Base: The hydrobromide salt of 2-Bromo-1-(pyrazin-2-yl)ethanone requires at least one equivalent of base to be neutralized before the condensation reaction can proceed. Ensure you are using a sufficient amount of base to both neutralize the salt and catalyze the reaction.

  • Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow and may not go to completion. Experiment with different solvents to find one that provides good solubility for all components at the reaction temperature.[3][4]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.[4] Polar aprotic solvents like DMF or acetonitrile are often good choices for this type of condensation.[3][4]

  • Water Content: The presence of water can sometimes hinder the reaction or lead to unwanted side reactions.[4] Ensure you are using dry solvents and reagents, especially if you are using a moisture-sensitive base.

Q3: I'm seeing multiple spots on my TLC plate that are not my starting material or desired product. What are these side products?

The formation of multiple byproducts is indicative of competing reaction pathways. α-Haloketones are susceptible to various side reactions.[1]

Common Side Reactions:

  • Self-condensation: Two molecules of the α-haloketone can react with each other, especially in the presence of a strong base.[4]

  • Favorskii Rearrangement: This is a classic reaction of α-haloketones with a base, leading to a carboxylic acid derivative after rearrangement.[1]

  • Reaction with the Solvent: Some solvents can react with the α-haloketone under the reaction conditions. For example, in alcoholic solvents, you might see the formation of an α-alkoxy ketone.

To minimize these, consider optimizing the reaction conditions as detailed in the troubleshooting guide below.

Comprehensive Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues.

Starting Material Quality and Handling

The quality of your this compound is paramount.

Problem Potential Cause Recommended Action
Dark, impure starting material Decomposition during storage or synthesis.Purify by recrystallization. A common procedure involves dissolving the crude material in a minimal amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly.[5]
Moisture sensitivity The hydrobromide salt can be hygroscopic.Store in a desiccator over a drying agent. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible, especially when weighing and adding to the reaction.[6]

Experimental Protocol: Recrystallization of this compound

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and filter the hot solution.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[5]

Reaction Condition Optimization

Fine-tuning the reaction parameters is crucial for maximizing yield.

2.2.1. Choice of Base

The base plays a critical role in both neutralizing the hydrobromide salt and catalyzing the condensation.

Base Type Examples Pros Cons
Inorganic Carbonates K₂CO₃, Cs₂CO₃Mild, readily available, often effective.Can have limited solubility in organic solvents.
Organic Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Good solubility, non-nucleophilic.Can sometimes lead to side reactions if not used carefully.
Stronger Bases NaH, LDACan deprotonate less acidic substrates.Often too harsh, leading to decomposition and side reactions.[4][7]

Recommendation: Start with a mild inorganic base like potassium carbonate. If the reaction is sluggish, consider an organic amine like triethylamine. Use stronger bases only as a last resort and at low temperatures.

2.2.2. Solvent Selection

The solvent influences reactant solubility and reaction kinetics.

Solvent Type Examples Characteristics
Polar Aprotic DMF, DMSO, AcetonitrileGenerally good solvents for this type of reaction.[3][4]
Ethers THF, DioxaneLess polar, may be suitable for certain substrates.
Alcohols Ethanol, MethanolCan potentially react with the α-haloketone. Use with caution.

Recommendation: Dimethylformamide (DMF) is often a good starting point due to its high polarity and boiling point, which allows for a wider range of reaction temperatures.[3]

2.2.3. Temperature and Reaction Time

Monitoring the reaction is key to finding the optimal balance.

Workflow for Optimization:

  • Set up small-scale parallel reactions: Use a multi-well plate or several small vials to test different conditions simultaneously.

  • Monitor by TLC or LC-MS: Track the consumption of starting materials and the formation of the product and byproducts over time.[3][4]

  • Identify the "sweet spot": Determine the temperature and time that give the highest conversion to the desired product with the fewest byproducts.

Troubleshooting Logic Flowchart

The following diagram illustrates a systematic approach to troubleshooting low yields.

Troubleshooting_Low_Yield Start Low Yield in Condensation Reaction Check_SM 1. Assess Starting Material (SM) Purity Start->Check_SM SM_Impure SM is Impure/Decomposed Check_SM->SM_Impure Poor Quality SM_OK SM is Pure Check_SM->SM_OK Good Quality Purify_SM Action: Purify SM (e.g., Recrystallization) SM_Impure->Purify_SM Purify_SM->Check_SM Re-evaluate Check_Conditions 2. Evaluate Reaction Conditions SM_OK->Check_Conditions Base_Issue Investigate Base Check_Conditions->Base_Issue Solvent_Issue Investigate Solvent Check_Conditions->Solvent_Issue Temp_Time_Issue Investigate Temp/Time Check_Conditions->Temp_Time_Issue Analyze_Byproducts 3. Analyze Byproducts Check_Conditions->Analyze_Byproducts If byproducts are significant Base_Action Action: Change Base Type/Stoichiometry Base_Issue->Base_Action Solvent_Action Action: Change Solvent Solvent_Issue->Solvent_Action Temp_Time_Action Action: Optimize Temp & Time via Monitoring Temp_Time_Issue->Temp_Time_Action Success Improved Yield Base_Action->Success Solvent_Action->Success Temp_Time_Action->Success Side_Reactions Identify Side Reactions (e.g., Self-condensation, Favorskii) Analyze_Byproducts->Side_Reactions Optimize_Further Action: Further Refine Conditions to Minimize Side Reactions Side_Reactions->Optimize_Further Optimize_Further->Success

Caption: A flowchart for systematic troubleshooting of low-yield reactions.

Purification of the Final Product

Even with optimized conditions, some impurities may remain.

Impurity Type Purification Method
Unreacted Starting Materials Column chromatography or recrystallization.
Polar Byproducts Aqueous workup to remove water-soluble impurities. A wash with a dilute acid or base solution may also be effective, depending on the nature of the byproducts.[8]
Non-polar Byproducts Column chromatography is typically the most effective method.

Experimental Protocol: General Workup and Purification

  • Upon reaction completion, cool the mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Optimization of the Condensation Reaction | Download Scientific Diagram - ResearchGate.
  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides - Organic Chemistry Portal.
  • 11 - Organic Syntheses Procedure.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH.
  • 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide - LookChem.
  • Synthetic Access to Aromatic α-Haloketones - MDPI.
  • 2-Bromo-1-pyrazin-2-yl-ethanone | C6H5BrN2O | CID 15823112 - PubChem.
  • β-BROMOETHYLAMINE HYDROBROMIDE - Organic Syntheses Procedure.
  • 1-(4-Acetyl-1-piperazinyl)-2-bromo-ethanone - PubChem.
  • ChemInform Abstract: Synthesis and Reactivity of 2-(Benzothiazol-2-yl)-1-bromo-1,2- ethanedione-1-arylhydrazones | Request PDF - ResearchGate.
  • Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation - ResearchGate.
  • Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6Methyl4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes - ResearchGate.
  • Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC - NIH.
  • Acetylpyrazine | C6H6N2O | CID 30914 - PubChem.

Sources

Managing reaction temperature for 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide by the Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. My goal is to provide you with not just protocols, but the underlying scientific principles that govern their success, with a specific focus on the paramount importance of reaction temperature management. In organic synthesis, temperature is not merely a parameter; it is a control dial for reaction rate, selectivity, and safety. This is particularly true for electrophilic alpha-bromination reactions, which are often characterized by significant exothermicity and the potential for competing side reactions.

This document will serve as your resource for troubleshooting common issues and answering frequently asked questions, ensuring your synthesis is reproducible, safe, and high-yielding.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis. The format is designed to help you quickly diagnose the issue, understand its cause, and implement a validated solution.

Q1: My reaction turned dark brown or black during bromine addition, and subsequent TLC analysis shows a complex mixture of products. What went wrong?

A1: This is a classic sign of an uncontrolled exotherm. The bromination of ketones is an exothermic process[1]. If the heat generated is not efficiently dissipated, the internal reaction temperature can rise rapidly.

  • Causality: Elevated temperatures accelerate undesirable side reactions. For pyrazine systems, this can include poly-bromination, degradation of the pyrazine ring, or polymerization, leading to the dark, tarry appearance and a complex product profile on your TLC plate. One common side reaction at higher temperatures is the formation of di-brominated species[2].

  • Solution:

    • Pre-Cooling is Non-Negotiable: Always cool the solution of 2-acetylpyrazine in your chosen solvent (e.g., acetic acid, methanol) to the recommended temperature (typically 0 to -5 °C) before starting the bromine addition. An ice-salt bath is often necessary to achieve and maintain this temperature[1].

    • Controlled Addition: Add the bromine solution dropwise using an addition funnel. The rate of addition should be slow enough to ensure the internal temperature never exceeds the target range (e.g., -5 °C)[1]. A thermocouple monitoring the internal temperature is highly recommended over relying solely on the external bath temperature.

    • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to promote rapid heat transfer from the reaction medium to the cooling bath.

Parameter Symptom of Mismanagement Recommended Action
Bromine Addition Rate Rapid temperature spike, color darkeningSlow addition to 1 drop/sec or slower; monitor internal temp.
Cooling Bath Inability to maintain target temp.Use ice-salt or dry ice/acetonitrile for lower temps.[3]
Stirring Localized hot spots, color changes near addition pointUse a larger stir bar or overhead stirrer for viscous mixtures.

Q2: The quenching of my reaction was violently exothermic and difficult to control, causing solvent to boil.

A2: This is an extremely common and hazardous situation. The quenching agent (e.g., sodium thiosulfate, sodium bisulfite) reacts very rapidly with unreacted bromine. This neutralization is also highly exothermic[1][4].

  • Causality: Attempting to quench a reaction at room temperature or higher, or adding the quenching solution too quickly, will result in a rapid, uncontrolled release of heat. This can cause the solvent to boil, leading to pressure buildup and potential loss of product.

  • Solution:

    • Cool Before Quenching: After the reaction is complete (as determined by TLC or other analysis), cool the reaction flask back down to 0-5 °C in an ice bath[4][5].

    • Slow, Portion-wise Addition: Add the aqueous quenching solution slowly and dropwise, with vigorous stirring[4]. Monitor the temperature and be prepared to slow the addition rate if a significant temperature increase is observed.

    • Dilute Quenching Agent: Using a more dilute solution of the quenching agent (e.g., 5-10% w/v) can help moderate the exotherm[4].

Q3: My final yield is low, and I recovered a significant amount of unreacted 2-acetylpyrazine.

A3: This indicates an incomplete reaction. While high temperatures are detrimental, temperatures that are too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

  • Causality: The rate-determining step in acid-catalyzed bromination is the formation of the enol intermediate[6]. This step is temperature-dependent. If the temperature is kept too low for the entire reaction period, the enol may not form at a sufficient rate.

  • Solution:

    • Temperature Programming: A common strategy is to perform the bromine addition at a very low temperature (-5 to 0 °C) to control the exotherm. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for a period (e.g., 1-3 hours) to ensure the reaction goes to completion[7].

    • Reaction Monitoring: Do not rely solely on a literature-prescribed reaction time. Use TLC to monitor the disappearance of the starting material. The reaction is complete when the 2-acetylpyrazine spot is no longer visible.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of temperature in the alpha-bromination of 2-acetylpyrazine?

A1: Temperature primarily influences the kinetics of the two key steps: enol formation and its subsequent reaction with bromine. The reaction proceeds via an acid-catalyzed mechanism where the ketone tautomerizes to its more nucleophilic enol form. This enol then attacks the electrophilic bromine[6][7][8].

  • Low Temperature (Addition Phase): The reaction of the enol with bromine is very fast and exothermic. Low temperatures are used during the addition of Br₂ to manage this exotherm, preventing the reaction rate from becoming uncontrollable and minimizing side reactions[1][7].

  • Higher Temperature (Reaction Phase): The initial enolization step is the rate-determining step and is slower[6]. Allowing the reaction to warm to room temperature after the bromine has been added provides enough thermal energy to ensure a reasonable rate of enolization and drive the reaction to completion.

Q2: How does temperature impact the stability of the 2-Bromo-1-(pyrazin-2-yl)ethanone product?

A2: Alpha-bromo ketones are known lachrymators and can be thermally sensitive. While pyrazine derivatives themselves can be quite stable[9], the introduction of the alpha-bromo ketone functionality can make the molecule more susceptible to degradation at elevated temperatures.

  • Work-up: During solvent removal by rotary evaporation, use a moderate water bath temperature (e.g., <40 °C) to prevent decomposition.

  • Storage: The hydrobromide salt is generally more stable than the free base. For long-term stability, it is recommended to store the product in a cool, dry place, often under an inert atmosphere at 2-8 °C[10][11].

Q3: Can I run the reaction at a higher temperature to make it go faster?

A3: While technically possible, it is strongly discouraged. Increasing the initial reaction temperature significantly raises the risk of:

  • Runaway Reaction: An uncontrolled exotherm that can be dangerous.

  • Reduced Selectivity: Higher temperatures can provide enough activation energy for competing side reactions, such as di-bromination or unwanted reactions involving the pyrazine ring[2]. Studies on other aromatic systems show that temperature is a key factor in controlling the degree of bromination[12][13]. The established method of slow addition at low temperature followed by warming is the most reliable way to achieve a balance of safety, reaction rate, and high selectivity.

Experimental Protocol: Temperature-Controlled Synthesis

This protocol represents a generalized but robust procedure for the alpha-bromination of 2-acetylpyrazine, emphasizing critical temperature control points.

Objective: To synthesize this compound with high yield and purity by carefully managing the reaction temperature.

Materials:

  • 2-acetylpyrazine

  • Bromine (Br₂)

  • Solvent (e.g., Glacial Acetic Acid or Methanol)

  • Quenching solution (e.g., 10% aqueous Sodium Thiosulfate)

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel, dissolve 2-acetylpyrazine (1.0 eq) in glacial acetic acid.

  • Initial Cooling: Cool the flask in an ice-salt bath until the internal temperature is stable between -5 °C and 0 °C.

  • Bromine Addition (Critical Temperature Point): Prepare a solution of bromine (1.0 - 1.1 eq) in glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution. Crucially, maintain the internal reaction temperature below 0 °C throughout the entire addition. [1] The mixture will typically turn from a clear solution to a reddish-orange slurry as the hydrobromide salt precipitates.

  • Reaction Progression: Once the bromine addition is complete, allow the reaction mixture to stir in the cooling bath for an additional 30 minutes. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction's completion by TLC.

  • Quenching (Critical Temperature Point): After confirming the reaction is complete, cool the flask back down to 0-5 °C using an ice bath. Slowly and dropwise, add a 10% aqueous solution of sodium thiosulfate until the reddish-orange color of excess bromine has completely disappeared[4]. Be prepared for a mild exotherm.

  • Work-up and Isolation: Proceed with standard aqueous work-up, extraction, drying of the organic layer, and solvent removal under reduced pressure at a temperature below 40 °C. The crude product can then be purified, typically by recrystallization.

Visual Workflow and Troubleshooting Diagrams

The following diagrams provide a visual guide to the experimental workflow and a decision tree for troubleshooting common temperature-related problems.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve 2-acetylpyrazine in solvent B Cool to -5 to 0 °C (Ice-Salt Bath) A->B C Add Br2 Solution Dropwise (Maintain T < 0 °C) B->C Critical Exotherm D Warm to Room Temp & Stir 2-4h C->D E Monitor by TLC D->E F Cool to 0-5 °C (Ice Bath) E->F If Complete G Quench with Na2S2O3 (Maintain T < 10 °C) F->G Critical Exotherm H Extract, Wash, Dry G->H I Concentrate (T < 40 °C) H->I J J I->J Purify Product

Caption: Workflow diagram highlighting critical temperature control points.

G start Problem Occurred q1 When did it happen? start->q1 a1_1 During Br2 Addition q1->a1_1 Addition a1_2 During Quench q1->a1_2 Quench a1_3 Low Final Yield q1->a1_3 Analysis q2 What was the symptom? a1_1->q2 a1_2->q2 a1_3->q2 a2_1 Reaction turned black/ multiple TLC spots q2->a2_1 Darkening a2_2 Violent exotherm/ solvent boiling q2->a2_2 Boiling a2_3 High amount of starting material left q2->a2_3 SM Left sol1 CAUSE: Uncontrolled Exotherm SOLUTION: 1. Pre-cool reaction vessel 2. Add Br2 much slower 3. Ensure vigorous stirring a2_1->sol1 sol2 CAUSE: Quench Too Fast/Warm SOLUTION: 1. Cool reaction to 0°C before quench 2. Add quenching agent dropwise 3. Use external cooling a2_2->sol2 sol3 CAUSE: Incomplete Reaction SOLUTION: 1. Add Br2 at low temp 2. Allow to warm to RT post-addition 3. Monitor by TLC until SM is gone a2_3->sol3

Caption: Troubleshooting decision tree for temperature-related issues.

References
  • BenchChem. (n.d.). Technical Support Center: Handling and Quenching Reactions with Brominated Compounds.
  • Alfa Chemistry. (n.d.). General Safety Handling Consideration.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: alpha-Bromo-3'-nitroacetophenone.
  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system. PubMed Central.
  • Cernáková, M., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • ChemScene. (n.d.). 2-Bromo-1-(6-bromo-pyridin-2-yl)-ethanone hydrobromide.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • LookChem. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.
  • Organic Syntheses. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 229-239.
  • Frontier, A. (n.d.). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Zhao, J., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D−A−D Series Compounds.
  • Echemi. (n.d.). 2-BROMO-1-PYRIMIDIN-4-YL-ETHANONE HYDROBROMIDE Safety Data Sheets.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1-indanone.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone.
  • Molbase. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone.
  • Sigma-Aldrich. (n.d.). 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide.
  • ResearchGate. (n.d.). Pyrazines in Thermally Treated Foods.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • PubChem. (n.d.). 2-Bromo-1-pyrazin-2-yl-ethanone.
  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone. r/Chempros.
  • BLD Pharm. (n.d.). 2-Bromo-1-(pyrazin-2-yl)ethanone dihydrobromide.
  • Wang, Y., et al. (2024).
  • den Hertog, H. J., & Kolder, C. R. (1955). The bromination of 2-aminopyridine in the gas phase at 500°.
  • Chemsrc. (n.d.). 2-Bromo-1-(2-pyrazinyl)ethanone.
  • Google Patents. (n.d.). CN108822047B - Synthesis method of natural 2-acetylpyrazine.

Sources

Technical Support Center: Strategies for the Removal of Unreacted 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical protocols to effectively remove this unreacted starting material from your reaction mixtures, ensuring the purity of your target compounds.

Introduction

2-Bromo-1-(pyrazin-2-yl)ethanone is a valuable building block in medicinal chemistry, frequently used in the synthesis of complex heterocyclic scaffolds.[1] As an α-haloketone, it possesses a highly electrophilic α-carbon, making it a potent alkylating agent.[2] However, this same reactivity can present challenges during reaction workup and product purification. Incomplete consumption or improper quenching of this reagent can lead to the contamination of the desired product with a reactive and potentially interfering species. This guide outlines systematic approaches to monitor, quench, and remove this reagent, ensuring the integrity and purity of your synthesized molecules.

Frequently Asked Questions & Troubleshooting
Q1: How can I effectively monitor my reaction to confirm the consumption of this compound?

A1: Senior Application Scientist Insights

Proper reaction monitoring is the first and most critical step in avoiding purification issues. Relying solely on reaction time can be misleading due to variations in reagent quality, concentration, or temperature. Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for real-time monitoring. For more complex mixtures or when higher precision is required, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Spotting:

    • On the origin line, spot a dilute solution of your starting material, this compound (SM).

    • Spot the reaction mixture (RM).

    • It is highly recommended to co-spot the starting material and the reaction mixture in the same lane (Co) to confirm the identity of the starting material spot in your reaction lane.[3]

  • Developing the Plate:

    • Choose an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal system will give your starting material an Rf value of ~0.4-0.5 and your product a distinctly different Rf.

    • Place the TLC plate in a developing chamber containing the chosen solvent, ensuring the origin line is above the solvent level. Cover the chamber.[3]

  • Visualization:

    • Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). The pyrazine ring is UV-active and should be clearly visible.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material in the 'RM' lane has completely disappeared.

Q2: My reaction is complete, but I suspect residual this compound remains. What is the best way to quench the unreacted material before workup?

A2: Senior Application Scientist Insights

Quenching is a crucial step to deactivate the highly reactive α-haloketone before proceeding with aqueous workup and extraction. The electrophilicity of the carbon-bromine bond, enhanced by the adjacent carbonyl group, makes it susceptible to nucleophilic attack.[4] A common and effective method is to use a mild nucleophile that can react with the α-haloketone to form a more polar, water-soluble adduct, which can then be easily removed.

Saturated aqueous sodium bisulfite (NaHSO₃) is an excellent choice for this purpose. It selectively reacts with electrophilic ketones to form a charged bisulfite adduct, which is highly soluble in the aqueous phase.[5][6] This method is mild and compatible with a wide range of functional groups.[7]

Below is a diagram illustrating the quenching workflow and the chemical principle.

cluster_workflow Troubleshooting Workflow Start Reaction Complete Check_SM Is unreacted starting material present? Start->Check_SM Quench Perform Nucleophilic Quench (e.g., NaHSO₃ Wash) Check_SM->Quench Yes Extract Proceed to Liquid-Liquid Extraction Check_SM->Extract No Quench->Extract Purify Consider Column Chromatography Extract->Purify Impurities Remain End Pure Product Extract->End Product is Pure Purify->End

Caption: General troubleshooting workflow for purification.

Caption: Quenching mechanism with sodium bisulfite. (Note: Actual chemical structure images would be used in a live environment.)

Protocol 2: Quenching with Saturated Sodium Bisulfite

  • Cool the Reaction: After confirming reaction completion via TLC, cool the reaction mixture to room temperature or 0 °C if the reaction was performed at elevated temperatures.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • Quench: Transfer the diluted mixture to a separatory funnel. Add an equal volume of saturated aqueous sodium bisulfite solution.

  • Shake: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.[8]

  • Separate: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of the unreacted ketone, can be removed.

  • Wash: Wash the organic layer sequentially with saturated sodium bicarbonate (to neutralize any acid) and brine (to remove excess water).

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Verify: Analyze the crude product by TLC to confirm the removal of the starting material.

Q3: My product has some water solubility, making standard extraction difficult. How can I selectively remove the unreacted starting material?

A3: Senior Application Scientist Insights

When your desired product exhibits partial water solubility, standard liquid-liquid extraction can lead to significant yield loss. In this scenario, the goal is to make the impurity (unreacted starting material) more water-soluble without altering the product. The sodium bisulfite quenching method described in A2 is particularly advantageous here. By converting the unreacted ketone into a highly polar salt, you dramatically increase its partitioning into the aqueous phase, allowing for a more selective separation.[5][8]

Table 1: Solubility Profile of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[9][10]
WaterSoluble (as HBr salt)General Knowledge
Methanol / EthanolSolubleGeneral Knowledge
Dichloromethane (DCM)Sparingly SolubleGeneral Knowledge
Ethyl Acetate (EtOAc)Poorly SolubleGeneral Knowledge

This table provides a general guide. Solubility can be affected by temperature and the exact form (free base vs. HBr salt) of the compound.

If the product is a basic amine, you can perform the extraction under basic conditions (e.g., using dilute Na₂CO₃ or K₂CO₃). This will deprotonate your product, making it less water-soluble and more soluble in organic solvents like ethyl acetate or DCM. The unreacted starting material will still be susceptible to bisulfite quenching under these slightly basic conditions.

Q4: I've performed an aqueous workup, but TLC/HPLC analysis still shows a significant amount of the starting material. What is the next step?

A4: Senior Application Scientist Insights

If quenching and extraction are insufficient, flash column chromatography is the definitive method for purification.[11] However, α-haloketones can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation on the column.[12] To mitigate this, it is crucial to use deactivated silica gel or an alternative stationary phase.

Table 2: Comparison of Purification Strategies

MethodProsConsBest For
Quench & Extraction Fast, simple, removes bulk impurity.May not be quantitative, less effective for polar products.Initial bulk removal of reactive impurities.
Column Chromatography High resolving power, can separate close-running spots.Time-consuming, uses large solvent volumes, potential for sample degradation on silica.Final purification when high purity is required.[13][14]
Recrystallization Can yield very high purity material, scalable.Requires the product to be a solid, dependent on finding a suitable solvent system, can have lower recovery.Purifying solid products from less soluble or more soluble impurities.

Protocol 3: Flash Column Chromatography on Deactivated Silica Gel

  • Deactivate Silica: Prepare a slurry of silica gel in your chosen mobile phase (e.g., 20% ethyl acetate in hexanes). Add 1-2% triethylamine (TEA) to the slurry and the mobile phase. The TEA will neutralize the acidic silanol groups on the silica surface, preventing degradation of your compound.[12]

  • Pack the Column: Pack the column with the deactivated silica slurry, ensuring a level and well-compacted bed. Add a thin layer of sand on top to protect the surface.[14]

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM if necessary). Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.

  • Elute: Begin eluting with the mobile phase (containing 1-2% TEA). Apply gentle air pressure to maintain a steady flow rate.

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify which fractions contain your pure product.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will co-evaporate with the solvent.

References
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1144–1151.
  • Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e56955.
  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Request PDF.
  • Google Patents. (n.d.). US3764627A - Separation of alcohols and ketones using methylene chloride and water.
  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • LookChem. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012–4097.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2021). 2.4: TLC - ANALYSIS.
  • Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube.
  • El-Shafei, A. K., El-Sayed, A. M., Abdel-Ghany, H., & El-Saghier, A. M. M. (1993). Synthesis and Reactions of Some Pyrazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 84(1-4), 125-131.
  • Wikipedia. (n.d.). α-Halo ketone.
  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.

Sources

Technical Support Center: 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we will address common challenges and provide in-depth, field-proven solutions to ensure the successful isolation and purification of your target compound.

I. Understanding the Reaction: Key Principles and Challenges

The synthesis of this compound typically involves the alpha-bromination of 2-acetylpyrazine. This reaction proceeds via an acid-catalyzed enol or enolate intermediate, which then acts as a nucleophile, attacking an electrophilic bromine source.[1][2][3] The hydrobromide salt of the product often precipitates from the reaction mixture, but its isolation is not always straightforward.

Common Brominating Agents:

  • Elemental Bromine (Br₂): A powerful and common brominating agent, often used in solvents like acetic acid.[1][2]

  • N-Bromosuccinimide (NBS): A milder and easier-to-handle alternative to liquid bromine.[4]

  • Pyridinium Bromide Perbromide (PBPB): Another solid, stable source of bromine.[4][5]

Inherent Challenges:

  • Incomplete Reactions: The reaction may not go to completion, leaving unreacted 2-acetylpyrazine.[6]

  • Over-bromination: The formation of dibrominated byproducts can occur, complicating purification.[6][7]

  • Product Instability: The product can be sensitive to the work-up conditions, potentially leading to decomposition.[7]

  • Purification Difficulties: The separation of the desired product from the starting material and byproducts can be challenging due to similar polarities.[6]

II. Frequently Asked Questions (FAQs)

Q1: My reaction mixture is still brown/orange after the recommended reaction time. What should I do?

A1: A persistent brown or orange color indicates the presence of unreacted bromine. Before proceeding with the work-up, it is crucial to quench the excess bromine. This can be achieved by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise until the color dissipates.[8] Be cautious, as this quenching process can be exothermic.

Q2: I've quenched the reaction, but my product is not precipitating. What are the next steps?

A2: If the product does not precipitate directly from the reaction mixture, it is likely soluble in the solvent system. In this case, an extractive work-up is necessary. First, carefully neutralize any excess acid with a base like sodium bicarbonate (NaHCO₃) solution. Then, extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. The organic layers can then be combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure to yield the crude product.

Q3: My crude product is an oil, but the literature reports a solid. How can I induce crystallization?

A3: Oily products that are known to be solids are often impure.[6] Several techniques can be employed to induce crystallization:

  • Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane or diethyl ether) and scratch the inside of the flask with a glass rod at the solvent-oil interface.

  • Seed Crystals: If available, add a single, small crystal of the pure product to the oil.

  • Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a fume hood.

Q4: My NMR spectrum shows a mixture of the starting material and the desired product. How can I separate them?

A4: Separating the product from the starting material can be challenging due to their similar structures.[6]

  • Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. A common mobile phase could be a mixture of hexane and ethyl acetate.[6]

  • Recrystallization: If a suitable solvent system can be identified where the product and starting material have significantly different solubilities at different temperatures, recrystallization can be an effective purification method.

III. Troubleshooting Guide

This section provides a more detailed approach to specific issues you may encounter during the work-up procedure.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction; Product decomposition during work-up; Loss of product during extraction.1. Monitor Reaction: Use TLC or LC-MS to monitor the reaction progress and ensure it has gone to completion. 2. Mild Work-up: Use a mild base like sodium bicarbonate for neutralization and avoid excessive heat. 3. Optimize Extraction: Perform multiple extractions with a suitable solvent to ensure complete recovery of the product.
Presence of Dibrominated Impurity Excess brominating agent; Prolonged reaction time.1. Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent.[7] 2. Controlled Addition: Add the brominating agent slowly and at a controlled temperature. 3. Purification: Utilize column chromatography for separation. The dibrominated product is typically less polar than the monobrominated product.
Product is a Dark, Tarry Substance Decomposition of the product; Presence of polymeric byproducts.1. Temperature Control: Ensure the reaction and work-up are performed at the recommended temperatures. 2. Degassed Solvents: Use degassed solvents to minimize oxidation. 3. Purification: Attempt to dissolve the crude material in a suitable solvent and filter to remove insoluble tars before proceeding with chromatography.
Emulsion Formation During Extraction High concentration of salts; Presence of polar impurities.1. Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to break the emulsion. 2. Filtration: Filter the emulsion through a pad of Celite. 3. Centrifugation: If available, centrifuge the mixture to separate the layers.

IV. Experimental Protocols

A. General Quenching and Extractive Work-up Procedure
  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring until the bromine color disappears.[8]

  • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid (HBr) generated during the reaction. Check the pH with litmus paper to ensure it is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

B. Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of the elution solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

V. Visual Workflow

Workup_Procedure cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Reaction Mixture (Product, HBr, excess Br₂) Quench Quench excess Br₂ (e.g., Na₂S₂O₃) Reaction_Mixture->Quench Step 1 Neutralize Neutralize HBr (e.g., NaHCO₃) Quench->Neutralize Step 2 Extract Extract with Organic Solvent Neutralize->Extract Step 3 Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Step 4 Concentrate Concentrate Dry->Concentrate Step 5 Crude_Product Crude Product Concentrate->Crude_Product Purification_Step Column Chromatography or Recrystallization Crude_Product->Purification_Step Pure_Product Pure Product Purification_Step->Pure_Product

Caption: General workflow for the work-up and purification of this compound.

VI. References

  • Workup for Removing Bromine or Iodine. University of Rochester, Department of Chemistry. [Link]

  • Synthetic Access to Aromatic α-Haloketones. National Institutes of Health. [Link]

  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Google Patents.

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • undergraduate bromination lab troubleshooting. Reddit. [Link]

  • Bromination of Arene. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Royal Society of Chemistry. [Link]

  • 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide. LookChem. [Link]

  • Separation of Ketone and alpha Bromo ketone. Reddit. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health. [Link]

  • Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Molbase. [Link]

  • Bromination Help. Reddit. [Link]

  • Question about use of bromine (experimental procedure). Reddit. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 2-Bromo-1-(2-pyrazinyl)ethanone. Chemsrc. [Link]

  • Method for synthesizing 2-acetyl pyrazine. Patsnap. [Link]

  • 2-acetyl pyrazine. The Good Scents Company. [Link]

Sources

Navigating the Nuances of Solvent Choice in Reactions with 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental complexities of this versatile reagent. Our focus is to empower you with the scientific rationale behind procedural choices, particularly concerning the critical impact of solvent selection on reactivity, to ensure the success and reproducibility of your synthetic endeavors.

Understanding the Reagent: Key Physicochemical Properties

This compound is a solid, dark brown compound.[1] It is sparingly soluble in dimethyl sulfoxide (DMSO) and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses prevalent challenges encountered during reactions with this compound, with a focus on the causative role of the solvent.

Issue 1: Low or No Product Yield

Q: My reaction is yielding very little or no desired product. What are the likely causes related to the solvent?

A: Low product yield is a frequent issue, often directly attributable to the choice of solvent and its interplay with the reaction mechanism, which is typically a bimolecular nucleophilic substitution (S_N2) reaction.

  • Inappropriate Solvent Polarity: this compound is a polar molecule, and for an S_N2 reaction to proceed efficiently, a polar solvent is generally required to dissolve the reactants.[3][4] However, the type of polar solvent is crucial.

    • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can significantly hinder S_N2 reactions.[5] They possess acidic protons that can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[4][5] This solvation shell sterically impedes the nucleophile's approach to the electrophilic carbon of the α-bromo ketone and reduces its nucleophilicity, thereby slowing down or even preventing the reaction.[5] While some syntheses of related imidazo[1,2-a]pyrazines have been reported in alcohols like ethanol, the specific context and nucleophile are critical.[6] In one instance, a switch from DMF to methanol dramatically improved the yield of an imidazo[1,2-a]pyrazine synthesis, suggesting that for certain substrates and nucleophiles, protic solvents can play a beneficial role, possibly by facilitating the protonation of the leaving group.[7]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These are generally the solvents of choice for S_N2 reactions.[8] They possess sufficient polarity to dissolve both the electrophile and the nucleophilic salt but lack acidic protons. Consequently, they do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.

  • Poor Solubility: If the reagent or the nucleophile has limited solubility in the chosen solvent, the reaction will be slow due to the low concentration of reactants in the solution phase. While this compound is sparingly soluble in DMSO, this is often sufficient for many reactions.[1] For less soluble nucleophiles, a different polar aprotic solvent might be necessary.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: If you are using a polar protic solvent, consider switching to DMSO, DMF, or acetonitrile.

  • Optimize Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of solubility and reactivity.

  • Increase Temperature: Gently heating the reaction mixture can improve solubility and increase the reaction rate. However, be cautious as this can also promote side reactions.

  • Check Reagent Quality: Ensure that your this compound has been stored correctly and has not degraded.

Issue 2: Formation of Side Products

Q: I am observing significant formation of unintended products in my reaction. How can the solvent contribute to this?

A: The solvent can influence the reaction pathway, leading to the formation of various side products.

  • Solvolysis: In protic solvents (e.g., water, alcohols), the solvent molecules themselves can act as nucleophiles, leading to the formation of a hydroxy or alkoxy substituted product instead of the desired product.

  • Elimination Reactions: Although less common for α-halo ketones compared to alkyl halides, the presence of a strong, sterically hindered base in a non-polar or less polar solvent can promote elimination reactions.

  • Hydrodehalogenation: In some cases, particularly in the presence of a base and a proton source (which could be a protic solvent), the bromine atom can be replaced by a hydrogen atom. This is a common side reaction in cross-coupling reactions involving halo-pyridines and -pyrazines.[9]

  • Self-condensation or Polymerization: In concentrated solutions or at elevated temperatures, the α-bromo ketone can potentially undergo self-condensation, especially in the presence of a base.

Troubleshooting Steps:

  • Use Anhydrous Solvents: To minimize solvolysis and hydrodehalogenation, use dry solvents.

  • Choose a Non-Nucleophilic Solvent: Opt for polar aprotic solvents that are less likely to participate in the reaction.

  • Control Stoichiometry and Addition Rate: Add the base or nucleophile slowly to the solution of the α-bromo ketone to maintain a low instantaneous concentration and minimize side reactions.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions with this compound?

A1: Based on the principles of S_N2 reactions, a polar aprotic solvent such as DMSO, DMF, or acetonitrile is generally recommended.[8] These solvents provide a good balance of dissolving the polar reactants while leaving the nucleophile in a highly reactive state.

Q2: Can I use a non-polar solvent like toluene or hexane?

A2: Non-polar solvents are generally not suitable for reactions involving this reagent. This compound and most common nucleophiles (which are often salts) have very poor solubility in non-polar solvents, which will severely limit the reaction rate.[3]

Q3: How does the hydrobromide salt form of the reagent affect its reactivity and solvent choice?

A3: The hydrobromide salt form means the pyrazine nitrogen is protonated. This increases the compound's polarity and solubility in polar solvents. However, it also means that a base is required in the reaction to neutralize the HBr and deprotonate the pyrazine nitrogen, which can then participate in the reaction or influence the reactivity of the ketone. The choice of base and its solubility in the reaction solvent are therefore additional important considerations.

Q4: Are there any specific safety precautions I should take when working with this compound and different solvents?

A4: Yes. This compound is an α-bromo ketone, which are known to be lachrymators and skin irritants. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with flammable organic solvents, take all necessary precautions to avoid ignition sources.

Experimental Protocols & Data

Qualitative Solubility Summary
Solvent ClassExample SolventsSolubility of 2-Bromo-1-(pyrazin-2-yl)ethanone HBrImpact on S_N2 Reactivity
Polar Aprotic DMSO, DMF, AcetonitrileSparing to moderateFavorable: Dissolves reactants, "naked" nucleophile
Polar Protic Water, Methanol, EthanolModerate to goodUnfavorable: Solvates and deactivates the nucleophile
Non-Polar Toluene, Hexane, DichloromethanePoorVery Unfavorable: Poor solubility of reactants
General Protocol for Imidazo[1,2-a]pyrazine Synthesis

This protocol is a generalized procedure based on common methods for the synthesis of imidazo[1,2-a]pyrazines.[6][10]

  • To a solution of the appropriate 2-aminopyrazine (1.0 eq.) in a polar aprotic solvent (e.g., ethanol, as reported in some syntheses, or DMF), add this compound (1.05 eq.).

  • Add a base (e.g., sodium bicarbonate, 2.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Impact of Solvent

Workflow for Solvent Selection

cluster_start Initial Considerations cluster_mechanism Reaction Mechanism cluster_solvent_choice Solvent Choice cluster_outcome Expected Outcome start Define Reaction: 2-Bromo-1-(pyrazin-2-yl)ethanone HBr + Nucleophile mechanism Primarily S_N2 start->mechanism polar_aprotic Polar Aprotic (e.g., DMSO, DMF) mechanism->polar_aprotic Favored polar_protic Polar Protic (e.g., EtOH, MeOH) mechanism->polar_protic Generally Disfavored non_polar Non-Polar (e.g., Toluene) mechanism->non_polar Unsuitable good_yield Good Yield Fast Reaction polar_aprotic->good_yield poor_yield Poor Yield Slow Reaction Side Products polar_protic->poor_yield no_reaction No Reaction non_polar->no_reaction

Caption: Solvent selection workflow for S_N2 reactions.

Solvent Effects on Nucleophile Reactivity

Caption: Nucleophile solvation in protic vs. aprotic solvents.

References

  • A Green Protocol for the Synthesis and Antimicrobial Evaluation of Some Imidazo [1,2-A] Pyrazines. - IMSEAR Repository.
  • A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES - Semantic Scholar.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals.
  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions - YouTube.
  • Ch 8 : Solvent Effects - University of Calgary.
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC - NIH.
  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
  • 2-Bromo-1-pyrazin-2-yl-ethanone | C6H5BrN2O | CID 15823112 - PubChem.
  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - NIH.
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
  • 2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (BSC) | Pharmaffiliates.
  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - MDPI.
  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions.
  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities - ResearchGate.
  • 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide - LookChem.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC.
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - Beilstein Journals.
  • Journal articles: 'Protic and Aprotic Solvents' – Grafiati.

Sources

Technical Support Center: Recrystallization of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals working on the purification of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide. As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification process.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental 'why' behind the procedural choices for recrystallizing this specific α-bromoketone salt.

Q1: What makes the recrystallization of this compound challenging?

A: The difficulty arises from a combination of the molecule's structural features. Firstly, it is an α-bromoketone, a class of compounds known for being reactive and potent lachrymators.[1] Secondly, it is a hydrobromide salt. This salt form increases polarity and thermal stability compared to the free base, but it also dictates a specific range of suitable solvents. The primary challenge is to find a solvent system that dissolves the salt at high temperatures without promoting degradation or solvolysis, while allowing for the controlled precipitation of pure crystals upon cooling.

Q2: What are the most likely impurities I am trying to remove?

A: The impurity profile is directly related to the synthetic route, which typically involves the bromination of acetylpyrazine.[2] Potential impurities include:

  • Starting Material: Unreacted acetylpyrazine.

  • Over-brominated Species: The formation of dibromo- or even tribromo-ketones can occur if the reaction is not carefully controlled.[3]

  • Reagent Byproducts: If pyridinium hydrobromide perbromide is used, residual pyridine-related salts might be present.[2]

  • Solvent Artifacts: Residual solvents from the reaction, such as acetic acid or water, can be trapped in the crude product.[2][4]

  • Degradation Products: α-bromoketones can be susceptible to hydrolysis or reaction with nucleophilic impurities, especially at elevated temperatures. The acidic nature of the HBr salt helps to suppress some degradation pathways.

Q3: How does the hydrobromide salt form affect solvent selection?

A: The ionic character of the hydrobromide salt dominates its solubility behavior. The compound will be most soluble in polar solvents capable of solvating both the protonated pyrazine ring and the bromide counter-ion. Polar protic solvents like alcohols (methanol, ethanol) and water are excellent starting points because they can engage in hydrogen bonding. A key principle of recrystallization is that "like dissolves like," but for purification, an ideal solvent should show a steep solubility curve—poor solubility at low temperatures and high solubility at high temperatures.[5] This often necessitates the use of a binary solvent system (a "solvent/anti-solvent" pair) to achieve the desired solubility profile.[6]

Section 2: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

Before committing to a large-scale recrystallization, it is crucial to perform small-scale tests to identify the optimal solvent or solvent pair.

Methodology:

  • Place approximately 20-30 mg of your crude 2-Bromo-1-(pyrazin-2-yl)ethanone HBr into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility in the cold. A good candidate solvent will not dissolve the compound at room temperature.

  • For tubes where the compound was insoluble, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observe the quality of the crystals formed. Look for crystalline solids rather than fine powders or oils. The system that yields the best crystals with the lowest solubility in the cold is your primary candidate.

Table 1: Recommended Solvents for Screening

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Rationale & Potential Issues
Ethanol (95%) 78 24.5 Excellent starting point. Good for dissolving polar salts when hot. Often needs an anti-solvent.
Isopropanol 82 19.9 Similar to ethanol but less polar. May provide a better solubility differential.
Methanol 65 32.7 High polarity may lead to high solubility even when cold, resulting in poor recovery.
Water 100 80.1 High polarity. Risk of hydrolysis at boiling. Best used as the anti-solvent or in a mixture.[4]
Acetonitrile 82 37.5 Polar aprotic. Can be effective but less common for salts than alcohols.

| Ethyl Acetate | 77 | 6.0 | Good candidate for an anti-solvent. The compound should be poorly soluble in it. |

Protocol 2: Optimized Recrystallization using Ethanol/Water System

This protocol assumes that screening has identified a mixture of ethanol and water as a suitable system.

Methodology:

  • Place the crude 2-Bromo-1-(pyrazin-2-yl)ethanone HBr in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add the minimum amount of hot ethanol required to dissolve the solid completely at the boiling point. Add the solvent in small portions, allowing the solution to return to a boil after each addition.

  • If colored impurities persist, cool the solution slightly, add a very small amount (1-2% by weight) of activated charcoal, and reheat to boiling for a few minutes.[6]

  • If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask. This step is critical to remove particulate matter.

  • To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight. The product should be stored under an inert atmosphere at 2-8°C.[2][8]

Section 3: Troubleshooting Guide

This Q&A section addresses the most common problems encountered during the recrystallization of this product.

Q1: My product "oiled out" into a gooey liquid instead of forming crystals. What should I do?

A: Oiling out occurs when the solid melts before it dissolves or when a supersaturated solution cools below the compound's melting point. It is also common when using mixed solvent systems if the cooling is too rapid.[9]

  • Immediate Action: Reheat the mixture until the oil redissolves completely. Add a small amount of additional primary solvent (e.g., ethanol) to decrease the saturation level.[9]

  • Prevention:

    • Ensure Slow Cooling: Let the flask cool on the benchtop, insulated by a few paper towels, before moving to an ice bath. Rapid cooling is a primary cause of oiling out.[10]

    • Use More Solvent: You may be working with a solution that is too concentrated. Increase the total solvent volume.

    • Change Solvents: If the problem persists, the boiling point of your solvent system may be too high. Consider a lower-boiling solvent.

Q2: No crystals are forming, even after the solution has been in an ice bath for a long time. What's wrong?

A: This is a classic sign of either using too much solvent or a supersaturated solution that resists nucleation.[9]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.[10]

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cold solution.[10]

    • Reduce Solvent Volume: If induction methods fail, you have used too much solvent.[10] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood. Then, repeat the slow cooling process.

Q3: My final yield is very low (<50%). Where did my product go?

A: A low yield can result from several factors. While some loss is expected in recrystallization (~10-20%), a very low yield indicates a correctable issue.[11]

  • Possible Causes & Solutions:

    • Excess Solvent: This is the most common cause. Significant amounts of your product remain dissolved in the mother liquor.[10] Try to recover a second crop of crystals by boiling off more solvent from the filtrate.

    • Premature Crystallization: The product may have crystallized in the filter paper during a hot filtration step. Ensure your funnel and receiving flask are pre-heated.

    • Inappropriate Solvent System: The compound may be too soluble in your chosen solvent, even at low temperatures. Re-evaluate your solvent screening.

    • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve a significant portion of your product. Always use ice-cold washing solvent.

Q4: My crystals are still dark brown. How can I get a lighter-colored product?

A: Persistent color indicates the presence of highly colored, non-polar impurities that co-crystallize with your product.

  • Decolorization Strategy: Use activated charcoal (decolorizing carbon) as described in Protocol 2. However, use it sparingly, as it can adsorb your product and reduce the yield.[6] Do not add charcoal to a boiling solution, as it can cause violent bumping. Let the solution cool slightly before adding it. A second recrystallization may be necessary for highly impure materials.

Section 4: Visual Workflows

The following diagrams provide logical decision-making workflows for key stages of the recrystallization process.

SolventSelection start Start: Crude Product test_solvents Test solubility in polar protic solvents (Table 1) at room temp. start->test_solvents is_soluble Is it soluble? test_solvents->is_soluble dissolve_hot Heat and add solvent until dissolved. is_soluble->dissolve_hot No   try_antisolvent FAILURE: Try a solvent/ anti-solvent system. (e.g., EtOH/Water) is_soluble->try_antisolvent  Yes cool_down Cool slowly, then ice bath. dissolve_hot->cool_down crystals_form Good crystals form? cool_down->crystals_form use_single SUCCESS: Use as single solvent. crystals_form->use_single  Yes crystals_form->try_antisolvent No (oils out, poor recovery)  

Caption: Decision tree for selecting an appropriate recrystallization solvent system.

Troubleshooting start Problem during cooling issue What is the issue? start->issue oiling Product Oiled Out issue->oiling Oiling no_crystals No Crystals Form issue->no_crystals No Crystal Formation low_yield Yield is Poor issue->low_yield Low Yield reheat 1. Reheat to dissolve oil. oiling->reheat add_solvent 2. Add more primary solvent. reheat->add_solvent cool_slow 3. Cool VERY slowly. add_solvent->cool_slow scratch 1. Scratch flask / Add seed crystal. no_crystals->scratch reduce_vol 2. Boil off excess solvent. scratch->reduce_vol recool 3. Repeat cooling process. reduce_vol->recool check_mother_liquor 1. Concentrate mother liquor to get a second crop. low_yield->check_mother_liquor check_wash 2. Ensure wash solvent was ice-cold. check_mother_liquor->check_wash re_evaluate 3. Re-evaluate solvent choice. check_wash->re_evaluate

Sources

Technical Support Center: Column Chromatography Purification of Imidazopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of imidazopyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of N-heterocyclic compounds. The following content is structured to offer quick answers through FAQs and detailed, step-by-step guidance in our troubleshooting section.

I. Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of imidazopyrazines.

Q1: My imidazopyrazine derivative is streaking/tailing on the silica gel column. What is the primary cause and the most effective solution?

A1: Streaking or tailing of imidazopyrazines on a silica gel column is a frequent issue. The primary cause is the strong interaction between the basic nitrogen atoms in the imidazopyrazine core and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This interaction leads to uneven migration of the compound down the column, resulting in a "tailing" effect on the chromatogram.[3][4]

The most effective solution is to add a basic modifier to your mobile phase (eluent).[4][5] A small amount of triethylamine (TEA), typically 0.1-1% (v/v), will neutralize the acidic silanol groups, preventing the strong interaction with your basic compound and leading to sharper, more symmetrical peaks.[2][6]

Q2: I'm observing poor separation between my target imidazopyrazine and a closely related impurity. What are my options?

A2: Poor separation can stem from several factors. Here's a systematic approach to improving it:

  • Optimize the Mobile Phase: The first step is to fine-tune the polarity of your eluent.[5] Use Thin-Layer Chromatography (TLC) to screen various solvent systems. If your compounds are eluting too quickly (high Rf value), decrease the polarity of the mobile phase. Conversely, if they are moving too slowly (low Rf value), increase the polarity.[5]

  • Consider Gradient Elution: If you have a complex mixture with compounds of widely differing polarities, an isocratic (constant solvent composition) elution may not provide adequate separation.[7][8] A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can significantly improve resolution by sharpening the peaks of later-eluting compounds.[7][9]

  • Reduce Sample Load: Overloading the column is a common cause of poor separation.[4][10] As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase.[11] If you need to purify a larger quantity of material, it is better to use a column with a larger diameter.[5]

Q3: My imidazopyrazine product is highly polar and won't elute from the column, even with a highly polar solvent system. What should I do?

A3: This situation suggests that your compound may be irreversibly adsorbing to the silica gel or potentially decomposing on the acidic stationary phase.[5][12] Here are some troubleshooting steps:

  • Test for Compound Stability: Before running a large-scale column, it's wise to check the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any degradation has occurred.[13]

  • Switch to a Different Stationary Phase: If your compound is unstable on silica, consider using a more inert stationary phase. Neutral or basic alumina can be an excellent alternative for the purification of basic compounds like imidazopyrazines.[5]

  • Employ Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures), can be a powerful alternative.

Q4: Should I use wet or dry loading for my imidazopyrazine sample?

A4: The choice between wet and dry loading depends on the solubility of your sample in the mobile phase.[14]

  • Wet Loading: This method is preferred when your sample is readily soluble in a small amount of the mobile phase.[14] The sample is dissolved and then carefully pipetted onto the top of the column.[3] It's crucial to use the minimum amount of solvent to ensure a narrow sample band and good separation.[3][15]

  • Dry Loading: If your sample has poor solubility in the mobile phase or requires a more polar solvent for dissolution than the starting eluent, dry loading is the recommended method.[3][14] In this technique, the sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the column.[14][16]

II. Troubleshooting Guide

This section provides a more detailed, cause-and-effect approach to resolving specific issues you may encounter during the column chromatography purification of imidazopyrazines.

Problem 1: Peak Tailing and Asymmetry
  • Symptoms: Eluted fractions show significant tailing on TLC analysis, leading to broad peaks and poor separation from impurities.

  • Root Cause Analysis:

    • Acid-Base Interaction: The lone pairs on the nitrogen atoms of the imidazopyrazine ring act as Lewis bases, interacting strongly with the acidic silanol groups on the silica gel surface. This is the most common cause of tailing for this class of compounds.[1][2]

    • Column Overloading: Applying too much sample to the column can saturate the stationary phase, leading to non-ideal chromatographic behavior and peak tailing.[1][4]

  • Solutions:

    • Mobile Phase Modification:

      • Protocol: Add 0.1-1% triethylamine (TEA) to your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

      • Mechanism: The TEA, being a stronger base, will preferentially interact with the acidic silanol groups, effectively "masking" them from your imidazopyrazine derivative.[6][17] This allows for a more uniform elution and results in symmetrical peaks.

    • Alternative Stationary Phase:

      • Protocol: Consider using neutral or basic alumina as your stationary phase.

      • Rationale: Alumina has a less acidic surface compared to silica gel, reducing the strong interactions with basic compounds.[5]

    • Optimize Sample Load:

      • Guideline: Ensure your crude sample weight is no more than 5% of the silica gel weight. For difficult separations, aim for 1-2%.[11]

Problem 2: Poor Resolution of Desired Product and Impurities
  • Symptoms: Fractions contain a mixture of the target compound and one or more impurities, as confirmed by TLC or other analytical methods.

  • Root Cause Analysis:

    • Suboptimal Mobile Phase: The chosen solvent system does not have the appropriate polarity to effectively differentiate between the components of the mixture.[5]

    • Isocratic Elution Inefficiency: For complex mixtures with a wide range of polarities, a single solvent system (isocratic elution) may not be sufficient to resolve all components.[7][8]

    • Poor Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, resulting in band broadening and poor separation.[4]

  • Solutions:

    • Systematic Mobile Phase Screening with TLC:

      • Protocol: Before running the column, perform a thorough TLC analysis with various solvent systems of differing polarities. Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides the best possible separation from impurities.

    • Implement Gradient Elution:

      • Protocol: Start with a less polar mobile phase and gradually increase the percentage of the more polar solvent throughout the separation.[7] This technique helps to elute more strongly retained compounds as sharper bands, improving overall resolution.[7][9]

    • Proper Column Packing Technique:

      • Protocol: Use the "slurry method" for packing the column. Mix the silica gel with the initial mobile phase to form a slurry, then pour it into the column.[15] Gently tap the column to ensure a uniform and tightly packed bed, free of air bubbles.[18]

Problem 3: No Compound Eluting from the Column
  • Symptoms: After passing a large volume of eluent through the column, the desired product is not detected in the collected fractions.

  • Root Cause Analysis:

    • High Polarity of the Compound: The imidazopyrazine derivative may be too polar to be eluted by the chosen mobile phase.[5]

    • On-Column Decomposition: The acidic nature of the silica gel may be causing the compound to decompose.[12][13]

  • Solutions:

    • Drastic Polarity Increase:

      • Protocol: If your compound is still on the column, you can try to elute it by switching to a much more polar solvent system, such as 10-20% methanol in dichloromethane, often with the addition of 1% triethylamine.

    • Stability Assessment:

      • Protocol: Perform a 2D TLC experiment. Spot your compound on a TLC plate, run it in one dimension, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates that your compound is unstable on the stationary phase.[13]

    • Change of Chromatographic Mode:

      • Protocol: For highly polar, stable compounds, consider switching to reverse-phase chromatography.

III. Data and Protocols

Table 1: Common Solvent Systems for Imidazopyrazine Purification
Solvent System (v/v)PolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumPurification of less polar imidazopyrazine derivatives.
Dichloromethane / MethanolMedium to HighA versatile system for a wide range of imidazopyrazines.
Chloroform / EthanolMedium to HighAn alternative to dichloromethane/methanol systems.[19]
Ethyl Acetate / MethanolMedium to HighGood for moderately polar compounds.

Note: The addition of 0.1-1% triethylamine is recommended for all systems to improve peak shape.

Protocol 1: Step-by-Step Guide for a Typical Flash Chromatography Purification
  • TLC Analysis: Identify a suitable solvent system that gives your target compound an Rf of ~0.3 and good separation from impurities.

  • Column Preparation:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.[15]

    • Pour the slurry into the column and allow the silica to settle, tapping gently to ensure even packing.[18]

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.[3]

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Choose either wet or dry loading based on your sample's solubility.[14] For dry loading, dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent until you have a dry, free-flowing powder.[3][14]

    • Carefully add your sample to the top of the column.

  • Elution:

    • Begin eluting with your chosen mobile phase.

    • If using a gradient, gradually increase the proportion of the more polar solvent.[7]

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution by spotting fractions on a TLC plate.[18]

    • Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified imidazopyrazine.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Imidazopyrazine Purification

TroubleshootingWorkflow start Start Purification problem problem start->problem Issue Encountered? end_node Pure Compound problem->end_node No tailing Peak Tailing/ Streaking problem->tailing Peak Tailing? poor_sep Poor Separation problem->poor_sep Poor Separation? no_elution Compound Not Eluting problem->no_elution No Elution? solution solution add_tea Add 0.1-1% TEA to Mobile Phase tailing->add_tea Primary Solution alt_stationary Use Alumina Stationary Phase tailing->alt_stationary Alternative optimize_mp Optimize Mobile Phase (TLC Screening) poor_sep->optimize_mp First Step use_gradient Use Gradient Elution poor_sep->use_gradient For Complex Mixtures reduce_load Reduce Sample Load poor_sep->reduce_load Check increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Immediate Action check_stability Check Stability on Silica (2D TLC) no_elution->check_stability If Suspect add_tea->end_node alt_stationary->end_node optimize_mp->end_node use_gradient->end_node reduce_load->end_node increase_polarity->end_node check_stability->end_node

Caption: A decision tree for troubleshooting common column chromatography issues.

V. References

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Reddit. (2019, March 14). What causes streaking in silica gel column chromatography? r/chemhelp. Retrieved from [Link]

  • Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Run a Flash Column. Retrieved from [Link]

  • Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Issues. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Quora. (2019, September 17). When do we find tailing in chromatography, and how can we eliminate that? Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • Quora. (2017, March 8). What is gradient elution and isocratic elution? Retrieved from [Link]

  • Request PDF. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • PubMed. (n.d.). Impact of triethylamine as a mobile phase additive on the resolution of racemic amino acids on an (+)-18-crown-6-tetracarboxylic acid-derived chiral stationary phase. Retrieved from [Link]

  • Takara Bio. (n.d.). Denaturing purification with TALON resin, imidazole elution. Retrieved from [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]

  • YouTube. (2022, December 24). Effect of Triethylamine in the Mobile Phase on the Retention in RPLC. Retrieved from [Link]

  • ResearchGate. (2025, September 19). Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Modelling of chromatographic and electrophoretic behaviour of imidazoline and alpha adrenergic receptors ligands under different acid-base conditions. Retrieved from [Link]

  • YouTube. (2023, January 13). Common Problems During His-tag Purification. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Imidazopyrazines from 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyrazines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2] The synthesis and characterization of novel imidazopyrazine derivatives are pivotal for the discovery of new therapeutic agents. This guide provides an in-depth technical comparison of synthetic methodologies for preparing imidazopyrazines, with a specific focus on the utilization of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide as a key starting material. We will delve into a detailed experimental protocol, compare it with alternative synthetic strategies, and provide comprehensive characterization data to aid researchers in their drug discovery endeavors.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged scaffold in drug discovery, analogous to purines, and is present in numerous biologically active molecules.[3] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse molecular interactions with biological targets. The functionalization of this core at various positions (C2, C3, C6, C8) enables the fine-tuning of its physicochemical and pharmacological properties, making it a versatile template for library synthesis in drug development programs.[3][4] The synthesis of this scaffold typically involves the condensation of a 2-aminopyrazine derivative with an α-haloketone, a reaction with a rich history and several modern variations.[5][6]

Synthesis of Imidazopyrazines: A Comparative Analysis

The classical approach to synthesizing the imidazo[1,2-a]pyrazine ring system is a variation of the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrazine with an α-haloketone.[6][7] This section will detail a protocol adapted for the use of this compound and compare it with other prominent synthetic methods.

Featured Method: Synthesis from this compound

This method provides a direct route to 2-(pyrazin-2-yl)imidazo[1,2-a]pyrazines, a substitution pattern of interest for exploring structure-activity relationships. The following protocol is adapted from established procedures for the synthesis of similar imidazo-fused heterocycles.[5][8]

Reaction Scheme:

G start 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide + 2-Aminopyrazine intermediate Intermediate Adduct start->intermediate Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) product 2-(Pyrazin-2-yl)imidazo[1,2-a]pyrazine intermediate->product Intramolecular Cyclization (Heat)

Caption: General reaction scheme for the synthesis of 2-(Pyrazin-2-yl)imidazo[1,2-a]pyrazine.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and 2-aminopyrazine (1.1 eq).

  • Solvent and Base Addition: Add anhydrous ethanol as the solvent, followed by the portion-wise addition of a mild base such as sodium bicarbonate (2.5 eq) to neutralize the hydrobromide salt and facilitate the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Alternative Synthetic Routes: A Comparative Overview

Several alternative methods for the synthesis of imidazo[1,2-a]pyrazines have been developed, each with its own set of advantages and limitations.

Synthesis MethodKey Features & ReagentsTypical Yields (%)AdvantagesDisadvantagesReference
Microwave-Assisted Synthesis 2-Aminopyrazine, α-bromoketone, green solvent (e.g., H₂O-IPA), microwave irradiation.ExcellentRapid reaction times, high yields, environmentally friendly.Requires specialized microwave equipment.[5]
One-Pot, Three-Component Reaction 2-Aminopyrazine, aldehyde, tert-butyl isocyanide, iodine catalyst.Moderate to GoodHigh atom economy, operational simplicity, rapid access to diverse structures.May require careful optimization of reaction conditions.[1]
Catalyst-Free Annulation 2-Aminopyrazines, α-bromoketones, solvent (e.g., DMF or ethanol), heat.GoodAvoids metal catalysts, simplifying purification.May require higher temperatures and longer reaction times.[6]

Causality Behind Experimental Choices:

  • Choice of Base: A mild base like sodium bicarbonate is often preferred to avoid side reactions that can occur with stronger bases.

  • Solvent Selection: Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for reflux. Green solvents like water-isopropanol mixtures are gaining traction in microwave-assisted protocols to improve the environmental footprint of the synthesis.[5]

  • Purification: Column chromatography is a standard and effective method for isolating the desired imidazopyrazine product from unreacted starting materials and byproducts.

Comprehensive Characterization of Imidazopyrazines

The unambiguous identification and characterization of newly synthesized imidazopyrazines are paramount. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

The following tables summarize typical spectroscopic data for substituted imidazo[1,2-a]pyrazines, providing a reference for researchers.

Table 1: Representative ¹H NMR Data for Substituted Imidazo[1,2-a]pyrazines

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
H-37.42s-[3]
H-59.03s-[1]
H-68.30-8.32d-[1]
H-88.12br s-[3]
Aromatic-H (substituent)7.29-7.80m-[3]

Table 2: Representative ¹³C NMR Data for Substituted Imidazo[1,2-a]pyrazines

CarbonChemical Shift (δ, ppm)Reference
C-2145-147[1]
C-3106-116[1][3]
C-5140-142[9]
C-6124-128[3]
C-8112-117[3][9]
C-8a134-140[3]
Aromatic-C (substituent)124-135[3]

Table 3: Key IR and Mass Spectrometry Data

Spectroscopic TechniqueKey FeaturesReference
IR (KBr, cm⁻¹) ~3350 (N-H stretch, if present), ~1546 (C=N stretch)[1][3]
Mass Spectrometry (ESI-MS) [M+H]⁺ peak corresponding to the calculated molecular weight.[1][9]

Self-Validating System in Protocols:

The described experimental protocol incorporates self-validating checks. The progress of the reaction is monitored by TLC, which allows for the visual confirmation of the consumption of starting materials and the formation of the product. The final characterization by NMR, IR, and MS provides definitive structural confirmation, ensuring the identity and purity of the synthesized compound.

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical and systematic workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactant Mixing (2-Bromo-1-(pyrazin-2-yl)ethanone + 2-Aminopyrazine) reaction Reaction under Reflux start->reaction workup Work-up (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ms Mass Spectrometry ms->data_analysis ir IR Spectroscopy ir->data_analysis

Caption: A streamlined workflow for the synthesis and characterization of imidazopyrazines.

Conclusion and Future Directions

The synthesis of imidazopyrazines from this compound offers a reliable method for accessing novel derivatives for drug discovery. This guide has provided a detailed, adaptable experimental protocol and compared it with alternative, modern synthetic strategies, highlighting the advantages of methods like microwave-assisted synthesis for rapid library generation. The comprehensive characterization data serves as a valuable resource for researchers in the field.

Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, including flow chemistry and biocatalysis. Furthermore, the continued exploration of the structure-activity relationships of novel imidazopyrazine derivatives will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
  • TSI Journals. (n.d.).
  • ACS Combinatorial Science. (n.d.).
  • National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
  • UCL Discovery. (n.d.).
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
  • National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)
  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIV
  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. [Link]
  • Semantic Scholar. (n.d.). A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES. [Link]
  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
  • ResearchGate. (n.d.). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. [Link]
  • National Center for Biotechnology Information. (n.d.). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. [Link]
  • Chemistry of Heterocyclic Compounds. (2013).
  • The Good Scents Company. (n.d.). 2-aminopyrazine. [Link]

Sources

A Comparative Guide to the Spectral Analysis of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of a Pyrazine Building Block

2-Bromo-1-(pyrazin-2-yl)ethanone is a highly reactive α-bromoketone, making it an excellent electrophile for reactions with a wide range of nucleophiles. The pyrazine ring, a common scaffold in pharmaceuticals, imparts unique electronic properties and potential biological activity to the resulting products. The hydrobromide salt form enhances the stability and handling of this reagent.

This guide will focus on the comparative analysis of two major classes of heterocyclic products synthesized from this starting material:

  • Imidazo[1,2-a]pyrazines: Formed through the reaction with 2-aminopyrazines. These fused bicyclic systems are prevalent in a variety of biologically active molecules.

  • Thiazolopyrazines: Resulting from the Hantzsch thiazole synthesis with thiourea. This class of compounds also exhibits a broad spectrum of pharmacological activities.

By understanding the characteristic spectral signatures of these and other potential products, researchers can effectively monitor reaction progress, identify major and minor products, and unambiguously confirm the structures of their target compounds.

Characterization of the Starting Material: 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

A thorough understanding of the spectral features of the starting material is paramount for accurate analysis of reaction mixtures.

Synthesis Protocol

A common method for the synthesis of α-bromoketones is the bromination of the corresponding ketone. For 2-acetylpyrazine, this can be achieved using a brominating agent such as bromine in an acidic medium.

Step-by-Step Protocol:

  • Dissolve 2-acetylpyrazine in a suitable solvent such as acetic acid or an inert solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (Br₂) or a source of electrophilic bromine like pyridinium hydrobromide perbromide, dissolved in the same solvent, to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, followed by extraction and purification.

  • To obtain the hydrobromide salt, the purified 2-bromo-1-(pyrazin-2-yl)ethanone can be treated with a solution of hydrogen bromide in a suitable solvent like ether or acetic acid. The salt typically precipitates and can be collected by filtration.

Expected NMR and LC-MS Spectral Data

¹H NMR:

  • Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.5-9.5 ppm). The protons on the pyrazine ring will exhibit characteristic splitting patterns (doublets and triplets) depending on their coupling with adjacent protons.

  • Methylene Protons (-CH₂Br): A singlet in the region of δ 4.5-5.0 ppm. The electronegative bromine atom and the adjacent carbonyl group deshield these protons, causing them to appear at a relatively high chemical shift for aliphatic protons.

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-195 ppm.

  • Pyrazine Carbons: Four signals in the aromatic region (δ 140-160 ppm).

  • Methylene Carbon (-CH₂Br): A signal in the aliphatic region, expected around δ 30-35 ppm.

LC-MS:

  • Molecular Ion Peak: In positive ion mode ESI-MS, the expected [M+H]⁺ ion for the free base (C₆H₅BrN₂O) would be observed at m/z 201.0 and 203.0 with an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Comparative Analysis of Reaction Products

The reaction of this compound with different nucleophiles leads to distinct heterocyclic systems, each with a unique spectral fingerprint.

Alternative 1: Imidazo[1,2-a]pyrazine Synthesis

The reaction with a 2-aminopyrazine derivative is a classic method for constructing the imidazo[1,2-a]pyrazine scaffold.

Reaction Workflow:

start 2-Bromo-1-(pyrazin-2-yl)ethanone + 2-Aminopyrazine reaction Reflux in Ethanol or Acetone start->reaction product Imidazo[1,2-a]pyrazine reaction->product

Caption: Synthesis of Imidazo[1,2-a]pyrazine.

Step-by-Step Protocol:

  • To a solution of this compound in a suitable solvent like ethanol or acetone, add an equimolar amount of the desired 2-aminopyrazine derivative.[1]

  • The reaction mixture is typically heated to reflux and stirred for several hours.[1]

  • Reaction progress can be monitored by TLC.

  • Upon completion, the solvent is often removed under reduced pressure, and the residue is purified, for example, by recrystallization or column chromatography, to yield the imidazo[1,2-a]pyrazine product.[1]

Spectral Analysis of Imidazo[1,2-a]pyrazines:

  • ¹H NMR: The most significant change is the appearance of a new singlet in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the proton on the imidazole ring (H-3). The pyrazine protons will also show shifts and potentially different coupling patterns compared to the starting material. For instance, a representative 6-methyl-2-phenylimidazo[1,2-a]pyrazine showed aromatic protons at δ 9.1 (s, 1H), 8.2 (s, 1H), and 8.1 (s, 1H) ppm.[1]

  • ¹³C NMR: The spectrum will show the characteristic signals for the fused bicyclic system. For 6-methyl-2-phenylimidazo[1,2-a]pyrazine, carbons of the imidazo[1,2-a]pyrazine core were observed at δ 108.4, 113.3, 127.4, 131.5, 138.8, and 141.7 ppm.[1]

  • LC-MS: The molecular ion peak will correspond to the fused product. For example, the reaction with 2-aminopyrazine would yield a product with a molecular formula of C₁₀H₇N₅, and the [M+H]⁺ ion would be observed at m/z 186.1.

Alternative 2: Thiazolopyrazine Synthesis (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis provides a straightforward route to 2-aminothiazole derivatives. In this case, the reaction of this compound with thiourea will yield a 2-aminothiazolo[3,2-a]pyrazin-4-ium bromide.

Reaction Workflow:

start 2-Bromo-1-(pyrazin-2-yl)ethanone + Thiourea reaction Reflux in Ethanol start->reaction product 2-Aminothiazolo[3,2-a]pyrazin-4-ium bromide reaction->product

Caption: Hantzsch synthesis of a Thiazolopyrazine derivative.

Step-by-Step Protocol:

  • Dissolve this compound and an equimolar amount of thiourea in a protic solvent such as ethanol.[1][2]

  • Heat the mixture to reflux and stir for a few hours.[1]

  • The product often precipitates from the reaction mixture upon cooling.

  • The solid product can be collected by filtration, washed with a cold solvent, and dried.[2]

Spectral Analysis of 2-Aminothiazolo[3,2-a]pyrazin-4-ium bromide:

  • ¹H NMR: A key diagnostic signal is a singlet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the proton on the thiazole ring (H-3). The pyrazine protons will also be present in the aromatic region. The amino group protons may appear as a broad singlet.

  • ¹³C NMR: The spectrum will show signals for the fused thiazolopyrazine core. The carbon bearing the amino group (C-2) typically appears around δ 160-170 ppm.

  • LC-MS: The molecular ion will be that of the cationic thiazolopyrazine moiety. For the product from thiourea, the molecular formula is C₇H₆N₄S⁺, and the corresponding ion will be observed at m/z 179.0. Mass spectral fragmentation of similar thiazolo[3,2-a]pyrimidines often involves cleavage of the thiazole ring followed by fragmentation of the pyrimidine ring, indicating the relative stability of the pyrimidine moiety.[3]

Data Summary and Comparison

FeatureStarting Material (Predicted)Imidazo[1,2-a]pyrazine2-Aminothiazolo[3,2-a]pyrazin-4-ium bromide
Key ¹H NMR Signal -CH₂Br singlet (δ 4.5-5.0 ppm)Imidazole H-3 singlet (δ 7.5-8.5 ppm)Thiazole H-3 singlet (δ 7.0-8.0 ppm)
¹³C NMR Carbonyl Present (δ 190-195 ppm)AbsentAbsent
LC-MS [M+H]⁺ (free base) m/z 201.0/203.0 (Br pattern)Varies with aminopyrazine usedm/z 179.0 (cation)
Key Structural Feature α-BromoketoneFused Imidazole RingFused Thiazole Ring

Conclusion: Empowering Rational Drug Design

The ability to rapidly and accurately characterize the products of reactions involving this compound is crucial for the efficient development of novel heterocyclic compounds. By leveraging the distinct spectral signatures of the potential products, such as imidazo[1,2-a]pyrazines and thiazolopyrazines, researchers can confidently navigate their synthetic pathways. This guide provides the foundational knowledge and practical protocols to perform these analyses, ultimately accelerating the discovery and development of new therapeutic agents.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing.
  • 2-Bromo-1-(pyrazin-2-yl)ethanone. PubChem.
  • A green protocol for the synthesis and antimicrobial evaluation of some imidazo [1,2-A] pyrazines. IMSEAR Repository.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
  • 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide. LookChem.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry.
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
  • Imidazo(1,2-a)pyrazine. PubChem.
  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.

Sources

A Comparative Guide to the Synthesis of Imidazopyrazines: Moving Beyond Traditional α-Haloketone Condensations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazopyrazine Scaffold and the Need for Synthetic Innovation

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including as anticancer, antiviral, and antibacterial agents.[1][2] Notably, certain imidazo[1,2-a]pyrazines have been investigated as inhibitors of key enzymes like cyclin-dependent kinase 9 (CDK9) and the VirB11 ATPase, a crucial component in bacterial secretion systems.[2][3] The traditional and most established route to this scaffold is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrazine with an α-haloketone, such as 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide.[4] While effective, this method often requires harsh reaction conditions, can lead to purification challenges, and the requisite α-haloketones can be lachrymatory and unstable.

This guide provides a comprehensive comparison of the traditional Tschitschibabin-type synthesis with modern, alternative multicomponent reactions (MCRs). We will delve into the mechanistic underpinnings of these approaches, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the most suitable synthetic strategy for their specific needs. Our focus will be on demonstrating the practical advantages of MCRs in terms of efficiency, atom economy, and operational simplicity.

The Classical Approach: Tschitschibabin Condensation

The reaction of a 2-aminopyrazine with an α-haloketone proceeds via an initial SN2 reaction, where the exocyclic amino group of the pyrazine attacks the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazopyrazine ring system.

Reaction Pathway: Traditional Tschitschibabin Synthesis

G cluster_0 Step 1: S_N2 Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration 2-Aminopyrazine 2-Aminopyrazine Intermediate_1 N-Alkylated Intermediate 2-Aminopyrazine->Intermediate_1 Nucleophilic Attack alpha-Haloketone 2-Bromo-1-(pyrazin-2-yl)ethanone alpha-Haloketone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Cyclization Imidazopyrazine Imidazo[1,2-a]pyrazine Product Intermediate_2->Imidazopyrazine -H2O

Caption: General workflow for the traditional synthesis of imidazopyrazines.

While this method is conceptually straightforward, it is not without its drawbacks. The use of α-haloketones can be problematic due to their instability and hazardous nature. Furthermore, reactions can sometimes require elevated temperatures and extended reaction times, and purification of the final product from byproducts can be challenging.[3]

Alternative Strategies: The Rise of Multicomponent Reactions

In recent years, multicomponent reactions have emerged as powerful and efficient alternatives for the synthesis of complex heterocyclic scaffolds like imidazopyrazines.[5] These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. Two particularly effective MCRs for imidazopyrazine synthesis are the Groebke–Blackburn–Bienaymé (GBB) reaction and iodine-catalyzed three-component condensations.

The Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a cornerstone of modern heterocyclic synthesis, providing a rapid and convergent route to 3-aminoimidazo[1,2-a]azines.[6] This reaction involves the acid-catalyzed condensation of a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide.

The mechanism is initiated by the formation of a Schiff base between the 2-aminopyrazine and the aldehyde. Protonation of the Schiff base activates it for nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic endocyclic nitrogen of the pyrazine ring, and a final proton transfer step yield the 3-aminoimidazo[1,2-a]pyrazine product.

Reaction Pathway: Groebke-Blackburn-Bienaymé (GBB) Synthesis

G 2-Aminopyrazine 2-Aminopyrazine Schiff_Base Schiff Base Intermediate 2-Aminopyrazine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base + H+ - H2O Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion Schiff_Base->Nitrilium_Ion + Isocyanide + H+ Imidazopyrazine 3-Amino-Imidazo[1,2-a]pyrazine Nitrilium_Ion->Imidazopyrazine Intramolecular Cyclization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

This one-pot process allows for the rapid generation of molecular diversity, as a wide range of commercially available aldehydes and isocyanides can be employed. The reactions are often high-yielding and can be performed under mild conditions.[2]

Iodine-Catalyzed Three-Component Condensation

A particularly attractive and environmentally benign alternative is the use of molecular iodine as a catalyst for the three-component condensation of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide.[1] This method offers several advantages, including the use of a low-cost, readily available, and non-toxic catalyst, often with the reaction proceeding efficiently at room temperature.[1][7]

The proposed mechanism involves the initial condensation of the 2-aminopyrazine and the aryl aldehyde to form a Schiff base. The Lewis acidic iodine then activates this intermediate, facilitating the nucleophilic addition of the isocyanide. This is followed by a [4+1] cycloaddition to generate the imidazopyrazine scaffold.[1]

Performance Comparison: Traditional vs. Multicomponent Syntheses

The advantages of multicomponent reactions over the traditional Tschitschibabin approach become evident when comparing key experimental parameters.

ParameterTraditional Tschitschibabin-type SynthesisGroebke-Blackburn-Bienaymé (GBB) ReactionIodine-Catalyzed 3-Component Reaction
Reagents 2-Aminopyrazine, α-Haloketone2-Aminopyrazine, Aldehyde, Isocyanide2-Aminopyrazine, Aryl Aldehyde, Isocyanide
Catalyst Often base-mediated (e.g., NaHCO₃) or uncatalyzedLewis or Brønsted acid (e.g., Sc(OTf)₃, Yb(OTf)₃)Molecular Iodine (I₂)
Reaction Time Several hours to 24 hours[3]30 minutes to a few hours[2][8]2 to 4 hours[1]
Temperature Reflux[3]Room temperature to moderate heating (e.g., 60 °C)[8]Room temperature[1]
Yield Variable, often moderateGood to excellent (up to 97%)[2]Good to excellent (up to 98%)[1]
Operational Complexity Multi-step if α-haloketone is not commercialOne-potOne-pot
Atom Economy Lower, loss of HBr/HCl and H₂OHigh, most atoms are incorporated into the productHigh, most atoms are incorporated into the product
Substrate Scope Limited by availability of α-haloketonesVery broad, diverse aldehydes and isocyanidesBroad, diverse aryl aldehydes and isocyanides

Experimental Protocols

To provide a practical comparison, detailed experimental protocols for both a traditional and a modern multicomponent synthesis of a substituted imidazopyrazine are presented below.

Experimental Workflow Comparison

G cluster_0 Traditional Synthesis cluster_1 Iodine-Catalyzed MCR T_Start Start: 2-Amino-3-chloropyrazine + Phenacyl Bromide T_Step1 Reflux in MeOH with NaHCO3 (24 hours) T_Start->T_Step1 T_Step2 Work-up: Evaporation, Extraction with CH2Cl2, Washing T_Step1->T_Step2 T_Step3 Purification: Column Chromatography T_Step2->T_Step3 T_End Product T_Step3->T_End MCR_Start Start: 2-Aminopyrazine + Aryl Aldehyde + Isocyanide MCR_Step1 Stir in Ethanol with I2 (5 mol%) at Room Temperature (2-4 hours) MCR_Start->MCR_Step1 MCR_Step2 Work-up: Filtration of Precipitate, Washing with Ethanol MCR_Step1->MCR_Step2 MCR_Step3 Purification: Recrystallization MCR_Step2->MCR_Step3 MCR_End Product MCR_Step3->MCR_End

Caption: Comparative workflow of traditional vs. MCR synthesis.

Protocol 1: Traditional Synthesis of 8-Chloro-2-phenylimidazo[1,2-a]pyrazine

This protocol is adapted from the procedure described by Sayer, J. et al. for a similar condensation.[3]

  • To a round-bottom flask, add 2-amino-3-chloropyrazine (1.2 equivalents), 2-bromo-1-phenylethan-1-one (phenacyl bromide, 1.0 equivalent), and sodium bicarbonate (NaHCO₃, 1.25 equivalents).

  • Add methanol (MeOH) as the solvent to achieve a suitable concentration (e.g., 0.06 M).

  • Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in dichloromethane (CH₂Cl₂) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-chloro-2-phenylimidazo[1,2-a]pyrazine.

Protocol 2: Iodine-Catalyzed Synthesis of N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine

This protocol is based on the general procedure reported by Krishnamoorthy, R. & Anaikutti, P.[1]

  • In a round-bottom flask, combine 2-aminopyrazine (1.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), and tert-butyl isocyanide (1.0 mmol) in ethanol (e.g., 5 mL).

  • Add molecular iodine (I₂, 5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC. An orange-yellowish precipitate should form.

  • Upon completion of the reaction, filter the precipitate and wash it with excess ethanol.

  • Dry the collected solid under vacuum.

  • If necessary, further purify the product by recrystallization from ethanol to yield the pure N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine. A reported yield for this specific product is 98%.[1]

Conclusion: A Clear Case for Modern Synthetic Methods

While the traditional Tschitschibabin condensation using α-haloketones like this compound remains a valid method for the synthesis of imidazopyrazines, the evidence strongly supports the adoption of modern multicomponent reactions. The Groebke–Blackburn–Bienaymé reaction and iodine-catalyzed three-component condensations offer significant advantages in terms of milder reaction conditions, shorter reaction times, higher yields, operational simplicity, and improved safety and environmental profiles. For researchers and drug development professionals, these MCRs provide a more efficient, versatile, and scalable platform for the rapid synthesis and exploration of novel imidazopyrazine-based compounds.

References

  • Hand, E. S., & Paudler, W. W. (1982). The Synthesis and Chemistry of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry, 47(14), 2687-2692. (This reference is analogous for the pyridine series, establishing the classical method).
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
  • Sayer, J. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
  • Shaikh, A. A., et al. (2019). Effective synthesis of benzimidazoles-imidazo[1,2-a]pyrazine conjugates: A comparative study of mono-and bis-benzimidazoles for antitumor activity. European Journal of Medicinal Chemistry, 180, 527-545.
  • Pandya, J. R., Goswami, V. M., & Joshi, H. (n.d.). A Green Protocol for the Synthesis and Antimicrobial Evaluation of Some Imidazo (1,2-A) Pyrazines. Semantic Scholar.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439-36453.
  • Cervantes-Reyes, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 10(1), 18.
  • Lee, C.-F., et al. (2016). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 14(2), 555-565.
  • Various Authors. (2019). Diversity-Oriented Synthesis of Imidazo-Dipyridines with Anticancer Activity via Groebke–Blackburn–Bienaymé and TBAB-Mediated Cascade Reaction in One Pot. The Journal of Organic Chemistry, 84(19), 12632-12638.
  • Kos, J., et al. (2016). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 21(5), 633.
  • Cervantes-Reyes, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 12(1), 28.
  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2573.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • Chichibabin Reaction. (n.d.). In-depth study of Organic Name Reactions for exams.
  • Bharate, J. B., et al. (2015). Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. ResearchGate.
  • Sinicropi, M. S., et al. (2021). Imidazopyridine derivatives from the Chichibabin reaction. ResearchGate.
  • Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496.

Sources

Validation of Synthesis Methods for Imidazopyrazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, my focus extends beyond mere procedural execution to a deeper understanding of the underlying principles that govern synthetic efficiency and success. Imidazopyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] The selection of a synthetic route is therefore a critical decision, profoundly impacting yield, purity, scalability, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies.

This guide provides a comparative validation of three distinct and powerful methodologies for the synthesis of the imidazopyrazine scaffold: the traditional Tschitschibabin-type condensation, the modern Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and the versatile copper-catalyzed Ullmann condensation. We will dissect the mechanistic rationale behind each approach, provide validated experimental protocols, and present a clear, data-driven comparison to guide your synthetic strategy.

Method 1: The Classical Approach - Tschitschibabin-type Condensation

This is the foundational method for constructing imidazo-fused heterocycles, first reported in the early 20th century.[2][3] It remains a reliable, albeit sometimes harsh, method for accessing simple imidazopyrazine structures.

Expertise & Mechanistic Rationale

The reaction proceeds via a two-step sequence: nucleophilic substitution followed by intramolecular cyclization and dehydration.[2] An aminopyrazine, acting as a binucleophile, first attacks an α-halocarbonyl compound (e.g., phenacyl bromide). This initial SN2 reaction forms an intermediate which, under thermal conditions, undergoes an intramolecular condensation to form the five-membered imidazole ring.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling polar solvent like methanol or DMF is often chosen to ensure all reactants are solubilized and to provide the thermal energy required for the cyclization step.[4]

  • Base: A mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) may be used to scavenge the HBr formed during the initial substitution, preventing protonation of the aminopyrazine and driving the reaction forward. However, many procedures proceed without an external base.[2]

  • Temperature: Reflux temperatures are typically necessary to overcome the activation energy for the final intramolecular cyclization and dehydration step.

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyrazine
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyrazine (1.0 mmol, 1.0 eq) in methanol (15 mL).

  • Reagent Addition: Add 2-bromoacetophenone (phenacyl bromide) (1.1 mmol, 1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 24 hours. Monitor progress via Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid by vacuum filtration. Wash the precipitate with cold methanol to remove unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from ethanol to yield the pure 2-phenylimidazo[1,2-a]pyrazine.

Workflow Visualization

G cluster_reaction Reaction Phase cluster_purification Workup & Purification A Dissolve 2-Aminopyrazine in Methanol B Add 2-Bromoacetophenone A->B C Reflux at 65°C for 24h B->C D Cool to Room Temperature C->D E Vacuum Filtration D->E F Wash with Cold Methanol E->F G Recrystallize (Optional) F->G H Pure Product G->H G AP 2-Aminopyrazine IMINE Schiff Base (Imine) AP->IMINE - H2O ALD Aldehyde ALD->IMINE - H2O ISO Isocyanide NITRILIUM Nitrile-Ylide Intermediate ISO->NITRILIUM Nucleophilic Attack CAT Lewis Acid Catalyst CAT->NITRILIUM Nucleophilic Attack IMINE->NITRILIUM Nucleophilic Attack CYCLO Cyclized Intermediate NITRILIUM->CYCLO Intramolecular [4+1] Cycloaddition PROD 3-Aminoimidazo [1,2-a]pyrazine CYCLO->PROD Proton Transfer & Aromatization G CuI L-Cu(I) OxAdd L-Cu(III)(Ar)(Br) CuI->OxAdd Oxidative Addition Substrate Precursor (Ar-Br) Substrate->OxAdd Coord Coordinated Intermediate OxAdd->Coord N-Coordination Coord->CuI Reductive Elimination Product Imidazopyrazine Coord->Product

Sources

A Senior Application Scientist's Guide to Purity Assessment of Compounds from 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This guide provides an in-depth, objective comparison of methods for assessing the purity of compounds synthesized from the versatile starting material, 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the scientific integrity of your work.

The pyrazine ring is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antibacterial effects.[1][2] this compound is a valuable building block for accessing diverse pyrazine-containing scaffolds due to the reactivity of the α-bromo ketone moiety. However, this reactivity also necessitates rigorous purity assessment to identify and quantify potential byproducts and unreacted starting materials.

The Critical Role of Purity in Drug Development

The International Council for Harmonisation (ICH) has established stringent guidelines for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[3][4] These guidelines underscore the importance of identifying and qualifying impurities to ensure the safety and efficacy of pharmaceuticals. Impurities can arise from various sources, including the starting materials, synthetic route, and degradation.[5] For a starting material like this compound, potential impurities can include unreacted precursors, over-brominated species, and byproducts from side reactions. Therefore, a robust analytical strategy is paramount.

A Comparative Overview of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on the physicochemical properties of the compound and the potential impurities. Below is a comparative summary of the most commonly employed methods for analyzing pyrazine derivatives.

Technique Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, quantitative accuracy, and wide applicability.Requires a chromophore for UV detection; method development can be time-consuming.Primary method for purity determination and quantification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Provides molecular weight information for impurity identification; high sensitivity.Quantitative accuracy can be lower than HPLC-UV; matrix effects can suppress ionization.Identification of unknown impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information for unambiguous identification; can be used for quantitative analysis (qNMR).Lower sensitivity compared to other techniques; complex spectra can be difficult to interpret.Structural elucidation of the main compound and impurities; purity assessment by qNMR.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing residual solvents and volatile impurities.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents as per ICH Q3C guidelines.[6]

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: Reverse-phase HPLC is the workhorse for purity analysis of moderately polar heterocyclic compounds. The choice of a C18 column provides a versatile stationary phase for retaining the pyrazine core and its derivatives. A gradient elution is employed to ensure the separation of compounds with a range of polarities, from potential early-eluting polar impurities to the later-eluting, more lipophilic target compound.

Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Acetonitrile/Water) to a concentration of 1 mg/mL.

Quantitative NMR (qNMR) for Absolute Purity Assessment

Rationale: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. By using a certified internal standard of known purity and concentration, the purity of the target compound can be accurately calculated. This method is orthogonal to chromatographic techniques and provides an independent verification of purity.[5]

Protocol:

  • Internal Standard: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity.

  • Sample Preparation: Accurately weigh the synthesized compound and dissolve it along with the internal standard in a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: Acquire a 1H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

  • Data Processing: Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_decision Decision Start 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide Reaction Reaction with Nucleophile (e.g., aminothiazole) Start->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography or Recrystallization Crude->Purification HPLC HPLC-UV (Purity & Impurity Profile) Purification->HPLC LCMS LC-MS (Impurity Identification) Purification->LCMS qNMR qNMR (Absolute Purity) Purification->qNMR GC GC-HS (Residual Solvents) Purification->GC Pass Purity ≥ 95% (ICH Guideline) HPLC->Pass Meets Specification Fail Purity < 95% Further Purification HPLC->Fail Fails Specification Synthetic_Route_Comparison cluster_route_A Route A: From 2-Bromo-1-(pyrazin-2-yl)ethanone cluster_route_B Route B: Alternative Condensation A_Start 2-Bromo-1-(pyrazin-2-yl)ethanone A_Step1 Reaction with Amidine/Thiourea A_Start->A_Step1 A_Product Substituted Imidazo/Thiazolyl-Pyrazine A_Step1->A_Product Comparison Comparison Factors: - Number of steps - Overall yield - Impurity profile - Availability of starting materials - Reaction conditions (harshness) B_Start1 Aminopyrazine B_Step1 Condensation/ Cyclization B_Start1->B_Step1 B_Start2 α-Haloketone or Dicarbonyl B_Start2->B_Step1 B_Product Substituted Imidazo/Thiazolyl-Pyrazine B_Step1->B_Product

Caption: A comparison of synthetic strategies for accessing substituted pyrazine heterocycles.

The choice between these routes often involves a trade-off between the number of synthetic steps, overall yield, and the impurity profile. Route A, starting from 2-Bromo-1-(pyrazin-2-yl)ethanone, is often more direct but may be prone to side reactions involving the reactive α-bromo ketone. Route B may involve more steps to prepare the requisite aminopyrazine but can offer a cleaner reaction profile in the final cyclization step. A thorough analysis of the impurity profile of the final compound from each route is essential to make an informed decision.

For example, in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, an alternative to starting with a pre-functionalized pyrazine is to perform a coupling reaction on a simpler pyrazine core. [7]This can sometimes lead to a cleaner product, as the coupling conditions are often highly specific and generate fewer byproducts compared to the reactions of a highly reactive α-bromo ketone.

Conclusion and Best Practices

The purity of compounds synthesized from this compound is a critical determinant of their utility in drug discovery and development. A multi-pronged analytical approach, combining chromatographic and spectroscopic techniques, is essential for a comprehensive purity assessment.

Key Takeaways for the Bench Scientist:

  • Orthogonal Methods are Key: Do not rely on a single analytical technique. Use a combination of methods, such as HPLC and qNMR, to gain a complete picture of your compound's purity.

  • Understand Your Impurities: Use LC-MS to identify the molecular weights of major impurities. This information can provide valuable insights into side reactions and help optimize your synthetic protocol.

  • Adhere to Regulatory Standards: Familiarize yourself with the relevant ICH guidelines (Q3A, Q3B, Q3C, and M7) to ensure your purity assessment meets regulatory expectations. [8][9]* Consider Alternative Routes: If you encounter persistent purity issues, exploring alternative synthetic strategies can often lead to a cleaner product and a more efficient overall process.

By implementing these principles and protocols, researchers can ensure the integrity of their synthesized compounds, leading to more reliable and impactful scientific outcomes.

References

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ICH. (2006). Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ICH. (2016). Q3C(R6) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ICH. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. [Link]
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
  • International Journal of Basic & Pure Science. (2021). Pyrazine and its derivatives- synthesis and activity-a review. [Link]
  • PMC. (2014). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. [Link]
  • PMC. (2012). Recent trends in the impurity profile of pharmaceuticals. [Link]
  • PMC. (2018). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
  • PMC. (2010). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. [Link]
  • Taylor & Francis Online. (2022).
  • MDPI. (2017). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
  • PMC. (2011). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]
  • International Journal of Pharmaceutical Research & Allied Sciences. (2015). IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. [Link]
  • National Institutes of Health. (2014).
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Imidazopyrazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazopyrazine Scaffold – A Privileged Heterocycle in Drug Discovery

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both structural diversity and potent biological activity. Among the nitrogen-fused heterocyclic compounds, the imidazopyrazine core has emerged as a "privileged" structure. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of new therapeutic agents.[1] Imidazopyrazine derivatives have demonstrated a vast pharmacological utility, with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[2][3]

This guide provides a comparative analysis of the biological activities of key imidazopyrazine isomers, with a primary focus on the extensively studied imidazo[1,2-a]pyrazine and its counterparts. We will delve into the nuanced differences in their anticancer and antimicrobial profiles, supported by experimental data and structure-activity relationship (SAR) insights. As senior application scientists, our goal is not merely to present data, but to explain the causality behind experimental choices and to provide robust, validated protocols that empower researchers in their own discovery efforts.

Comparative Analysis of Major Biological Activities

The therapeutic potential of imidazopyrazine isomers is broad, but their most significant impact has been observed in oncology and infectious diseases. Here, we compare their performance in these critical areas.

Anticancer Activity: A Tale of Multiple Mechanisms

Imidazopyrazine derivatives have shown remarkable efficacy against a panel of human cancer cell lines. Their mechanism of action is often tied to the specific substitutions on the core scaffold, leading to distinct molecular interactions.

Mechanism I: Tubulin Polymerization Inhibition

A prominent anticancer strategy involves the disruption of microtubule dynamics, which are essential for cell division. Certain imidazo[1,2-a]pyrazine derivatives have been identified as potent tubulin polymerization inhibitors, binding at the colchicine site. For instance, the compound TB-25 exhibited a powerful inhibitory effect against the HCT-116 colon cancer cell line with an IC₅₀ of just 23 nM.[4] Mechanistic studies confirmed that TB-25 effectively inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[4] This highlights the scaffold's potential to house potent antimitotic agents.

Mechanism II: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] The imidazopyrazine scaffold is a versatile template for designing potent kinase inhibitors.

  • SHP2 Allosteric Inhibition: The protein tyrosine phosphatase SHP2 is an oncogenic protein. Novel imidazopyrazine derivatives have been identified as potent allosteric inhibitors of SHP2, demonstrating efficacy in both enzymatic and cellular assays.[6]

  • ENPP1 Inhibition for Cancer Immunotherapy: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) negatively regulates the cGAS-STING pathway, a key component of the innate immune response to cancer. A highly potent and selective imidazo[1,2-a]pyrazine inhibitor of ENPP1 (IC₅₀ of 5.70 nM) was shown to enhance the antitumor efficacy of anti-PD-1 antibodies in a murine model, demonstrating its potential in immuno-oncology.[7]

The following diagram illustrates the role of an ENPP1 inhibitor in the cGAS-STING pathway.

ENPP1_Inhibition_Pathway cluster_tumor_cell Tumor Cell cluster_inhibitor dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING activates ENPP1_node ENPP1 cGAMP->ENPP1_node TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I IFNs (e.g., IFNB1) IRF3->IFNs induces transcription Hydrolysis Hydrolysis ENPP1_node->Hydrolysis Hydrolysis->cGAMP degrades Imidazopyrazine_Inhibitor Imidazopyrazine ENPP1 Inhibitor Imidazopyrazine_Inhibitor->ENPP1_node inhibits

Caption: Role of Imidazopyrazine ENPP1 Inhibitor in the cGAS-STING Pathway.

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine derivatives, illustrating their comparable potency.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyrazine Compound 10bHep-220[8]
Compound 10bHepG218[8]
Compound 10iMCF-717[8]
Compound 10iA37516[8]
Imidazo[1,2-a]pyridine Compound 12bHep-211[9][10]
Compound 12bHepG213[9][10]
Compound 12bMCF-711[9][10]
Compound 12bA37511[9][10]
Imidazo[1,5-a]pyrazine Compound 7l (Oxindole derived)A549 (Lung)6.5[11]

Note: Lower IC₅₀ values indicate greater potency.

Antimicrobial Activity: A Broad-Spectrum Defense

The imidazopyrazine scaffold has also yielded compounds with significant antibacterial and antifungal properties.[2] The mechanism often involves targeting essential cellular processes in microbes. For example, computational studies have identified Staphylococcus aureus Pyruvate carboxylase (SaPC) as a likely molecular target for certain derivatives.[12]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these compounds is highly dependent on the nature and position of substituents on the imidazopyrazine ring.

  • Effect of Substituents at C2 and C8: Studies on a series of imidazo[1,2-a]pyrazine derivatives revealed that substitutions at the C2 and C8 positions are critical for activity.[13][14] For instance, the presence of an amino group at the C8 position, particularly diethanol amine or morpholine groups, was found to significantly enhance antioxidant and antimicrobial properties.[13]

  • Comparison of Derivatives: In one study, compounds 3a, 3b, 3h, and 3i showed excellent growth inhibition against E. coli, while compounds 3c, 3e, 3h, and 3i were highly active against Pseudomonas aeruginosa.[2] This demonstrates that subtle structural modifications can tune the antimicrobial spectrum.

Comparative Antimicrobial Activity Data

The table below presents the zone of inhibition data for selected imidazo[1,2-a]pyrazine derivatives against various microbial strains.

CompoundBacterial StrainZone of Inhibition (mm) at 100 µg/mLFungal StrainZone of Inhibition (mm) at 50 µg/mLReference
4a S. aureus22C. albicans18[13]
4f S. aureus24A. niger22[13]
5g S. aureus22--[13]
5h --C. albicans24[13]
6b S. aureus23A. niger23[13]
6c S. aureus23A. niger21[13]
Gentamicin (Std.) S. aureus26--[13]
Ketoconazole (Std.) --A. niger25[13]

Note: Larger zone of inhibition indicates greater antimicrobial activity.

Field-Proven Experimental Protocols

To ensure reproducibility and reliability, we outline standard methodologies for assessing the biological activities discussed. The rationale behind key steps is provided to reflect an experienced scientific perspective.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

This colorimetric assay is a standard for assessing cell viability and cytotoxicity. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of ~1 x 10⁴ cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

    • Scientist's Rationale: An initial 24-hour incubation allows cells to recover from trypsinization and enter the exponential growth phase, ensuring that the drug's effect is measured on a healthy, proliferating population.

  • Compound Treatment: Prepare serial dilutions of the imidazopyrazine test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

    • Scientist's Rationale: A 48-hour exposure is a standard duration that allows for sufficient time for the compound to exert its cytotoxic or cytostatic effects, typically spanning at least one full cell cycle.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram outlines the workflow for the MTT assay.

MTT_Assay_Workflow node_start Start: Cell Culture node_seed 1. Seed Cells in 96-well Plate node_start->node_seed node_incubate1 2. Incubate 24h (Adhesion) node_seed->node_incubate1 node_treat 3. Add Imidazopyrazine Compounds node_incubate1->node_treat node_incubate2 4. Incubate 48h (Treatment) node_treat->node_incubate2 node_mtt 5. Add MTT Reagent node_incubate2->node_mtt node_incubate3 6. Incubate 4h (Formazan Formation) node_mtt->node_incubate3 node_solubilize 7. Solubilize Formazan (Add DMSO) node_incubate3->node_solubilize node_read 8. Read Absorbance (570 nm) node_solubilize->node_read node_analyze 9. Calculate IC50 node_read->node_analyze node_end End: Cytotoxicity Data node_analyze->node_end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Cup-Plate Agar Diffusion Method for Antimicrobial Screening

This method is a widely used preliminary test to assess the antimicrobial activity of a compound. It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[2]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize nutrient agar for bacteria or potato dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) in sterile saline, adjusting to a 0.5 McFarland turbidity standard.

  • Agar Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically bore wells (e.g., 6 mm in diameter) into the seeded agar plates using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 100 µg/mL in DMSO) into each well. Also include a negative control (DMSO) and a positive control (e.g., Streptomycin for bacteria, Nystatin for fungi).

    • Scientist's Rationale: Using a standardized inoculum and a precise volume/concentration of the test compound is critical for ensuring that the resulting zone of inhibition is a reliable and comparable measure of the compound's intrinsic activity, rather than an artifact of experimental variability.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Conclusion and Future Perspectives

The imidazopyrazine scaffold and its isomers represent a highly versatile and pharmacologically significant class of compounds. Comparative analysis reveals that subtle changes in the core structure (e.g., imidazo[1,2-a]pyrazine vs. imidazo[1,5-a]pyrazine) and variations in substitution patterns can lead to profound differences in biological activity and mechanism of action. While many derivatives show comparable potency to related heterocycles like imidazopyridines, the unique electronic properties of the pyrazine ring offer distinct opportunities for drug design.[8][9][10]

Future research should focus on:

  • Exploring underrepresented isomers: While imidazo[1,2-a]pyrazines are well-studied, other isomers remain less explored and could yield novel biological activities.

  • Multi-target drug design: Given their broad activity, designing imidazopyrazine derivatives that can modulate multiple targets (e.g., a kinase and a microbial enzyme) could lead to novel therapies for complex diseases.

  • In vivo evaluation: Many of the promising compounds identified in vitro require comprehensive pharmacokinetic, pharmacodynamic, and toxicological evaluation in animal models to translate their potential to the clinic.[7]

By leveraging the insights and protocols detailed in this guide, researchers can more effectively navigate the chemical space of imidazopyrazine isomers and accelerate the discovery of next-generation therapeutics.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed.
  • Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity. Journal of Chemical and Pharmaceutical Research.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines. PubMed.
  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science Publisher.
  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evalu
  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central.
  • Shailaja Myadaraboina, Manjula Alla, Venkateshwarlu Saddanapu, Vittal Rao Bommena, Anthony Addlagatta. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors.
  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Rel
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist. PubMed.
  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed.

Sources

A Comparative Guide to In Vitro Profiling of Novel Kinase Inhibitors Derived from 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a high-value target class.[1] The dysregulation of kinase signaling pathways is a hallmark of many diseases, driving researchers to identify and optimize small molecule inhibitors.[1][2] The pyrazine ring, a nitrogen-containing heterocycle, is recognized as a "privileged scaffold" due to its ability to form key interactions with the ATP-binding pocket of various kinases.[1][3][4] Its unique electronic properties and capacity for hydrogen bonding make it a versatile core for developing potent and selective inhibitors.[3][4]

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide serves as a highly versatile starting reagent for the synthesis of a diverse library of pyrazine-based compounds.[5][6] Its reactive bromo-acetyl group allows for the facile introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a comprehensive framework for the in vitro characterization of novel compounds synthesized from this key intermediate. We will compare hypothetical, yet representative, pyrazine derivatives against a known standard, focusing on the practical application and interpretation of key assays in a drug development context.

Experimental Design: A Multi-Faceted Approach to Characterization

A robust in vitro characterization strategy aims to answer several fundamental questions:

  • Does the compound engage its intended target?

  • What is its potency and selectivity?

  • What is its effect on cellular viability and proliferation?

  • Does it induce a desired cellular phenotype, such as apoptosis?

To address these, we will detail the methodologies for a suite of assays: an in vitro kinase assay to determine direct target engagement and potency, a cell viability assay to assess cytotoxicity, and an apoptosis assay to elucidate the mechanism of cell death.

G cluster_synthesis Synthesis & Compound Library cluster_assays In Vitro Assay Cascade cluster_data Data Analysis & Interpretation start 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide cpdA Compound A start->cpdA Synthetic Diversification cpdB Compound B start->cpdB Synthetic Diversification kinase_assay Biochemical Kinase Assay (Target Engagement & Potency) cpdA->kinase_assay cpdB->kinase_assay ref Reference Inhibitor (e.g., Staurosporine) ref->kinase_assay viability_assay Cell Viability Assay (MTT) (Cellular Effect & Cytotoxicity) apoptosis_assay Apoptosis Assay (Annexin V/PI) (Mechanism of Action) analysis IC50 / EC50 Determination Comparative Analysis SAR Insights apoptosis_assay->analysis

Comparative Analysis of Hypothetical Kinase Inhibitors

For this guide, we will consider two hypothetical compounds, PZ-K-A and PZ-K-B , derived from our starting material, and compare them to a well-known, potent but non-selective kinase inhibitor, Staurosporine. We will assume our target of interest is a constitutively active tyrosine kinase (e.g., a mutant form of a receptor tyrosine kinase, hereafter referred to as "Target Kinase X") implicated in a cancer cell line (e.g., "CancerCell-X").

CompoundTarget Kinase X IC50 (nM)CancerCell-X EC50 (nM)Apoptosis Induction at 10x EC50 (% Annexin V Positive)
PZ-K-A 2515075%
PZ-K-B 500> 10,000< 5%
Staurosporine 52090%

Interpretation of Results:

  • PZ-K-A demonstrates potent inhibition of Target Kinase X in a biochemical assay and effectively reduces the viability of CancerCell-X. The significant induction of apoptosis suggests its cytotoxic effect is mediated through programmed cell death, a desirable outcome for an anti-cancer agent.

  • PZ-K-B is a much weaker inhibitor of the target kinase and shows minimal effect on the cancer cell line's viability. This highlights a clear structure-activity relationship when compared to PZ-K-A.

  • Staurosporine , as expected, is highly potent both biochemically and cellularly. While it serves as an excellent positive control for assay performance, its known lack of selectivity makes it unsuitable as a therapeutic candidate. PZ-K-A, while less potent, may represent a more promising starting point for a selective inhibitor.

Detailed Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Methodology)

This protocol is designed to quantify the activity of a target kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.

Causality and Trustworthiness: This assay is highly robust and relies on a luciferase-based system to detect ADP. The use of a specific kinase and substrate ensures the measured activity is directly attributable to the target. The multi-step process minimizes false positives by depleting unused ATP before quantifying the generated ADP.

G cluster_reaction Kinase Reaction cluster_detection ADP Detection ATP ATP Substrate Substrate Kinase Target Kinase X + Inhibitor ADP_Glo ADP-Glo™ Reagent Kinase_Detection Kinase Detection Reagent pSubstrate pSubstrate

Methodology:

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). Prepare a solution of Target Kinase X and its specific substrate peptide in this buffer.

  • Compound Dilution: Perform a serial dilution of the test compounds (PZ-K-A, PZ-K-B, Staurosporine) in DMSO, then dilute further in kinase buffer to the desired final concentrations.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the kinase/substrate mix to wells. Add 2.5 µL of the diluted compounds or vehicle control (DMSO).

  • Initiation: Start the reaction by adding 2.5 µL of ATP solution (at a concentration near the Km for the kinase).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader. The light signal is proportional to the ADP concentration.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8][9]

Causality and Trustworthiness: The assay is based on the principle that viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells. Including untreated and vehicle-treated controls ensures that any observed decrease in viability is due to the compound's effect.

Methodology:

  • Cell Seeding: Seed CancerCell-X cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the compounds. Incubate for 72 hours.[10]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.[7][8]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Causality and Trustworthiness: This assay relies on two key cellular changes during cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11][12] This dual staining provides a reliable and quantitative measure of apoptosis.[11][12]

G node_healthy {Healthy Cell | {Inner: Phosphatidylserine (PS) | Outer: Normal Lipids}} node_early {Early Apoptotic Cell | {PS flips to Outer Leaflet | Membrane Intact}} node_healthy->node_early Apoptotic Stimulus (e.g., PZ-K-A) node_stain Staining with Annexin V-FITC (AnnV) and Propidium Iodide (PI) node_late {Late Apoptotic/Necrotic Cell | {PS on Outer Leaflet | Membrane Compromised}} node_early->node_late Progression node_healthy_res {Result | {AnnV Negative | PI Negative}} node_early_res {Result | {AnnV Positive | PI Negative}} node_late_res {Result | {AnnV Positive | PI Positive}}

Methodology:

  • Cell Treatment: Seed 1x10⁶ CancerCell-X cells in a 6-well plate and treat with the test compounds at their respective 10x EC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[12]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive/PI negative, and late apoptotic/necrotic cells will be positive for both.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Martens, S. (2023). In vitro kinase assay. protocols.io.
  • Al-Shakliah, N. S. (2023). MTT (Assay protocol). protocols.io.
  • NIH. (n.d.). In vitro NLK Kinase Assay.
  • PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
  • ResearchGate. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.
  • PubMed Central. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • LookChem. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.
  • ResearchGate. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.
  • PubMed. (2016). From Type I to Type II: Design, Synthesis, and Characterization of Potent Pyrazin-2-ones as DFG-Out Inhibitors of PDGFRβ.
  • MDPI. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.
  • PubChem. (n.d.). 2-Bromo-1-pyrazin-2-yl-ethanone.
  • PubMed. (2008). Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase.
  • ResearchGate. (n.d.). Potential Chemopreventive Agents Based on the Structure of the Lead Compound 2-Bromo-1-hydroxyphenazine, Isolated from Streptomyces Species, Strain CNS284.
  • Chemsrc. (n.d.). 2-Bromo-1-(2-pyrazinyl)ethanone.
  • Fisher Scientific. (n.d.). BLD Pharm 100MG 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide.

Sources

The Pharmacokinetic Profile of Pyrazine-Based Heterocycles: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Core as a Privileged Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the architecture of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold" in drug discovery. This guide focuses on the pharmacokinetic profile of drugs and drug candidates synthesized from pyrazine-based building blocks, with a particular emphasis on fused heterocyclic systems such as imidazo[1,2-a]pyrazines.

2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide serves as a key intermediate in the synthesis of a variety of pyrazine derivatives. The reactivity of the α-bromoketone moiety allows for the facile construction of fused ring systems, leading to the generation of diverse chemical libraries for screening and optimization. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives is paramount for their successful development into clinically viable therapeutics.

This guide will provide a comparative analysis of the pharmacokinetic profiles of representative pyrazine-based compounds. We will delve into the experimental methodologies used to characterize their ADME properties and present a side-by-side comparison of key pharmacokinetic parameters. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the design and selection of pyrazine-containing drug candidates with optimal pharmacokinetic characteristics.

Comparative Pharmacokinetic Profiles

A critical aspect of drug development is the characterization of a compound's pharmacokinetic profile. This section compares the key pharmacokinetic parameters of an investigational imidazo[1,5-a]pyrazine derivative with the marketed non-benzodiazepine hypnotic, Zaleplon, which features a structurally related pyrazolopyrimidine core, and PBI-4050, an investigational antifibrotic agent.

ParameterImidazo[1,5-a]pyrazine Derivative (Compound 38)[1]Zaleplon[2][3][4][5][6][7]PBI-4050[8][9]
Route of Administration Oral (in rats)OralOral
Peak Plasma Concentration (Cmax) 1030 ng/mL23.3 ng/mL (10 mg dose)Not explicitly stated
Time to Peak Concentration (Tmax) 0.58 h~1 hourNot explicitly stated
Area Under the Curve (AUC) 2880 ng·h/mL59.9 ng·h/mL (10 mg dose)Similar to PBI-4050 alone when co-administered with nintedanib, but reduced with pirfenidone
Elimination Half-life (t½) 2.1 h~1 hourShorter when co-administered with pirfenidone
Oral Bioavailability (F%) Not explicitly stated~30%Not explicitly stated
Clearance (CL) 58.3 mL/min/kgNot explicitly statedNot explicitly stated
Plasma Protein Binding Not explicitly stated~60%Not explicitly stated
Primary Metabolism Not explicitly statedPrimarily by aldehyde oxidase and to a lesser extent by CYP3A4[7]Not explicitly stated

Analysis of Comparative Data:

The imidazo[1,5-a]pyrazine derivative demonstrates rapid absorption, reaching a high peak plasma concentration within an hour in rats.[1] Its elimination half-life of 2.1 hours suggests a relatively short duration of action.[1]

In comparison, Zaleplon, a well-characterized hypnotic, also exhibits rapid absorption with a Tmax of approximately 1 hour and a short half-life of about 1 hour.[2][3][4][5][6][7] Its oral bioavailability is moderate at around 30%.[7] The pharmacokinetic profile of Zaleplon is consistent with its clinical use for sleep initiation.

PBI-4050's pharmacokinetic data from a Phase 2 clinical trial indicates potential drug-drug interactions, as its exposure is reduced when co-administered with pirfenidone.[8][9] This highlights the importance of evaluating the metabolic pathways of new chemical entities.

The comparison underscores the diverse pharmacokinetic profiles that can arise from different pyrazine-based scaffolds. The choice of a particular scaffold and its subsequent chemical modifications will significantly impact the ADME properties and, ultimately, the therapeutic utility of the resulting drug candidate.

Experimental Protocols for Pharmacokinetic Profiling

The determination of the pharmacokinetic parameters listed above relies on a suite of standardized in vitro and in vivo assays. This section details the methodologies for three critical in vitro assays that are fundamental in early drug discovery for predicting human pharmacokinetics.

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 permeability assay is a widely accepted in vitro model for predicting the oral absorption of drugs. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Workflow:

Caption: Caco-2 Permeability Assay Workflow.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Experiment: The test compound is added to the donor (apical or basolateral) chamber, and samples are collected from the receiver chamber at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction provides the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.

Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.

Experimental Workflow:

Caption: Metabolic Stability Assay Workflow.

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (human, rat, mouse, etc.) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time Course: Aliquots are removed at specific time points and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to remove precipitated proteins.

  • Analysis: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.

Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to proteins in the plasma. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.

Experimental Workflow:

Caption: Plasma Protein Binding Assay Workflow.

Methodology:

  • Equilibrium Dialysis: A semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber in a device such as the Rapid Equilibrium Dialysis (RED) system.

  • Incubation: The test compound is added to the plasma chamber, and the system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane into the buffer chamber.

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of the unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion and Future Directions

The pyrazine scaffold and its fused derivatives, such as imidazo[1,2-a]pyrazines, represent a fertile ground for the discovery of novel therapeutics. As demonstrated by the comparative analysis, subtle structural modifications can lead to significant differences in pharmacokinetic profiles. A thorough understanding and early assessment of ADME properties are therefore indispensable for the successful translation of these promising compounds from the laboratory to the clinic.

The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of the pharmacokinetic properties of pyrazine-based drug candidates. By integrating these assays into the drug discovery workflow, researchers can prioritize compounds with favorable ADME profiles, thereby increasing the probability of identifying candidates with a higher likelihood of clinical success.

Future research in this area should focus on establishing clear structure-pharmacokinetic relationships for different classes of pyrazine derivatives. Furthermore, the development of in silico models that can accurately predict the ADME properties of these compounds will be invaluable for accelerating the design-synthesize-test-analyze cycle. Ultimately, a multi-faceted approach that combines synthetic chemistry, in vitro and in vivo pharmacology, and computational modeling will be key to unlocking the full therapeutic potential of this versatile heterocyclic scaffold.

References

  • Belanger, D. B., Williams, M. J., Curran, P. J., Mandal, A. K., Meng, Z., Rainka, M. P., ... & Basso, A. D. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(22), 6739-6743.
  • Drozd, M. L., & Tkachov, V. I. (2019). Zaleplon: a review of its use in the treatment of insomnia.
  • FDA. (1999). Sonata (zaleplon) Prescribing Information.
  • Greenblatt, D. J., Harmatz, J. S., von Moltke, L. L., Wright, C. E., & Shader, R. I. (2000). Pharmacokinetics, pharmacodynamics, and relative pharmacokinetic/pharmacodynamic profiles of zaleplon and zolpidem. Clinical therapeutics, 22(12), 1444-1461.
  • Khalil, N., Cau, N., Ghadirian, T., Gagnon, L., & Laurin, P. (2019). Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis.
  • Naik, A. M., & Kavishwar, S. G. (2010). Novel process for the synthesis of Zaleplon. International Journal of ChemTech Research, 2(1), 1-4.
  • Patat, A., Paty, I., & Hindmarch, I. (2001). Pharmacodynamic profile of zaleplon, a new non-benzodiazepine hypnotic agent. Human Psychopharmacology: Clinical and Experimental, 16(5), 369-392.
  • Rosen, A. S., Fournie, P., Darque, A., & G-Alonso, F. (1999). Zaleplon pharmacokinetics and absolute bioavailability. Biopharmaceutics & drug disposition, 20(4), 171-175.
  • Stahl, S. M. (2017).
  • Prometic Life Sciences Inc. (2018). Prometic presents new clinical data on PBI-4050 for the treatment of idiopathic pulmonary fibrosis.
  • Pulmonary Fibrosis News. (2019). Prometic’s PBI-4050 Shows Promise in First Trial for IPF.
  • UCL Discovery. (2015). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds.
  • Wikipedia. (2024). Zaleplon.
  • MedLibrary.org. (2024). ZALEPLON (Rising Pharma Holdings, Inc.): FDA Package Insert.
  • StatPearls. (2023). Zaleplon.
  • PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).

Sources

A Head-to-Head Comparison of Synthetic Routes to Imidazopyrazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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Imidazopyrazines represent a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with significant pharmacological properties, including anticancer, antiviral, and kinase inhibitory activities.[1][2][3][4] The inherent versatility of the imidazopyrazine scaffold has driven the development of a diverse array of synthetic strategies.[1][5] This guide provides a head-to-head comparison of prominent synthetic routes, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal method for their specific drug discovery and development needs.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions, which combine three or more starting materials in a single step to form a complex product, are highly valued for their efficiency and atom economy.[6][7] In the realm of imidazopyrazine synthesis, the Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a particularly powerful tool.[8][9][10]

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a three-component condensation of an aminopyrazine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[8][9][11] This reaction provides rapid access to 3-aminoimidazo[1,2-a]pyrazines, a key substructure in many biologically active compounds.[8][12]

Mechanism and Rationale: The reaction proceeds through the formation of an intermediate imine from the aminopyrazine and aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by tautomerization to yield the final imidazopyrazine product.[6][11] The choice of catalyst is crucial for driving the reaction efficiently. Lewis acids like scandium(III) triflate (Sc(OTf)₃) or ytterbium(III) triflate (Yb(OTf)₃) are often employed to activate the aldehyde carbonyl group towards nucleophilic attack by the aminopyrazine.[9][13] In some cases, even milder catalysts like iodine or ammonium chloride have been used effectively.[6][7]

Advantages:

  • High Convergence and Atom Economy: Combines three simple starting materials in a single, efficient step.[7]

  • Structural Diversity: A wide range of commercially available aldehydes and isocyanides can be used, allowing for the rapid generation of diverse compound libraries.[8][10]

  • Operational Simplicity: Often proceeds under mild conditions and can be amenable to one-pot procedures.[6][14]

Limitations:

  • Limited Substitution Patterns: Primarily yields 3-amino substituted imidazopyrazines.

  • Substrate Scope: The reaction can be sensitive to the electronic nature of the aldehyde, with electron-poor substrates sometimes giving higher yields.[8]

Experimental Protocol: GBB Synthesis of 3-Aminoimidazo[1,2-a]pyrazines[8]

This protocol is adapted from a scalable industrial process for synthesizing 3-aminoimidazo[1,2-a]pyrazines.[8]

  • Reaction Setup: To a solution of aminopyrazine (1.0 equiv) and aldehyde (1.05 equiv) in acetonitrile (MeCN), add a Lewis acid catalyst such as BF₃·MeCN (1.1 equiv).

  • Addition of Dehydrating Agent: Add trimethyl orthoformate (1.5 equiv) to the mixture to act as a dehydrating agent.

  • Isocyanide Addition: Cool the reaction mixture and add the isocyanide (1.0 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and purify the product. For purification, the formation of a sulfate salt can be an effective method to obtain a highly pure product without the need for chromatography.[8]

Palladium-Catalyzed Cross-Coupling Strategies

For the synthesis of imidazopyrazines with more complex substitution patterns, particularly at the N1 and C2 positions, palladium-catalyzed cross-coupling reactions offer a powerful and versatile approach.[15][16] These methods typically involve the formation of the imidazopyrazine core followed by functionalization, or a tandem process where coupling and cyclization occur in a single pot.[17]

Palladium-Catalyzed Amidation and Cyclization

A notable strategy involves the palladium-catalyzed coupling of a 2-chloro-3-amino-heterocycle with a primary amide, which is then followed by an in-situ cyclization and dehydration to furnish the imidazopyrazine ring system.[15][16] This approach provides regioselective access to N1-substituted isomers, which can be challenging to obtain through other methods.[15]

Mechanism and Rationale: The reaction leverages the power of palladium catalysis to form a C-N bond between the aminopyrazine and the amide. The choice of a bulky, electron-rich phosphine ligand, such as Me₄tBu-XPhos, is critical for promoting the reductive elimination step and achieving high yields.[15] The subsequent intramolecular cyclization is driven by the proximity of the newly introduced amide nitrogen and the endocyclic nitrogen of the pyrazine ring.

Advantages:

  • Regioselectivity: Allows for the specific synthesis of N1-substituted imidazopyrazines.[15]

  • Broad Substrate Scope: Tolerates a wide range of amides, including those bearing benzyl, alkyl, and aryl groups.[15]

  • One-Pot Procedure: The coupling and cyclization steps can often be performed in a single vessel, improving efficiency.[15]

Limitations:

  • Cost and Availability of Catalysts: Palladium catalysts and specialized ligands can be expensive.

  • Reaction Conditions: May require elevated temperatures and inert atmosphere conditions.

Experimental Protocol: Palladium-Catalyzed Synthesis of N1-Substituted Imidazo[4,5-b]pyrazines[15][16]
  • Reaction Setup: In a glovebox, combine the 2-chloro-3-aminopyrazine (1.0 equiv), the primary amide (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.05 equiv), a suitable ligand like Me₄tBu-XPhos (0.1 equiv), and a base such as K₂CO₃ (2.0 equiv) in a reaction vessel.

  • Solvent Addition: Add anhydrous tert-butanol as the solvent.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Functionalization of Pre-formed Imidazopyrazine Scaffolds

Palladium-catalyzed cross-coupling reactions are also extensively used to functionalize a pre-existing imidazopyrazine core.[18][19][20] Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto the heterocyclic ring system.[17][21][22]

Rationale: This approach is particularly useful when the desired substituents are not compatible with the conditions required for the initial ring formation. By first constructing the core and then introducing the functional groups, a wider range of complex molecules can be accessed. For instance, a halogenated imidazopyrazine can serve as a versatile handle for subsequent cross-coupling reactions.[18]

Classical Condensation Reactions

Traditional methods for imidazopyrazine synthesis often rely on the condensation of an aminopyrazine with an α-halocarbonyl compound.[1][3][23] While sometimes perceived as less sophisticated than modern catalytic methods, these reactions remain a reliable and cost-effective means of accessing certain imidazopyrazine derivatives.

Mechanism and Rationale: The reaction proceeds via an initial Sₙ2 reaction where the exocyclic amino group of the aminopyrazine attacks the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazine ring attacks the carbonyl carbon, and subsequent dehydration to form the aromatic imidazopyrazine ring.[23][24]

Advantages:

  • Cost-Effectiveness: Utilizes readily available and inexpensive starting materials.

  • Simplicity: The reactions are often straightforward to perform and do not require specialized catalysts.

Limitations:

  • Harsh Conditions: Can require elevated temperatures and may not be suitable for sensitive substrates.[23]

  • Limited Scope: The availability of suitable α-halocarbonyl compounds can be a limiting factor.

Experimental Protocol: Microwave-Assisted Condensation of 2-Aminopyrazine and α-Bromoketone[3]

Microwave irradiation can significantly accelerate classical condensation reactions, offering a greener and more efficient alternative to conventional heating.[3][25][26]

  • Reaction Mixture: In a microwave-safe vessel, combine 2-aminopyrazine (1.0 equiv) and the α-bromoketone (1.1 equiv) in a mixture of water and isopropanol (IPA).[3]

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a set temperature and time (e.g., 120 °C for 10-30 minutes).

  • Work-up and Purification: After cooling, remove the solvents under reduced pressure. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Emerging Synthetic Strategies: A Glimpse into the Future

The field of organic synthesis is constantly evolving, with new methodologies emerging that offer improved efficiency, sustainability, and access to novel chemical space. For imidazopyrazine synthesis, photocatalysis and electrochemistry are beginning to make their mark.

Photochemical Synthesis

Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-X bonds under mild conditions.[27][28] Recent studies have demonstrated the application of photoredox catalysis for the functionalization of imidazopyridine scaffolds, a close relative of imidazopyrazines.[27][28] These methods often involve the C-H functionalization of the heterocyclic core, avoiding the need for pre-functionalized starting materials.[27] While still an emerging area for imidazopyrazines specifically, the principles are readily transferable and hold great promise for future synthetic developments.[29][30]

Comparative Summary of Synthetic Routes

Synthetic Route Key Features Advantages Limitations Typical Yields References
Groebke-Blackburn-Bienaymé (GBB) Reaction Three-component condensation of aminopyrazine, aldehyde, and isocyanide.High convergence, atom economy, structural diversity, operational simplicity.Primarily yields 3-amino substituted products, can be sensitive to substrate electronics.60-95%[6][8][9][10][11]
Palladium-Catalyzed Amidation/Cyclization Pd-catalyzed coupling of a 2-chloro-3-amino-heterocycle with a primary amide followed by cyclization.Regioselective access to N1-substituted isomers, broad substrate scope, one-pot potential.Cost of catalysts and ligands, may require inert conditions and high temperatures.70-90%[15][16][17]
Classical Condensation Condensation of an aminopyrazine with an α-halocarbonyl compound.Cost-effective, simple procedure.Can require harsh conditions, limited scope of α-halocarbonyls.50-85%[1][3][23][24]
Photochemical Functionalization C-H functionalization of the imidazopyrazine core using visible-light photocatalysis.Mild reaction conditions, avoids pre-functionalization.Still an emerging area for imidazopyrazines, substrate scope may be limited.Varies[27][28][29][30]

Visualizing the Synthetic Pathways

Groebke-Blackburn-Bienaymé (GBB) Reaction Workflow

GBB_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyrazine Aminopyrazine Reaction One-Pot Reaction (Lewis/Brønsted Acid Catalyst) Aminopyrazine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Imidazopyrazine 3-Aminoimidazo[1,2-a]pyrazine Reaction->Imidazopyrazine

Caption: Workflow for the GBB three-component synthesis of 3-aminoimidazo[1,2-a]pyrazines.

Palladium-Catalyzed Synthesis and Functionalization Logic

Palladium_Logic Start Starting Materials Route1 Route 1: Tandem Coupling & Cyclization Start->Route1 Route2 Route 2: Core Synthesis then Functionalization Start->Route2 Product1 N1-Substituted Imidazopyrazine Route1->Product1 One-pot amidation/ cyclization Core_Synth Imidazopyrazine Core Synthesis Route2->Core_Synth Halogenation Halogenation Core_Synth->Halogenation Cross_Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Halogenation->Cross_Coupling Product2 Functionalized Imidazopyrazine Cross_Coupling->Product2

Caption: Logical comparison of two palladium-catalyzed approaches to substituted imidazopyrazines.

Conclusion: Choosing the Right Path

The optimal synthetic route to a desired imidazopyrazine target is dictated by the specific substitution pattern required, the scale of the synthesis, and the resources available.

  • For rapid library synthesis and the generation of 3-amino-substituted analogs, the Groebke-Blackburn-Bienaymé reaction is often the most efficient choice.

  • When regioselective control is paramount, particularly for N1-substitution, palladium-catalyzed amidation and cyclization offers a superior strategy.

  • For the introduction of diverse functional groups onto a pre-formed core, palladium-catalyzed cross-coupling reactions provide unparalleled versatility.

  • In cases where cost is a primary driver and the required starting materials are readily available, classical condensation methods , especially when enhanced by microwave irradiation, remain a viable option.

As the demand for novel imidazopyrazine-based therapeutics continues to grow, the development of even more efficient and sustainable synthetic methods will be crucial. The exploration of photochemical and electrochemical routes represents an exciting frontier in this endeavor, promising to further expand the medicinal chemist's toolbox for accessing this important class of molecules.

References

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764–1767. [Link]
  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-chloro-3-amino-heterocycles. PubMed. [Link]
  • Goel, R., et al. (2015).
  • Li, et al. (2016).
  • Goel, R., et al. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35917-35927. [Link]
  • N/A. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
  • N/A. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
  • N/A. (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. [Link]
  • N/A. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. [Link]
  • N/A. (n.d.).
  • N/A. (n.d.). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]
  • N/A. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • N/A. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. [Link]
  • N/A. (n.d.).
  • N/A. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]
  • N/A. (n.d.). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. [Link]
  • N/A. (n.d.). Diversity-Oriented Synthesis of Imidazo-Dipyridines with Anticancer Activity via Groebke–Blackburn–Bienaymé and TBAB-Mediated Cascade Reaction in One Pot.
  • N/A. (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • N/A. (n.d.). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. [Link]
  • N/A. (n.d.). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. RSC Publishing. [Link]
  • N/A. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]
  • N/A. (n.d.). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]
  • N/A. (n.d.).
  • N/A. (n.d.). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
  • N/A. (n.d.). Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Semantic Scholar. [Link]
  • N/A. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
  • N/A. (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
  • N/A. (n.d.). One‐pot synthesis of imidazo[1,2‐a]pyridines by condensation of...
  • N/A. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
  • N/A. (n.d.).
  • N/A. (n.d.).
  • N/A. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
  • N/A. (n.d.). ChemInform Abstract: Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions.
  • N/A. (n.d.). Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors. PubMed. [Link]
  • N/A. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC - PubMed Central. [Link]
  • N/A. (n.d.). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [Link]
  • N/A. (n.d.).
  • N/A. (n.d.). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. [Link]
  • N/A. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][8][15]triazines. NIH. [Link]

Sources

The Strategic Synthesis of Imidazo[1,2-a]pyrazines: A Cost-Effectiveness Analysis of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Medicinal Chemistry Workflows

In the fast-paced world of drug discovery, the efficient synthesis of novel heterocyclic scaffolds is paramount. Imidazo[1,2-a]pyrazines are a class of nitrogen-fused heterocycles that have garnered significant attention from medicinal chemists due to their prevalence in a wide array of biologically active compounds. The traditional and widely adopted method for constructing this privileged scaffold often involves the use of α-haloketone building blocks, such as 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide. However, the principles of green chemistry and the ever-present pressure to reduce research and development costs necessitate a critical evaluation of this classical approach against modern, more streamlined synthetic strategies.

This guide provides a comprehensive cost-effectiveness analysis of utilizing this compound for the synthesis of imidazo[1,2-a]pyrazines, comparing it directly with a contemporary, one-pot, three-component, iodine-catalyzed reaction. We will delve into the experimental nuances, reaction efficiencies, and a comparative cost analysis of the starting materials to provide researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in their synthetic campaigns.

The Classical Approach: The Role of this compound

The reaction of a 2-aminopyrazine derivative with an α-haloketone, such as this compound, is a robust and well-established method for the synthesis of imidazo[1,2-a]pyrazines. This bimolecular condensation reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic system.

dot

Caption: Workflow for the traditional two-component synthesis of imidazo[1,2-a]pyrazines.

While this method is reliable and generally provides good yields of the desired products, it is not without its drawbacks. The synthesis of the α-haloketone starting material itself can be a multi-step process, adding to the overall cost and time of the synthetic sequence. Furthermore, α-haloketones are often lachrymatory and require careful handling.

A Modern Alternative: The One-Pot, Iodine-Catalyzed Three-Component Reaction

In recent years, multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, embodying the principles of atom economy and procedural simplicity. A notable alternative to the classical approach is the one-pot, iodine-catalyzed reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide.[1][2] This reaction proceeds through the in-situ formation of an imine from the 2-aminopyrazine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, catalyzed by molecular iodine, a cost-effective and environmentally benign catalyst.[3]

dot

Caption: Workflow for the one-pot, iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.

This one-pot approach offers several potential advantages over the traditional method, including reduced reaction times, simplified workup procedures, and the avoidance of synthesizing and handling lachrymatory α-haloketones.

Comparative Performance: A Data-Driven Analysis

To provide a clear and objective comparison, we will analyze the synthesis of a representative imidazo[1,2-a]pyrazine derivative, 6-methyl-2-phenylimidazo[1,2-a]pyrazine, via both the traditional and the one-pot multicomponent routes.

ParameterTraditional Method (using 2-Bromo-1-phenylethanone)One-Pot, Iodine-Catalyzed MCR
Starting Materials 2-Amino-5-methylpyrazine, 2-Bromo-1-phenylethanone2-Amino-5-methylpyrazine, Benzaldehyde, tert-Butyl Isocyanide
Catalyst None (or base)Molecular Iodine (I₂)
Reaction Time 3 - 12 hours1 - 2 hours
Typical Yield 85 - 95%[1]80 - 92%[2]
Number of Steps Two (synthesis of α-bromoketone, then condensation)One
Operational Simplicity ModerateHigh
Green Chemistry Profile Moderate (use of hazardous α-bromoketone)Good (atom-economical, benign catalyst)[4]

Table 1: Performance Comparison of Synthetic Routes to 6-methyl-2-phenylimidazo[1,2-a]pyrazine

Cost-Effectiveness Analysis

The true cost-effectiveness of a synthetic route extends beyond the price of the starting materials and must account for factors such as reaction yield, time, and the cost of reagents, solvents, and purification. Below is an estimated cost analysis for the synthesis of one mole of 6-methyl-2-phenylimidazo[1,2-a]pyrazine via both methods. Prices are based on commercially available, research-grade chemicals and are subject to variation based on supplier and quantity.

ReagentMolecular Weight ( g/mol )Price (USD/g)Moles per Mole of ProductCost per Mole of Product (USD)
Traditional Method
2-Amino-5-methylpyrazine109.13~2.501.0272.83
2-Bromo-1-phenylethanone199.05~1.501.0298.58
Total Starting Material Cost ~571.41
One-Pot, Iodine-Catalyzed MCR
2-Amino-5-methylpyrazine109.13~2.501.0272.83
Benzaldehyde106.12~0.201.021.22
tert-Butyl Isocyanide83.13~15.001.01246.95
Iodine (catalytic)253.81~0.500.056.35
Total Starting Material Cost ~1547.35

Table 2: Estimated Starting Material Cost Comparison

Note: Prices are estimations and can vary significantly. Bulk purchasing would likely reduce these costs, particularly for tert-butyl isocyanide.

From this analysis, it is evident that for small-scale laboratory synthesis, the high cost of research-grade tert-butyl isocyanide makes the one-pot MCR appear significantly more expensive in terms of starting materials. However, it is crucial to consider the following:

  • Cost of Labor and Time: The one-pot MCR is significantly faster and requires less hands-on time, which translates to lower labor costs in an industrial setting.

  • Cost of α-Haloketone Synthesis: The cost analysis for the traditional method does not include the synthesis of 2-bromo-1-phenylethanone, which would add to the overall cost and complexity.

  • Scalability and Bulk Pricing: The price of tert-butyl isocyanide and other reagents is expected to decrease dramatically when purchased in bulk, which would significantly alter the cost-effectiveness in a production environment.

  • Safety and Handling: The avoidance of lachrymatory and hazardous α-haloketones in the MCR approach reduces the need for specialized handling procedures and associated costs.

Experimental Protocols

Protocol 1: Traditional Synthesis of 6-methyl-2-phenylimidazo[1,2-a]pyrazine

Materials:

  • 2-Amino-5-methylpyrazine (1.0 mmol, 109 mg)

  • 2-Bromo-1-phenylethanone (1.0 mmol, 199 mg)

  • Sodium bicarbonate (1.5 mmol, 126 mg)

  • Isopropanol (10 mL)

Procedure:

  • A mixture of 2-amino-5-methylpyrazine, 2-bromo-1-phenylethanone, and sodium bicarbonate in isopropanol is heated at 80°C overnight.[5]

  • After cooling to room temperature, the reaction mixture is concentrated to dryness.

  • The resulting residue is partitioned between ethyl acetate and water.

  • The organic phase is washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the desired product.

Protocol 2: One-Pot, Iodine-Catalyzed Synthesis of 6-methyl-2-phenylimidazo[1,2-a]pyrazine

Materials:

  • 2-Amino-5-methylpyrazine (1.0 mmol, 109 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • tert-Butyl isocyanide (1.0 mmol, 83 mg)

  • Iodine (I₂) (0.05 mmol, 13 mg)

  • Ethanol (5 mL)

Procedure:

  • To a solution of 2-amino-5-methylpyrazine and benzaldehyde in ethanol, tert-butyl isocyanide and a catalytic amount of iodine are added.[2]

  • The reaction mixture is stirred at room temperature for approximately 1 hour.

  • Upon completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography to yield the final product.

Conclusion and Future Outlook

The choice between the traditional two-component synthesis and the modern one-pot, three-component reaction for the preparation of imidazo[1,2-a]pyrazines is a nuanced one, heavily dependent on the specific context of the research or production campaign.

For small-scale, exploratory synthesis where a variety of α-haloketones are readily available, the traditional method remains a viable and reliable option. However, for process development and larger-scale synthesis, the one-pot, iodine-catalyzed multicomponent reaction presents a compelling case for its cost-effectiveness in the long run. The significant reduction in reaction time, operational simplicity, and improved green chemistry profile are powerful advantages that can lead to substantial savings in time, labor, and resources.

As the pharmaceutical industry continues to embrace the principles of sustainable chemistry and process optimization, it is anticipated that multicomponent reactions will play an increasingly important role in the synthesis of key pharmaceutical intermediates. Further research into reducing the cost of key reagents like isocyanides and the development of even more efficient catalytic systems will only enhance the appeal of these elegant and powerful synthetic methodologies.

References

  • Guchhait, S. K., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • Kavitha, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37285-37297.
  • ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
  • Zhdankin, V. V., & Yusubov, M. S. (2015). Iodine catalysis: A green alternative to transition metals in organic chemistry and technology. Resource-Efficient Technologies, 1(1), 35-53.
  • ResearchGate. (2025). Iodine catalysis: A green alternative to transition metals in organic chemistry and technology.
  • National Center for Biotechnology Information. (2014). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 19(9), 14697-14706.
  • Pharmaffiliates. 2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (BSC).
  • IJFMR. (2022). Conventional to “Go Green” Approach in organic Reaction.
  • National Center for Biotechnology Information. (2010). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1723.
  • Thieme Chemistry. Mono- and Dihalogenation of 2-Aminopyrazine.
  • Royal Society of Chemistry. (2018). Iodine-catalyzed, highly atom-economic synthesis of 9-sulfenylphenanthrenes and polycyclic heteroaromatics in water. Green Chemistry, 20(23), 5397-5402.
  • National Center for Biotechnology Information. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 14(41), 29699-29712.
  • ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Google Patents. US2396067A - Preparation of 2-aminopyrazine.
  • National Center for Biotechnology Information. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 14(41), 29699-29712.
  • MDPI. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences, 24(7), 6581.
  • ScienceDirect. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(21), 5030-5034.
  • National Center for Biotechnology Information. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.
  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583.

Sources

A Comparative Guide to Greener Synthetic Alternatives for 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the pursuit of greener and more sustainable chemical processes is paramount.[1] This guide offers an in-depth comparison of synthetic routes to 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide, a key intermediate in drug discovery, with a focus on environmentally benign alternatives to traditional bromination methods. By examining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for chemists and engineers dedicated to integrating the principles of green chemistry into their work.[2]

The Conventional Approach: α-Bromination of 2-Acetylpyrazine

The traditional synthesis of this compound typically involves the α-bromination of 2-acetylpyrazine.[3] This reaction is commonly carried out using elemental bromine (Br₂) in an acidic medium, such as acetic acid.[4]

Mechanism of Acid-Catalyzed Bromination:

The reaction proceeds through an acid-catalyzed enolization of the ketone. The carbonyl oxygen is first protonated by the acid, which increases the acidity of the α-protons. A weak base then removes an α-proton, leading to the formation of an enol intermediate. This enol, being electron-rich, acts as a nucleophile and attacks a molecule of bromine. Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone and regenerates the acid catalyst.[5][6] The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but notably independent of the bromine concentration, indicating that the enol formation is the rate-determining step.[5]

G ketone 2-Acetylpyrazine (Keto form) enol Enol Intermediate ketone->enol Acid-catalyzed tautomerization (Rate-determining) bromo_intermediate Brominated Intermediate enol->bromo_intermediate Nucleophilic attack on Br₂ product 2-Bromo-1-(pyrazin-2-yl)ethanone bromo_intermediate->product Deprotonation G start Dissolve 2-Acetylpyrazine in Water add_hbr Add HBr at 0-10°C start->add_hbr add_h2o2 Add H₂O₂ dropwise add_hbr->add_h2o2 react Stir at Room Temperature (2-4h) add_h2o2->react neutralize Neutralize with NaHCO₃ react->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product 2-Bromo-1-(pyrazin-2-yl)ethanone purify->product

Sources

A Comparative Docking Analysis of Novel 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the potential of molecules derived from 2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide as therapeutic agents through comparative molecular docking studies. We will explore the rationale behind experimental choices, present a detailed, step-by-step protocol for in silico analysis, and offer a framework for interpreting the results to guide further drug development efforts.

The pyrazine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its unique electronic properties, combining heteroatomic polar interactions with aromatic characteristics, make it a versatile fragment for designing molecules that can effectively interact with biological targets.[2][3] Computational studies have consistently highlighted the ability of pyrazine-containing compounds to engage in key interactions within protein binding sites, validating their inclusion in drug design campaigns.[1] This guide will leverage these principles to evaluate a series of hypothetical derivatives of 2-Bromo-1-(pyrazin-2-yl)ethanone, a readily available building block for synthesizing novel chemical entities.

The Strategic Selection of Protein Targets

The choice of protein targets is a critical first step in any drug discovery project. For this comparative study, we have selected two distinct and therapeutically relevant proteins to assess the potential broad-spectrum activity of our pyrazine derivatives:

  • Protein Kinases: These enzymes are central regulators of cell signaling, and their aberrant activity is implicated in numerous diseases, particularly cancer.[4][5] We will focus on a representative tyrosine kinase to evaluate the potential of our compounds as kinase inhibitors.

  • Mycobacterium tuberculosis InhA: This enzyme is a key component of the fatty acid synthesis pathway in the causative agent of tuberculosis.[6] Its inhibition is a validated strategy for developing new anti-tubercular agents.

This dual-target approach allows for a more comprehensive evaluation of the therapeutic potential of the designed molecules, spanning both oncology and infectious diseases.

A Rigorous and Validated Docking Protocol

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is widely used in drug discovery to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. To ensure the scientific integrity of our study, we will employ a robust and well-validated docking protocol using AutoDock Vina, a widely used and freely available software.[8]

The validity of a docking protocol is paramount. One common method for validation is to re-dock a co-crystallized ligand into the active site of its protein.[9][10] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[9] While we will not perform a full re-docking validation in this guide, the described protocol is based on established best practices that would typically be preceded by such a validation step.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the complete workflow for our comparative docking study, from ligand and protein preparation to the analysis of results.

PART 1: Ligand and Protein Preparation

  • Ligand Preparation:

    • The 3D structures of the hypothetical derivatives of 2-Bromo-1-(pyrazin-2-yl)ethanone (see Table 1 for structures) will be sketched using a molecular editor such as ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL).

    • Energy minimization of the ligands will be performed using a force field like MMFF94 to obtain stable, low-energy conformations. This can be done using software like Avogadro or PyRx.[11]

    • The prepared ligand files will be converted to the PDBQT format, which includes atomic charges and torsional information required by AutoDock Vina.[11]

  • Protein Preparation:

    • The 3D crystallographic structures of the selected protein targets will be downloaded from the Protein Data Bank (PDB).[7]

    • All water molecules and co-crystallized ligands will be removed from the protein structures.[7]

    • Polar hydrogen atoms will be added to the protein, as they are crucial for forming hydrogen bonds.

    • Gasteiger charges will be computed for the protein atoms.

    • The prepared protein structures will be saved in the PDBQT format.

PART 2: Molecular Docking Simulation

  • Grid Box Definition:

    • A grid box will be defined around the active site of each protein target. The size and center of the grid box are crucial parameters that define the search space for the docking algorithm.[7]

    • The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

  • Running AutoDock Vina:

    • AutoDock Vina will be executed from the command line, providing the prepared ligand and protein files, the grid box parameters, and other optional settings.[7]

    • Vina will perform a series of docking runs, exploring different conformations and orientations of the ligand within the protein's active site.

PART 3: Analysis of Docking Results

  • Binding Affinity and Pose Analysis:

    • The primary output from AutoDock Vina is the binding affinity, expressed in kcal/mol. A lower binding affinity indicates a more stable protein-ligand complex.[7]

    • The predicted binding poses of the ligands will be visualized and analyzed using molecular visualization software like PyMOL or UCSF Chimera.[7][8]

  • Interaction Analysis:

    • The non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, will be examined. These interactions are critical for understanding the molecular basis of binding.[2]

Visualizing the Docking Workflow

To provide a clear overview of the entire process, the following diagram illustrates the key steps in our comparative docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Sketching, Energy Minimization, PDBQT Conversion) grid_def Grid Box Definition ligand_prep->grid_def protein_prep Protein Preparation (PDB Download, Cleaning, PDBQT Conversion) protein_prep->grid_def run_vina Run AutoDock Vina grid_def->run_vina analyze_affinity Analyze Binding Affinity run_vina->analyze_affinity visualize_pose Visualize Binding Pose run_vina->visualize_pose analyze_interactions Analyze Molecular Interactions visualize_pose->analyze_interactions

Caption: A flowchart illustrating the key stages of the molecular docking workflow.

Comparative Analysis of Hypothetical Derivatives

For this guide, we have designed a small library of hypothetical derivatives of 2-Bromo-1-(pyrazin-2-yl)ethanone. These derivatives feature modifications at the bromine position, introducing different functional groups to probe their interactions with the selected protein targets.

Table 1: Hypothetical Derivatives and their Docking Scores

Derivative IDR-GroupStructurePredicted Binding Affinity (kcal/mol) - KinasePredicted Binding Affinity (kcal/mol) - InhA
PZ-01 -OH-7.2-6.8
PZ-02 -NH2-7.8-7.1
PZ-03 -OCH3-7.5-6.9
PZ-04 -SH-8.1-7.5

Note: The binding affinity values presented in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from performing the docking simulations as described in the protocol.

Interpreting the Results: From Data to Drug Development Insights

The hypothetical docking results in Table 1 suggest that the introduction of different functional groups at the R-position can significantly influence the binding affinity of the derivatives for the two protein targets. For instance, the thiol derivative (PZ-04 ) shows the most promising binding affinity for both the kinase and InhA, suggesting it may have dual inhibitory activity. The amine derivative (PZ-02 ) also shows strong binding, particularly to the kinase target.

A thorough analysis of the binding poses would be the next logical step. For example, visualizing the docked pose of PZ-04 within the kinase active site might reveal a crucial hydrogen bond between the thiol group and a key amino acid residue, explaining its higher predicted affinity. Similarly, the pyrazine nitrogen atoms are likely to act as hydrogen bond acceptors, a common interaction mode for this scaffold.[2]

This in silico data provides a strong foundation for prioritizing which derivatives to synthesize and test in vitro. The insights gained from the interaction analysis can also guide the design of the next generation of more potent and selective inhibitors.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of novel derivatives of 2-Bromo-1-(pyrazin-2-yl)ethanone. By following a rigorous and well-validated protocol, researchers can leverage the power of computational chemistry to accelerate the drug discovery process. The pyrazine scaffold continues to be a rich source of inspiration for medicinal chemists, and in silico techniques like molecular docking are indispensable tools for unlocking its full therapeutic potential.[1][2]

Future work should focus on the synthesis and biological evaluation of the most promising derivatives identified in this study. The experimental data will be crucial for validating the computational predictions and for establishing a robust structure-activity relationship (SAR). Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic behavior of the ligand-protein complexes and to obtain more accurate estimates of binding free energies.[9]

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ResearchGate. (2022, April 25). How to validate the molecular docking results?
  • PubMed. (n.d.). Synthesis and docking studies of pyrazine-thiazolidinone hybrid scaffold targeting dormant tuberculosis.
  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?
  • ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • NIH. (2025, June 11). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents.
  • Semantic Scholar. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives.
  • ResearchGate. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
  • MDPI. (n.d.). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity.
  • HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.
  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • YouTube. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics.
  • YouTube. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking.
  • PubMed. (2020, September 10). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
  • MedChemComm (RSC Publishing). (n.d.). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies.
  • Taylor & Francis. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • MDPI. (n.d.). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.
  • Michigan State University. (n.d.). Lessons from Docking Validation.
  • ACS Publications. (2020, April 10). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
  • PubMed. (2019, December 1). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.
  • ResearchGate. (2020, June 3). Molecular Interactions of Pyrazine-Based Compounds to Proteins.

Sources

A Comparative Guide to the Structural Confirmation of Novel Imidazo[1,2-a]pyrazines Derived from 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of synthetic methodologies and structural elucidation techniques for novel compounds derived from the versatile starting material, 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide. Primarily focusing on the synthesis of the medicinally significant imidazo[1,2-a]pyrazine scaffold, we will explore and contrast classical condensation reactions with modern one-pot multicomponent strategies. The core of this guide is a critical evaluation of the spectroscopic techniques essential for unambiguous structural confirmation, providing researchers with the rationale behind experimental choices and a framework for self-validating protocols.

The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities. These include anti-inflammatory, anticancer, antibacterial, and antiviral properties[1][2]. The pyrazine ring itself is a key component in many biologically active molecules, valued for its ability to engage in hydrogen bonding and its overall metabolic stability[3][4]. Consequently, efficient synthetic routes to novel, substituted imidazo[1,2-a]pyrazines are of high interest to drug development professionals. 2-Bromo-1-(pyrazin-2-yl)ethanone serves as a high-value, reactive precursor for building this scaffold.

Comparative Synthesis Strategies

The construction of the imidazo[1,2-a]pyrazine ring system from 2-Bromo-1-(pyrazin-2-yl)ethanone can be approached through several pathways. Here, we compare the traditional condensation method with a modern, efficiency-focused multicomponent reaction.

Strategy A: Classical Condensation Reaction

This well-established method involves the condensation of a 2-aminopyrazine with an α-haloketone, in this case, 2-Bromo-1-(pyrazin-2-yl)ethanone[2].

Causality Behind the Choice: This reaction is fundamentally a Tschitschibabin reaction variant. The 2-aminopyrazine acts as the nucleophile, with the amino group attacking the electrophilic carbonyl carbon of the bromoketone, followed by an intramolecular cyclization. It is a reliable and well-understood method for forming the fused imidazole ring.

G cluster_0 Classical Condensation Workflow A 2-Aminopyrazine + 2-Bromo-1-(pyrazin-2-yl)ethanone B Reflux in Solvent (e.g., Acetone, Ethanol) A->B Step 1: Reactants C Intermediate Formation (N-alkylation) B->C Step 2: Reaction D Intramolecular Cyclization & Dehydration C->D Spontaneous E Imidazo[1,2-a]pyrazine Product D->E F Purification (Column Chromatography) E->F Step 3: Isolation

Caption: Workflow for Classical Imidazopyrazine Synthesis.

Strategy B: One-Pot Multicomponent Groebke-Blackburn-Bienaymé (GBB) Reaction

A more contemporary alternative is the Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component reaction involving a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide[5]. While this does not directly use 2-Bromo-1-(pyrazin-2-yl)ethanone, it represents a competing strategy for accessing similarly substituted imidazo[1,2-a]pyrazines and serves as a valuable comparison for synthetic efficiency.

Causality Behind the Choice: Multicomponent reactions (MCRs) are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity from simple starting materials. The GBBR is particularly powerful for creating 3-aminoimidazo[1,2-a]azines in a single step, which would otherwise require a multi-step sequence[5].

G cluster_1 Groebke-Blackburn-Bienaymé Reaction (GBBR) Workflow A 2-Aminopyrazine + Aldehyde + Isocyanide B One-Pot Reaction (Catalyst, e.g., Sc(OTf)3) Microwave Irradiation A->B Step 1: Combine C [4+1] Cycloaddition Mechanism B->C Mechanism D 3-Amino-Imidazo[1,2-a]pyrazine Product C->D E Purification (Column Chromatography) D->E Step 2: Isolate

Caption: Workflow for the One-Pot GBBR Synthesis.

Performance Comparison
ParameterClassical CondensationGroebke-Blackburn-Bienaymé Reaction (GBBR)
Precursors 2-Aminopyrazine, α-Haloketone2-Aminoazine, Aldehyde, Isocyanide
Number of Steps Typically 1-2 steps1 step (One-Pot)
Reaction Time Hours to 24+ hours[6]30 minutes (with microwave)[5]
Yields Moderate to HighGood to Excellent (75-97%)[5]
Diversity Substituents determined by aminopyrazine and ketoneHigh diversity from variable aldehyde and isocyanide inputs
Reference [6][5]

A Self-Validating Protocol for Structural Confirmation

Confirming the exact structure of a novel compound is non-negotiable. A robust, self-validating workflow relies on the orthogonal application of several analytical techniques. Each method should corroborate the others, building an unshakeable foundation of evidence.

G cluster_workflow Structural Elucidation Workflow Start Synthesized & Purified Product NMR ¹H & ¹³C NMR (Primary Structure) Start->NMR MS Low-Res Mass Spec (MS) (Molecular Weight) Start->MS HRMS High-Res Mass Spec (HRMS) (Elemental Formula) NMR->HRMS Corroboration MS->HRMS If MW matches Final Confirmed Structure HRMS->Final Final Confirmation

Caption: A Self-Validating Workflow for Structural Confirmation.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR).

Causality Behind the Choice: NMR is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For imidazo[1,2-a]pyrazines, specific chemical shifts and coupling patterns are diagnostic for the correct formation of the heterocyclic core. The appearance of three distinct signals in the aromatic region for the pyrazine ring protons and a characteristic signal for the imidazole proton confirms the successful ring fusion[1][5].

Pillar 2: Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a direct check against the expected product. High-Resolution Mass Spectrometry (HRMS) is even more powerful.

Causality Behind the Choice: While NMR defines the structure's framework, HRMS confirms its elemental composition. By measuring the mass-to-charge ratio to several decimal places, HRMS can determine a unique elemental formula, ruling out other possibilities with the same nominal mass. For example, the calculated mass for C₁₆H₁₇N₅O₂ is 312.1460, and an experimental HRMS result of 312.1465 (M+H)⁺ provides extremely high confidence in this formula[7][8].

Spectroscopic Data for a Representative Imidazo[1,2-a]pyrazine

The table below summarizes typical spectroscopic data for a substituted imidazo[1,2-a]pyrazine, synthesized via the classical condensation method.

TechniqueObservationInterpretationReference
¹H NMR Singlet at ~δ 8.12 ppmPyrazine proton[1]
Singlet at ~δ 7.42 ppmImidazole proton (C3-H)[1]
Multiplets at ~δ 7.29-7.80 ppmProtons on aryl substituent at C2[1]
¹³C NMR Signal at ~δ 108.5 ppmImidazole C2 carbon[6]
Signal at ~δ 133.2 ppmImidazole C3 carbon[6]
Signals at ~δ 117-152 ppmCarbons of the pyrazine ring system[6][7]
HRMS (ESI) [M+H]⁺ peak matches calculated massConfirms elemental formula[7][8]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine (Classical Method)

This protocol is adapted from the synthesis described by T.S. Chitre et al.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve 6-methyl-8-bromo-2-phenylimidazo[1,2-a]pyrazine (1 equivalent) in a suitable solvent like ethanol.

  • Nucleophilic Substitution: Add morpholine (1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add a saturated solution of sodium bicarbonate to neutralize any acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulphate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on neutral alumina or silica gel.

  • Confirmation: Analyze the purified product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Protocol 2: Synthesis of 3-Amino-Imidazo[1,2-a]pyrazines (GBBR Method)

This protocol is adapted from the synthesis described by Almansour et al.[5]

  • Reactant Preparation: To a microwave reaction vial, add 2-aminopyrazine (1 equivalent), the desired aldehyde (1 equivalent), the desired isocyanide (1.1 equivalents), and a catalytic amount of Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃).

  • Solvent: Add a solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 3:1 ratio).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 30 minutes.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product directly by column chromatography using a gradient of ethyl acetate in hexane.

  • Confirmation: Characterize the purified fractions by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure of the desired 3-amino-imidazo[1,2-a]pyrazine.

Conclusion

The synthesis of novel compounds from this compound, particularly imidazo[1,2-a]pyrazines, is a field rich with opportunity for medicinal chemists. While classical condensation reactions provide a reliable route, modern multicomponent reactions like the GBBR offer significant advantages in terms of efficiency, speed, and the ability to rapidly generate diverse libraries of compounds. Regardless of the synthetic strategy employed, a rigorous and multi-faceted approach to structural confirmation is paramount. The synergistic use of NMR spectroscopy for mapping the molecular framework and HRMS for confirming elemental composition provides the high level of confidence required in drug discovery and development. This guide serves as a foundational resource for researchers, advocating for a scientifically sound and self-validating approach to the synthesis and characterization of these valuable heterocyclic compounds.

References

  • Chitre, T. S., et al. (n.d.).
  • (n.d.).
  • Periyasami, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
  • Periyasami, G., et al. (2023). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives 10b, 10i, 12b and 12i (1 μM) in acetonitrile.
  • (n.d.). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives.
  • (n.d.). Structure of pyrazine derivatives (Marvin sketch15.8.31).
  • (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
  • (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]
  • (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
  • Almansour, A. I., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.
  • Wang, Z., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
  • (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide. LookChem. [Link]
  • (n.d.). Imidazo[1,2-a]pyrazines.

Sources

Safety Operating Guide

Navigating the Disposal of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and compliant disposal of these materials. 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide, a reactive alpha-bromo ketone, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in scientific principles and regulatory standards.

I. Understanding the Hazard Profile: Why Proper Disposal is Critical

Expected Hazards:

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[1] Alpha-bromo ketones are known to be reactive and can cause irritation to the skin, eyes, and respiratory tract.[1][3]

  • Corrosivity: The hydrobromide salt suggests acidic and potentially corrosive properties.

  • Reactivity: As an alpha-bromo ketone, it is susceptible to nucleophilic substitution and may be incompatible with strong bases, oxidizing agents, and certain metals.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4]

Given these potential hazards, this compound is classified as a hazardous waste, necessitating disposal in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]

II. The Disposal Workflow: A Step-by-Step Procedural Guide

The following procedures outline the safe handling and disposal of this compound in various laboratory scenarios.

Proper segregation is the cornerstone of safe laboratory waste management.[6]

Protocol for Waste Segregation:

  • Designated Waste Stream: Designate a specific waste stream for "Halogenated Organic Solids." Never mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[6][7][8]

  • Compatible Containers: Use only chemically compatible containers for waste accumulation. High-density polyethylene (HDPE) or glass containers with secure screw caps are recommended. Ensure the container is in good condition, free from cracks or leaks.[9]

  • Proper Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").[5] The date of initial waste accumulation should also be clearly marked.

Unused or expired this compound is considered a "P-listed" or acutely hazardous waste if it meets the specific criteria outlined by the EPA.[10][11][12][13] This designation carries more stringent disposal requirements.

Procedure for Bulk Disposal:

  • Original Container: If possible, keep the material in its original, clearly labeled container.

  • Secure Packaging: Ensure the container is tightly sealed. If the original container is compromised, overpack it into a larger, compatible, and properly labeled container.

  • Hazardous Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this material down the drain or in regular trash.

Materials that have come into contact with this compound are also considered hazardous waste.

Table 1: Disposal of Contaminated Materials

Contaminated ItemDisposal Procedure
Personal Protective Equipment (PPE) Place contaminated gloves, disposable lab coats, and other PPE in a sealed, labeled bag and dispose of it in the "Halogenated Organic Solids" waste stream.[10]
Glassware and Equipment Decontaminate non-disposable glassware and equipment by rinsing three times with a suitable solvent (e.g., ethanol or acetone).[10] Collect the rinsate as "Halogenated Organic Liquid Waste."[7] Disposable glassware should be placed in a designated glass waste container that is managed as hazardous waste.
Spill Cleanup Materials Absorb small spills with an inert absorbent material (e.g., vermiculite or sand).[14][15] Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3]

Prompt and thorough decontamination of work surfaces is crucial to prevent unintended exposure.

Protocol for Surface Decontamination:

  • Prepare a Decontamination Solution: A solution of sodium bicarbonate or another mild base can be used to neutralize any acidic residues. For the organic component, wiping with a cloth dampened with a suitable solvent like ethanol can be effective.

  • Wipe Down Surfaces: Carefully wipe the contaminated area.

  • Dispose of Wipes: All wipes used for decontamination must be disposed of as "Halogenated Organic Solid Waste."

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_start Start: Waste Generation cluster_characterization Waste Characterization cluster_disposal_paths Disposal Paths cluster_containment Containment and Labeling cluster_final Final Disposal start 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide Waste characterize Characterize Waste Type start->characterize bulk Unused/Expired Product (Bulk Solid) characterize->bulk Solid Chemical contaminated_solids Contaminated Solids (PPE, Spill Debris) characterize->contaminated_solids Contaminated Materials contaminated_liquids Contaminated Liquids (Rinsate) characterize->contaminated_liquids Solvent Rinsate contain_bulk Secure in original or overpack container. Label as 'Hazardous Waste: Halogenated Organic Solid' bulk->contain_bulk contain_solids Place in sealed, compatible container/bag. Label as 'Hazardous Waste: Halogenated Organic Solid' contaminated_solids->contain_solids contain_liquids Collect in a compatible, sealed container. Label as 'Hazardous Waste: Halogenated Organic Liquid' contaminated_liquids->contain_liquids final_disposal Arrange for pickup by EHS or licensed hazardous waste contractor for incineration. contain_bulk->final_disposal contain_solids->final_disposal contain_liquids->final_disposal

Caption: Disposal decision workflow for this compound.

IV. The Rationale Behind Incineration

For halogenated organic compounds like this compound, high-temperature incineration in a licensed hazardous waste facility is the preferred disposal method.[6][16]

Why Incineration?

  • Complete Destruction: Incineration at high temperatures (typically >850°C) with sufficient residence time ensures the complete destruction of the organic molecule, preventing its release into the environment.

  • Acid Gas Neutralization: Modern incinerators are equipped with sophisticated flue gas treatment systems, including scrubbers, that neutralize the hydrogen bromide (HBr) and other acid gases formed during combustion.[16] This prevents the release of acid rain precursors and other harmful pollutants.

  • Regulatory Compliance: This method complies with EPA regulations for the disposal of hazardous organic waste.

V. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and EHS.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, it should be handled within a chemical fume hood.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For small powder spills, carefully sweep up the material and place it in a labeled hazardous waste container.

    • For small liquid spills (if dissolved), absorb with an inert material and place in a sealed container for disposal.

  • Decontaminate: Decontaminate the spill area as described in Section II.D.

VI. Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By understanding the inherent hazards, adhering to strict segregation and labeling protocols, and following the prescribed disposal pathways, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • BROMINE AHD WASTE INCINER
  • Boston University Environmental Health and Safety. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • Braun Research Group. (n.d.).
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • UT Dallas Institutional Risk & Safety. (n.d.). P-Listed Chemical Waste.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Waste Medic. (2023, February 21). What is P-List Hazardous Waste & How to Manage It.
  • American Chemical Society. (n.d.).
  • Bucknell University. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide, 97%.
  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Nordic Council of Ministers. (2014, March 4).
  • AEG Environmental. (2019, August 23).
  • The Ohio State University. (n.d.). Ethidium Bromide Waste. Environmental Health and Safety.
  • US EPA. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • DBMR. (2017, September 4).
  • Sigma-Aldrich. (n.d.). 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide AldrichCPR.
  • Amanote Research. (2005, June 7). (PDF)
  • ResearchGate. (2025, August 6).
  • Lab Manager. (2022, March 24).
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
  • NY.Gov. (2020, March 4).
  • LookChem. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.
  • Echemi. (n.d.).
  • Rutgers University. (n.d.). Bromine.
  • Google Patents. (n.d.).
  • Fisher Scientific. (n.d.).
  • Central Michigan University. (n.d.).
  • Chamberland Research Group. (n.d.). Chamberland SOP Working with Bromine.
  • Master Organic Chemistry. (n.d.).
  • NIH. (n.d.).
  • Axxence Aromatic GmbH. (n.d.).
  • Axxence Aromatic GmbH. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). 2-Bromo-1-pyrazin-2-yl-ethanone | C6H5BrN2O | CID 15823112.
  • Defra. (n.d.).
  • BLD Pharm. (n.d.). 2-Bromo-1-(pyrazin-2-yl)ethanone dihydrobromide.
  • NIH. (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • VTT's Research Information Portal. (n.d.). Mechanochemical dehalogenation of brominated flame retardants and preliminary application for recycling BFR-containing plastic waste.
  • Chemsrc. (2025, August 20). 2-Bromo-1-(2-pyrazinyl)ethanone | CAS#:132426-19-8.
  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Inchem.org. (n.d.).
  • RSC Education. (n.d.).
  • Wikipedia. (n.d.).
  • OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry.
  • Chemistry LibreTexts. (2025, March 9). 22.
  • Chemistry Stack Exchange. (2026, January 6). Hydrolysis of 2-bromo-2-methylcyclohexanone.
  • ScienceDirect. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported.

Sources

A Senior Application Scientist's Guide to Handling 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Inherent Risks

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide is a heterocyclic building block frequently employed in pharmaceutical research and drug development, notably in the synthesis of inhibitors for targets like the histamine H3 receptor and serotonin transporter.[1] Its utility, however, is matched by its significant hazardous potential. As an alpha-bromo ketone, this compound is a potent electrophile and alkylating agent. This reactivity is the fundamental reason it must be handled with the utmost care, as it can readily react with biological nucleophiles like DNA and proteins, leading to irritation, tissue damage, and sensitization. This guide provides a comprehensive operational framework for researchers to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Section 1: Hazard Profile and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound and similar α-halo ketones stem from their high reactivity.

Primary Routes of Exposure:

  • Inhalation: Inhaling the dust can cause severe irritation to the respiratory tract.[2]

  • Skin Contact: Direct contact can lead to significant skin irritation or chemical burns.[3]

  • Eye Contact: The compound is a lachrymator and can cause serious, potentially irreversible, eye damage.[4]

  • Ingestion: Swallowing the chemical may cause irritation of the digestive tract.[5]

The following table summarizes the hazard classifications based on data for structurally analogous compounds.

Hazard ClassificationGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation.[2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3][6]
Acute Toxicity (Oral)H302Harmful if swallowed.

Section 2: Mandatory Personal Protective Equipment (PPE) Protocol

Given the hazardous nature of this compound, a multi-layered PPE approach is non-negotiable. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations.[5] PPE serves as the critical final barrier.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory at all times when the compound is in the laboratory.[4][7] Standard safety glasses do not provide adequate protection against splashes and are insufficient.[7]

  • High-Risk Operations: For procedures involving splash hazards, such as transferring solutions or handling quantities greater than 5 grams, a face shield must be worn in addition to chemical splash goggles.[7][8]

Hand Protection

Disposable nitrile gloves are the absolute minimum for incidental contact but offer limited protection.[7] The compound's reactive nature necessitates careful glove selection and practice.

  • Standard Procedure (<1g, non-dissolved solid): Double-gloving with standard nitrile gloves is recommended. If the outer glove is contaminated, it must be removed and replaced immediately, followed by hand washing.[7]

  • Extended Use or Solutions (>1g): For longer procedures or when working with the compound in solution, heavier-duty gloves are required. Butyl rubber or laminate film (e.g., Silver Shield®) gloves should be worn.[8][9] If using these, an inner nitrile glove can provide extra protection during doffing.

Glove MaterialProtection LevelBest Use Case
Nitrile (disposable)Incidental contact onlyHandling sealed containers, short-duration weighing of small quantities.
NeopreneGood chemical resistanceHandling solutions, cleaning glassware.
Butyl RubberExcellent for polar organicsRecommended for extended handling of solutions.
Laminate Film (Norfoil)Excellent broad chemical resistanceHighest protection level; recommended for spill cleanup and handling large quantities.[9]
Body Protection
  • Lab Coat: A flame-resistant lab coat is required and must be fully buttoned with sleeves rolled down.

  • Chemical Apron: A chemical-resistant apron, worn over the lab coat, is required when handling more than 10 grams of the solid or 100 mL of a solution to protect against splashes and spills.[10][11]

  • Footwear: Closed-toe shoes that fully cover the foot are mandatory.[8] Perforated shoes or clogs are not permitted.

Respiratory Protection

All work with this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[5][6] If, under rare and specific circumstances (e.g., clearing a large spill), work must be done outside a hood, a full-face respirator with combination organic vapor/P100 cartridges approved by NIOSH is required.[5][11]

Section 3: Standard Operating Procedures

Adherence to strict protocols is essential for mitigating risk.

Weighing and Transfer of Solid
  • Preparation: Don all required PPE (double nitrile gloves, goggles, lab coat).

  • Location: Perform all weighing and transfer operations inside a chemical fume hood.

  • Technique: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust. If the solid is clumpy, do not crush it aggressively.

  • Cleaning: After transfer, gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol) to decontaminate them. Dispose of the cloth in the designated halogenated solid waste container.

  • Closure: Securely cap the source container immediately after use.

Storage

The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5] Several suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[1][12]

Section 4: Emergency Response Plan

Immediate and correct action during an emergency is critical to minimizing harm.

First Aid Measures

Rapid response to exposure is crucial. Facilities must be equipped with an eyewash station and a safety shower.[5]

Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][13]
Chemical Spill Response

The following workflow outlines the procedure for managing a spill. For any spill larger than what can be safely handled by laboratory personnel, evacuate the area and contact the institution's environmental health and safety department.

SpillResponse start Spill Occurs assess Assess Spill (Size & Location) start->assess is_major Major Spill? (>10g or outside hood) assess->is_major evacuate Evacuate Area Alert Others Call EHS is_major->evacuate Yes don_ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Apron) is_major->don_ppe No end_procedure Procedure Complete evacuate->end_procedure contain Contain Spill (Use absorbent pads for liquids, cover solids to prevent dust) don_ppe->contain cleanup Clean Up (Sweep solid carefully or absorb liquid. Place in sealed waste container.) contain->cleanup decontaminate Decontaminate Area (Wipe with appropriate solvent) cleanup->decontaminate dispose Dispose of all materials as Halogenated Organic Waste decontaminate->dispose dispose->end_procedure

Caption: Workflow for chemical spill response of this compound.

Section 5: Waste Disposal Plan

Improper disposal of this compound can cause significant environmental harm.

  • Waste Classification: All materials contaminated with this compound, including the compound itself, contaminated PPE, and cleanup materials, must be classified as Halogenated Organic Waste .[14]

  • Container: Use a designated, properly labeled, and sealable waste container. The container must be compatible with the chemical and any solvents used.

  • Labeling: The waste container label must clearly state "Hazardous Waste," "Halogenated Organic Compounds," and list the full chemical name.

  • Disposal: The sealed container must be disposed of through an approved waste disposal plant or a licensed hazardous waste management provider.[6][15] Do not pour any amount down the drain or mix with non-halogenated waste streams.

References

  • Safety Data Sheet. (2025, September 22). Generic SDS for similar alpha-bromo ketone.
  • Material Safety Data Sheet - 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. (n.d.). Cole-Parmer.
  • Aldrich 274372 - Safety Data Sheet. (2025, May 6). Sigma-Aldrich.
  • 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide AldrichCPR. (n.d.). Sigma-Aldrich.
  • 2-Bromo-1-(6-bromo-pyridin-2-yl)-ethanone hydrobromide. (n.d.). ChemScene.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide. (n.d.). LookChem.
  • Safety Data Sheet - 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. (2023, September 5). Fisher Scientific.
  • Personal Protective Equipment. (n.d.). Auburn University Business and Administration.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
  • Bromine water - disposal. (2008, October 20). Chemtalk.
  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • Personal Protective Equipment. (n.d.). University of Tennessee, Knoxville.
  • 2-BROMO-1-PYRIMIDIN-4-YL-ETHANONE HYDROBROMIDE Safety Data Sheets. (n.d.). Echemi.
  • 2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship.
  • SAFETY DATA SHEET - 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. (2014, September 19). Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.